molecular formula C11H11FO2 B1407867 Methyl 4-cyclopropyl-2-fluorobenzoate CAS No. 1613413-65-2

Methyl 4-cyclopropyl-2-fluorobenzoate

Cat. No.: B1407867
CAS No.: 1613413-65-2
M. Wt: 194.2 g/mol
InChI Key: BZTJRZDYUFPZNF-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-2-fluorobenzoate is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-cyclopropyl-2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-cyclopropyl-2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-cyclopropyl-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTJRZDYUFPZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-cyclopropyl-2-fluorobenzoate CAS 1613413-65-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-cyclopropyl-2-fluorobenzoate (CAS 1613413-65-2)

Abstract

Methyl 4-cyclopropyl-2-fluorobenzoate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural combination of a fluorine atom and a cyclopropyl group on a benzoate scaffold imparts desirable physicochemical properties to target molecules, enhancing metabolic stability, potency, and membrane permeability. This guide provides a comprehensive technical overview of Methyl 4-cyclopropyl-2-fluorobenzoate, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, with a focus on palladium-catalyzed cross-coupling reactions, detailed analytical characterization, and its significant applications as a key intermediate in the development of novel therapeutics, including potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors.

Introduction and Significance

Methyl 4-cyclopropyl-2-fluorobenzoate (CAS No. 1613413-65-2) is a substituted aromatic carboxylic acid ester. The molecule's value in drug discovery is derived from its distinct structural motifs. The cyclopropyl group, a small, strained carbocycle, is increasingly utilized as a "bioisostere" for larger alkyl groups or phenyl rings.[1] Its introduction into a lead compound can improve metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable interactions, and improve solubility.[1] The ortho-fluorine substituent modulates the electronics of the benzene ring and the acidity of the parent carboxylic acid, often leading to improved cell permeability and bioavailability of the final active pharmaceutical ingredient (API).

This compound is most notably recognized as a key intermediate in the synthesis of Remibrutinib (LOU064), a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK), which has shown promise in the treatment of autoimmune diseases. Its structural integrity is therefore critical for the successful synthesis of such next-generation therapeutics.

Physicochemical Properties

A summary of the key physical and chemical properties of Methyl 4-cyclopropyl-2-fluorobenzoate is presented below. The data is compiled from various chemical suppliers and databases.[2][3]

PropertyValueReference
CAS Number 1613413-65-2[2]
Molecular Formula C₁₁H₁₁FO₂[2][3]
Molecular Weight 194.21 g/mol [2][3]
Appearance Orange oil / Liquid[2]
Boiling Point Not Available[2]
Melting Point Not Available[2]
Storage Condition Sealed in a dry environment at room temperature (20-22 °C)[2]

Synthesis and Mechanistic Insights

The synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields, excellent functional group tolerance, and commercially available starting materials. The primary route involves the coupling of a halogenated benzoate with a cyclopropylboron species.

An alternative, though sometimes lower-yielding, pathway involves a Kumada coupling between a Grignard reagent and a halo-benzoate, catalyzed by an iron(III) salt.[3]

Recommended Synthetic Route: Suzuki-Miyaura Coupling

The preferred synthetic strategy involves the reaction between Methyl 4-bromo-2-fluorobenzoate and potassium cyclopropyltrifluoroborate.[3]

Synthesis_Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 Methyl 4-bromo-2-fluorobenzoate Process Suzuki-Miyaura Coupling Reactant1->Process Reactant2 Potassium cyclopropyltrifluoroborate Reactant2->Process Catalyst Pd(dppf)Cl₂ Catalyst->Process Base Cs₂CO₃ Base->Process Solvent THF / Water Solvent->Process Temp 70 °C Temp->Process Product Methyl 4-cyclopropyl-2-fluorobenzoate Process->Product

Caption: Suzuki-Miyaura cross-coupling synthesis of the target compound.

Causality of Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) is a robust and highly efficient catalyst for Suzuki couplings. The dppf ligand is bulky and electron-rich, which promotes the rate-limiting oxidative addition step and stabilizes the palladium(0) active species, preventing palladium black precipitation and leading to higher yields.

  • Base (Cs₂CO₃): Cesium carbonate is a crucial component. It is a strong enough base to facilitate the transmetalation step by activating the boronate complex, but it is generally not so strong as to cause unwanted side reactions like ester hydrolysis. Its high solubility in the aqueous phase of the biphasic solvent system is also advantageous.

  • Solvent System (THF/Water): A biphasic solvent system is ideal. Tetrahydrofuran (THF) solubilizes the organic starting material and the palladium catalyst complex, while water is necessary to dissolve the inorganic base (Cs₂CO₃) and the potassium cyclopropyltrifluoroborate salt, facilitating the reaction at the phase interface.

  • Temperature (70 °C): This elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate without causing significant degradation of the reactants or product.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[3][4]

Materials:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 eq)

  • Potassium cyclopropyltrifluoroborate (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), potassium cyclopropyltrifluoroborate (1.2 eq), cesium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous THF and deionized water in a 4:1 ratio (v/v) to achieve a starting material concentration of approximately 0.2 M.

  • Reaction: Heat the reaction mixture to 70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes residual inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude orange oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Characterization and Quality Control

A multi-pronged analytical approach is required to confirm the identity, structure, and purity of the synthesized Methyl 4-cyclopropyl-2-fluorobenzoate.

QC_Workflow Start Synthesized Crude Product Purification Flash Column Chromatography Start->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Structure_Confirm Structural Elucidation Purity_Check->Structure_Confirm Purity ≥ 95% NMR ¹H & ¹³C NMR Structure_Confirm->NMR MS Mass Spectrometry (MS) Structure_Confirm->MS IR Infrared (IR) Spectroscopy Structure_Confirm->IR Final_Product Pure, Characterized Product (>95% Purity)

Caption: Standard workflow for purification and quality control analysis.

Expected Spectral Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.8 ppm). Due to the fluorine and cyclopropyl substituents, these protons will exhibit complex splitting patterns (doublets of doublets, triplets).

    • Methyl Protons (3H): A singlet at ~3.9 ppm, corresponding to the ester methyl group (-OCH₃).

    • Cyclopropyl Protons (5H): A multiplet for the methine proton (-CH-) at ~1.5-2.0 ppm and two multiplets for the methylene protons (-CH₂-) at ~0.6-1.2 ppm.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Carbonyl Carbon: A signal around 165 ppm for the ester carbonyl (C=O).

    • Aromatic Carbons: Six signals in the aromatic region (~110-165 ppm). The carbon directly attached to the fluorine will show a large coupling constant (¹JC-F).

    • Methyl Carbon: A signal around 52 ppm for the ester methyl carbon (-OCH₃).

    • Cyclopropyl Carbons: Signals in the upfield region (~5-15 ppm).

  • Mass Spectrometry (ESI-MS):

    • The expected molecular ion peak [M+H]⁺ would be at m/z = 195.08.

    • The exact mass is 194.074.[7]

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretch for the ester group around 1720-1740 cm⁻¹.[4]

    • C-O stretching vibrations around 1100-1300 cm⁻¹.

    • Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.

    • C-H stretching from the aromatic and cyclopropyl groups around 2850-3100 cm⁻¹.

Applications in Drug Discovery

Methyl 4-cyclopropyl-2-fluorobenzoate is a high-value intermediate primarily used in the synthesis of complex heterocyclic molecules targeted for therapeutic intervention. Its structure is frequently found in patent literature for novel kinase inhibitors.

Drug_Discovery_Role BuildingBlock Methyl 4-cyclopropyl- 2-fluorobenzoate Step1 Hydrolysis BuildingBlock->Step1 IntermediateAcid 4-Cyclopropyl-2-fluorobenzoic acid Step1->IntermediateAcid Step2 Amide Coupling IntermediateAcid->Step2 FinalAPI Advanced Intermediate for API Synthesis (e.g., BTK Inhibitors) Step2->FinalAPI

Caption: Role as a key building block in API synthesis.

The ester is typically hydrolyzed to its corresponding carboxylic acid, 4-cyclopropyl-2-fluorobenzoic acid (CAS 1247927-81-6), which then serves as a coupling partner in amide bond formation reactions.[8] This is a critical step in the construction of molecules like Remibrutinib, where this fragment is attached to a complex heterocyclic core. The presence of the cyclopropyl-fluoro-phenyl moiety in the final drug molecule often contributes to a superior pharmacological profile.

Safety Information

While a specific Safety Data Sheet (SDS) for Methyl 4-cyclopropyl-2-fluorobenzoate is not universally available, hazard information can be inferred from the closely related parent acid and supplier information.[2][8][9] Users should handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Hazard Statements:

    • H315: Causes skin irritation.[2][8]

    • H319: Causes serious eye irritation.[2][8]

    • H335: May cause respiratory irritation.[2][8]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion

Methyl 4-cyclopropyl-2-fluorobenzoate is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its rational design incorporates features known to enhance the drug-like properties of therapeutic candidates. The reliable and scalable synthesis via Suzuki-Miyaura coupling, coupled with a well-defined analytical characterization profile, ensures its quality and suitability for use in multi-step syntheses of complex APIs. As research into targeted therapies, particularly kinase inhibitors, continues to expand, the demand and importance of sophisticated building blocks like Methyl 4-cyclopropyl-2-fluorobenzoate are set to grow.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

  • Methyl 4-fluorobenzoate 98 403-33-8. Sigma-Aldrich.

  • Cas 1613413-65-2,methyl 4-cyclopropyl-2-fluorobenzoate. LookChem.

  • 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. ResearchGate.

  • Methyl 4-Bromo-2-fluorobenzoate | 179232-29-2. Tokyo Chemical Industry (India) Pvt. Ltd.

  • CAS RN 1613413-65-2 | Methyl 4-cyclopropyl-2-fluorobenzoate. Hoffman Fine Chemicals.

  • Methyl 4-fluorobenzoate(403-33-8) 1H NMR spectrum. ChemicalBook.

  • Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid. Benchchem.

  • methyl 4-cyclopropyl-2-fluorobenzoate. LookChem.

  • GMP Factory Supply methyl 4-cyclopropyl-2-fluorobenzoate CAS 1613413-65-2. Echemi.

  • 4-Cyclopropyl-2-fluorobenzoic acid | C10H9FO2 | CID 68047344. PubChem.

  • DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Google Patents.

  • 4-Chloro-2-fluorobenzoic acid synthesis. ChemicalBook.

  • IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. ResearchGate.

  • Application of Cyclopropane in Drug Discovery. PharmaBlock.

  • Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. The Royal Society of Chemistry.

  • Supplemental Information. The Royal Society of Chemistry.

  • 1247927-81-6|4-Cyclopropyl-2-fluorobenzoic acid. BLD Pharm.

  • Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts. SpectraBase.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the essential physical and chemical properties of Methyl 4-cyclopropyl-2-fluorobenzoate. The information presented herein is critical for its application in synthesis, formulation, and quality control.

Chemical Identity and Structure

Methyl 4-cyclopropyl-2-fluorobenzoate is a substituted aromatic ester. Its unique structure, featuring a cyclopropyl group and a fluorine atom on the benzene ring, imparts specific chemical reactivity and physical characteristics that are of interest in medicinal chemistry and materials science.

IdentifierValueSource
IUPAC Name methyl 4-cyclopropyl-2-fluorobenzoateN/A
CAS Number 1613413-65-2[1][2][3]
Molecular Formula C₁₁H₁₁FO₂[1][3]
Molecular Weight 194.21 g/mol [1][3]
Chemical Structure
Chemical Structure of Methyl 4-cyclopropyl-2-fluorobenzoate

The chemical structure provides insight into the molecule's steric and electronic properties, which are fundamental to understanding its behavior in chemical reactions and biological systems.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its handling, processing, and application. The table below summarizes the known physical constants for Methyl 4-cyclopropyl-2-fluorobenzoate.

PropertyValueSource
Physical State Orange oil / Liquid[3]
Melting Point Not available[3]
Boiling Point Not available[3]
Density Not available[3]
Solubility Not available[3]
Storage Condition Sealed in dry, Store at room temperature (20 to 22 °C)[3]

The liquid state at room temperature suggests a relatively low melting point. The absence of specific data for boiling point and density in readily available sources indicates that these properties may not have been extensively studied or reported. It is recommended that these values be determined experimentally for applications requiring this information.

Spectroscopic Data for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of chemical compounds. While specific spectra for Methyl 4-cyclopropyl-2-fluorobenzoate are not publicly available, a theoretical analysis based on its structure can predict the expected spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Signals in the aromatic region (typically 6.8-8.0 ppm) are expected. The fluorine and cyclopropyl substituents will influence the chemical shifts and coupling patterns of the three aromatic protons.

  • Methyl Protons: A singlet corresponding to the methyl ester group (O-CH₃) is anticipated, likely in the range of 3.8-4.0 ppm.

  • Cyclopropyl Protons: A complex multiplet for the methine proton and two multiplets for the methylene protons of the cyclopropyl ring are expected in the upfield region (typically 0.5-1.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region (around 165-175 ppm).

  • Aromatic Carbons: Six signals for the aromatic carbons will be present, with their chemical shifts influenced by the fluorine and cyclopropyl substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Methyl Carbon: A signal for the methyl carbon of the ester group will appear around 50-55 ppm.

  • Cyclopropyl Carbons: Signals for the carbons of the cyclopropyl ring will be in the upfield region.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) corresponding to the molecular weight (194.21) should be observable. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Workflow for Physical Property Determination

Accurate determination of physical properties is crucial. The following section outlines a standard laboratory protocol for determining the boiling point of a liquid compound like Methyl 4-cyclopropyl-2-fluorobenzoate at reduced pressure, a common technique for compounds that may decompose at their atmospheric boiling point.

Protocol: Determination of Boiling Point by Vacuum Distillation

Objective: To determine the boiling point of a liquid at a specific sub-atmospheric pressure.

Materials:

  • Methyl 4-cyclopropyl-2-fluorobenzoate

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Manometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place a small volume of Methyl 4-cyclopropyl-2-fluorobenzoate and a few boiling chips into the round-bottom flask.

  • Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure, as indicated by the manometer.

  • Heating: Begin heating the sample gently using the heating mantle.

  • Observation: Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

  • Data Recording: Record the boiling point and the corresponding pressure.

  • Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Below is a diagram illustrating the experimental workflow for determining the boiling point.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_shutdown Shutdown A Assemble Vacuum Distillation Apparatus B Add Sample and Boiling Chips to Flask A->B Prepare C Evacuate System to Desired Pressure B->C Connect D Gently Heat the Sample C->D Begin E Observe and Record Boiling Point & Pressure D->E Monitor F Cool Apparatus to Room Temperature E->F Conclude G Slowly Release Vacuum F->G Finalize

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Building Block

Methyl 4-cyclopropyl-2-fluorobenzoate is a key intermediate in the synthesis of numerous pharmacologically active molecules. The presence of the cyclopropyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate physicochemical properties such as pKa and lipophilicity. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the underlying chemical principles and practical experimental protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of Methyl 4-cyclopropyl-2-fluorobenzoate reveals a logical disconnection at the aryl-cyclopropyl bond, suggesting a cross-coupling reaction as the key synthetic step. The ester functionality can be introduced either before or after the coupling reaction. This leads to two primary precursors: a halogenated 2-fluorobenzoate derivative and a cyclopropyl-donating reagent.

G Target Methyl 4-cyclopropyl-2-fluorobenzoate Aryl_Cyclopropyl_Disconnection Aryl-Cyclopropyl C-C Bond Formation (Cross-Coupling) Target->Aryl_Cyclopropyl_Disconnection Esterification_Disconnection Esterification Target->Esterification_Disconnection Precursor1 Methyl 4-halo-2-fluorobenzoate (e.g., X = Br, I) Aryl_Cyclopropyl_Disconnection->Precursor1 Precursor2 Cyclopropyl Organometallic Reagent (e.g., Boronic Acid, Zinc Halide, Grignard Reagent) Aryl_Cyclopropyl_Disconnection->Precursor2 Precursor3 4-cyclopropyl-2-fluorobenzoic acid Esterification_Disconnection->Precursor3 Precursor4 Methanol Esterification_Disconnection->Precursor4

Caption: Retrosynthetic analysis of Methyl 4-cyclopropyl-2-fluorobenzoate.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1] It offers mild reaction conditions and a broad tolerance for various functional groups, making it an ideal choice for the synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate. The key starting materials for this route are Methyl 4-bromo-2-fluorobenzoate and Cyclopropylboronic acid.[2][3][4][5]

Part A: Synthesis of the Aryl Halide Precursor: Methyl 4-bromo-2-fluorobenzoate

The synthesis of this precursor involves two main steps: the preparation of 4-bromo-2-fluorobenzoic acid and its subsequent esterification.

Step 1: Synthesis of 4-bromo-2-fluorobenzoic acid

A common starting material for this step is 1-bromo-2-fluoro-4-methylbenzene, which is oxidized to the corresponding benzoic acid.[6]

G Starting_Material 1-bromo-2-fluoro-4-methylbenzene Oxidation Oxidation (e.g., KMnO4) Starting_Material->Oxidation Product 4-bromo-2-fluorobenzoic acid Oxidation->Product

Caption: Synthesis of 4-bromo-2-fluorobenzoic acid.

Experimental Protocol: Oxidation of 1-bromo-2-fluoro-4-methylbenzene [6]

  • To a solution of 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in a 1:1 mixture of pyridine and water, slowly add potassium permanganate (KMnO₄, 4.0 eq).

  • Heat the reaction mixture to 90°C and stir vigorously for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the filter cake with water.

  • Acidify the combined aqueous filtrates with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

  • The product, 4-bromo-2-fluorobenzoic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to Methyl 4-bromo-2-fluorobenzoate

The carboxylic acid is converted to its methyl ester via Fischer esterification.[7]

Experimental Protocol: Fischer Esterification [7]

  • Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol (a large excess).

  • Carefully add concentrated sulfuric acid (H₂SO₄, catalytic amount) to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield Methyl 4-bromo-2-fluorobenzoate.

Part B: Synthesis of the Nucleophilic Partner: Cyclopropylboronic Acid

Cyclopropylboronic acid is typically prepared from cyclopropyl bromide via a Grignard reagent, which is then reacted with a trialkyl borate.[4][8][9]

G Start Cyclopropyl bromide Grignard_Formation 1. Mg, THF (Grignard Formation) Start->Grignard_Formation Intermediate Cyclopropylmagnesium bromide Grignard_Formation->Intermediate Boronation 2. B(OMe)3 3. H3O+ (workup) Intermediate->Boronation Product Cyclopropylboronic acid Boronation->Product

Caption: Synthesis of Cyclopropylboronic acid.

Experimental Protocol: Synthesis of Cyclopropylboronic Acid [4]

  • Grignard Reagent Formation:

    • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

    • Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF to maintain a gentle reflux.

    • After the addition is complete, continue to stir until the magnesium is consumed.

  • Boronic Acid Formation:

    • Cool the freshly prepared Grignard reagent to -78°C.

    • Slowly add a solution of trimethyl borate (B(OMe)₃, 1.2 eq) in anhydrous THF, maintaining the temperature below -70°C.

    • After the addition, allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully adding aqueous hydrochloric acid (2 M) and stir for 1 hour.

    • Extract the aqueous layer with an organic solvent such as methyl tert-butyl ether (MTBE).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford cyclopropylboronic acid as a white solid.

Part C: The Suzuki-Miyaura Coupling Reaction

This is the final step where the aryl halide and the boronic acid are coupled in the presence of a palladium catalyst and a base.

G Aryl_Halide Methyl 4-bromo-2-fluorobenzoate Coupling Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent, Heat Aryl_Halide->Coupling Boronic_Acid Cyclopropylboronic acid Boronic_Acid->Coupling Product Methyl 4-cyclopropyl-2-fluorobenzoate Coupling->Product

Caption: Suzuki-Miyaura coupling for the final product synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling [1]

  • To a reaction vessel, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), Cyclopropylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 4-cyclopropyl-2-fluorobenzoate.

ParameterConditionExpected Yield
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)70-90%
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/Water, Dioxane/Water
Temperature 80-110°C

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, such as cyclopropylzinc halide, which is known for its high reactivity and functional group tolerance.[10][11][12] The cyclopropylzinc reagent can be prepared from cyclopropyl bromide and activated zinc.

Kumada Coupling

The Kumada coupling employs a Grignard reagent, like cyclopropylmagnesium bromide, directly as the nucleophile.[11][13][14][15][16] This method is highly reactive but can be limited by its incompatibility with certain functional groups due to the strong basicity of the Grignard reagent.

Coupling ReactionNucleophileKey AdvantagesKey Disadvantages
Suzuki-Miyaura Cyclopropylboronic acidStable, commercially available reagents; broad functional group tolerance.Boronic acids can be prone to protodeboronation.
Negishi Cyclopropylzinc halideHigh reactivity; excellent functional group tolerance.Organozinc reagents are moisture-sensitive and often prepared in situ.
Kumada Cyclopropylmagnesium bromideHigh reactivity; readily available Grignard reagents.Limited functional group tolerance due to the strong basicity of the Grignard reagent.

Conclusion

The synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate is most reliably achieved through a Suzuki-Miyaura cross-coupling reaction between Methyl 4-bromo-2-fluorobenzoate and Cyclopropylboronic acid. This method offers a balance of high yield, mild reaction conditions, and broad functional group compatibility. The starting materials for this synthesis are accessible through well-established and scalable chemical transformations. For syntheses requiring higher reactivity or tolerance to specific functional groups, Negishi or Kumada couplings present viable alternatives, each with its own set of advantages and considerations.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • methyl 4-cyclopropyl-2-fluorobenzoate - LookChem. (URL: [Link])

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate - Organic Syntheses. (URL: [Link])

  • Cyclopropanation - Wikipedia. (URL: [Link])

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. | Request PDF - ResearchGate. (URL: [Link])

  • Methyl 2-hydroxy-4-iodobenzoate - PMC - NIH. (URL: [Link])

  • CN102757455A - Preparation method of cyclopropylboronic acid - Google P
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. (URL: [Link])

  • A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives - Der Pharma Chemica. (URL: [Link])

  • DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google P
  • CN101863912A - Preparation method of cyclopropylboronic acid - Google P
  • General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions - ResearchGate. (URL: [Link])

  • Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of cis-/All-cis-Substituted Cyclopropanes through Stereocontrolled Metalation and Pd-Catalyzed Negishi Coupling - ACS Publications. (URL: [Link])

  • Facially Selective and Regioselective Carbometalation of Cyclopropenes by Aryl Grignard Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH. (URL: [Link])

  • Alkyl Halide Reactivity - MSU chemistry. (URL: [Link])

  • Methyl 4-fluorobenzoate - Chem-Impex. (URL: [Link])

  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ. (URL: [Link])

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (URL: [Link])

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA. (URL: [Link])

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. (URL: [Link])

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction - ACS Publications. (URL: [Link])

  • Negishi coupling - Wikipedia. (URL: [Link])

  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google P
  • Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions - ACS Publications. (URL: [Link])

  • Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (URL: [Link])

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (URL: [Link])

  • Kumada Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem - YouTube. (URL: [Link])

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An In-depth Technical Guide to the Spectral Data of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for methyl 4-cyclopropyl-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available experimental spectra, this guide leverages highly accurate predictive methodologies to deliver a robust characterization of the compound's structure. We will delve into the theoretical underpinnings of the spectral data, offering insights into the experimental choices and a self-validating interpretation of the predicted ¹H NMR, ¹³C NMR, and mass spectra. This document is intended to serve as a valuable resource for researchers in synthetic chemistry and drug development, providing the foundational spectral data necessary for reaction monitoring, quality control, and structural verification.

Introduction: The Significance of Methyl 4-cyclopropyl-2-fluorobenzoate

Methyl 4-cyclopropyl-2-fluorobenzoate (C₁₁H₁₁FO₂) is a substituted aromatic ester of significant interest in medicinal chemistry. The presence of a cyclopropyl group and a fluorine atom on the benzene ring imparts unique electronic and conformational properties to the molecule, making it a valuable building block for the synthesis of complex pharmaceutical agents. Fluorinated benzoic acids and their derivatives are recognized for their diverse biological activities and are integral components in the development of novel therapeutics.[1] Accurate and thorough spectral characterization is paramount for ensuring the identity and purity of such intermediates throughout the drug development pipeline. This guide provides a detailed examination of the predicted NMR and MS data to facilitate its unambiguous identification.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram of methyl 4-cyclopropyl-2-fluorobenzoate, highlighting the key functional groups that influence its spectral characteristics.

Caption: Molecular structure of methyl 4-cyclopropyl-2-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, we can deduce the connectivity of atoms within the molecule.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of methyl 4-cyclopropyl-2-fluorobenzoate. The causality behind these choices is to ensure optimal resolution and signal-to-noise for accurate structural interpretation.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a pulse angle of 30-45 degrees to allow for faster repetition rates without saturating the signals.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Employ a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative analysis if needed.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of methyl 4-cyclopropyl-2-fluorobenzoate in CDCl₃ at 400 MHz is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~7.85dd1HJ = 8.4, 7.2H-6 (Aromatic)
~6.85dd1HJ = 8.4, 2.0H-5 (Aromatic)
~6.75dd1HJ = 10.8, 2.0H-3 (Aromatic)
~3.90s3H-OCH₃
~1.95m1H-CH (Cyclopropyl)
~1.05m2H-CH₂ (Cyclopropyl)
~0.75m2H-CH₂ (Cyclopropyl)

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.7-8.0 ppm): The three signals in the aromatic region correspond to the three protons on the benzene ring. The downfield shift of the proton at H-6 (~7.85 ppm) is attributed to its proximity to the electron-withdrawing ester group. The characteristic splitting patterns (doublet of doublets) arise from coupling to the adjacent aromatic protons and the fluorine atom.

  • Methyl Ester (δ ~3.90 ppm): The sharp singlet integrating to three protons is characteristic of the methyl group of the ester functionality.

  • Cyclopropyl Region (δ 0.7-2.0 ppm): The complex multiplets in the upfield region are indicative of the cyclopropyl ring protons. The methine proton (CH) is expected to be the most downfield of this group due to its attachment to the aromatic ring. The diastereotopic methylene protons (CH₂) of the cyclopropyl ring give rise to the overlapping multiplets.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is detailed below.

Chemical Shift (δ, ppm) Assignment
~165.0 (d)C=O (Ester)
~162.5 (d, ¹JCF ≈ 250 Hz)C-2 (Aromatic)
~148.0 (d)C-4 (Aromatic)
~132.0 (d)C-6 (Aromatic)
~122.0 (d)C-1 (Aromatic)
~115.0 (d, ²JCF ≈ 25 Hz)C-3 (Aromatic)
~112.0 (d, ²JCF ≈ 20 Hz)C-5 (Aromatic)
~52.5OCH₃
~15.0CH (Cyclopropyl)
~10.0CH₂ (Cyclopropyl)

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~165.0 ppm): The signal in the far downfield region is assigned to the carbonyl carbon of the ester group. It may appear as a doublet due to coupling with the fluorine atom three bonds away.

  • Aromatic Carbons (δ 112-163 ppm): The six distinct signals in this region confirm the substitution pattern of the benzene ring. The carbon directly attached to the fluorine atom (C-2) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, a hallmark of fluorinated aromatics. The other aromatic carbons show smaller two-bond or three-bond C-F couplings.

  • Methyl and Cyclopropyl Carbons (δ 10-53 ppm): The signal at ~52.5 ppm corresponds to the methyl ester carbon. The upfield signals at ~15.0 and ~10.0 ppm are characteristic of the methine and methylene carbons of the cyclopropyl ring, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

A standard protocol for obtaining the mass spectrum of methyl 4-cyclopropyl-2-fluorobenzoate is as follows:

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent molecular ion peak.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to achieve accurate mass measurements.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Fragmentation

The predicted mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.21 g/mol ). The key predicted mass-to-charge ratios (m/z) are summarized below.

m/z Proposed Fragment Formula
194[M]⁺C₁₁H₁₁FO₂⁺
163[M - OCH₃]⁺C₁₀H₈FO⁺
135[M - COOCH₃]⁺C₉H₈F⁺

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The fragmentation of methyl 4-cyclopropyl-2-fluorobenzoate under electron impact would likely proceed through the following pathways, which are visualized in the diagram below.

Fragmentation_Pathway M [M]⁺ m/z = 194 F1 [M - OCH₃]⁺ m/z = 163 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 135 M->F2 - •COOCH₃

Caption: Predicted fragmentation pathway of methyl 4-cyclopropyl-2-fluorobenzoate.

  • Molecular Ion (m/z 194): The presence of a peak at m/z 194 would correspond to the intact molecular ion.

  • Loss of a Methoxy Radical (m/z 163): A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃), resulting in the formation of an acylium ion.

  • Loss of the Ester Group (m/z 135): Cleavage of the bond between the aromatic ring and the ester group would lead to the loss of the carbomethoxy radical (•COOCH₃), generating a fluorinated cyclopropylbenzene cation.

Conclusion

References

  • PubChem. (n.d.). Methyl 4-cyclopropyl-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • LookChem. (n.d.). methyl 4-cyclopropyl-2-fluorobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 4-fluorobenzoate. National Institute of Standards and Technology. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Methyl 4-cyclopropyl-2-fluorobenzoate represents a key structural motif, incorporating a unique combination of substituents on an aromatic core that presents both interesting electronic properties and a rich analytical challenge. This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Moving beyond a simple peak-list, we will deconstruct the spectrum region by region, explaining the causal relationships between the molecular architecture and the resulting NMR signals. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization. We will cover the theoretical prediction of chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and synthesize this information to build a complete and validated structural assignment.

Introduction: The Imperative of Structural Integrity

The journey from a promising molecular design to a functional therapeutic or material is underpinned by the certainty of its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose in solution-state analysis, offering an unparalleled window into the electronic environment of each atom.[1][2]

The Subject Molecule: Methyl 4-cyclopropyl-2-fluorobenzoate

Methyl 4-cyclopropyl-2-fluorobenzoate (CAS 1613413-65-2) is a substituted benzene derivative featuring three distinct functionalities that collaboratively influence its ¹H NMR spectrum:[3]

  • A Methyl Ester Group (-COOCH₃): An electron-withdrawing group that deshields adjacent protons.

  • A Fluoro Group (-F): A highly electronegative atom that strongly deshields nearby protons and, crucially, engages in through-bond spin-spin coupling with them.

  • A Cyclopropyl Group (-C₃H₅): A strained aliphatic ring that possesses a unique magnetic anisotropy, leading to characteristic upfield chemical shifts for its own protons.[4][5]

Understanding the interplay of these groups is key to a successful spectral interpretation.

Deconstructing the Predicted ¹H NMR Spectrum

A rigorous analysis of a ¹H NMR spectrum begins with a prediction of the expected signals based on established chemical principles. For Methyl 4-cyclopropyl-2-fluorobenzoate, the spectrum can be logically divided into three distinct regions: the methyl ester singlet, the upfield aliphatic signals of the cyclopropyl group, and the complex downfield pattern of the aromatic protons.

The Aromatic Region (δ 6.8 – 8.0 ppm)

Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm.[6] In this molecule, three aromatic protons exist, and their signals are complicated by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • H-3: This proton is positioned ortho to the fluorine atom and meta to the cyclopropyl group. It will be split by the adjacent fluorine atom (a large ³JHF coupling, typically 8-10 Hz) and by H-5 (a smaller ⁴JHH meta coupling, ~2-3 Hz). This is expected to appear as a doublet of doublets.

  • H-5: Situated meta to the fluorine and ortho to H-6, this proton's signal will be split by both H-6 (³JHH ortho coupling, ~7-9 Hz) and the fluorine atom (a ⁴JHF meta coupling, ~4-7 Hz). This signal is also anticipated to be a doublet of doublets.

  • H-6: This proton is ortho to the cyclopropyl group and H-5. Its primary coupling will be to H-5 (³JHH ortho coupling, ~7-9 Hz). A smaller, long-range coupling to the fluorine atom (⁵JHF) may also be observed. This will likely present as a doublet or a triplet-like structure if the ortho H-H and meta H-F couplings are similar.

The Methyl Ester Region (δ ~3.9 ppm)

The three protons of the methyl ester group (-OCH₃) are chemically equivalent and have no adjacent proton neighbors. Consequently, they will produce a sharp singlet, integrating to 3H. Its chemical shift is in a typical range for methyl esters.[7]

The Aliphatic Region (δ 0.6 – 2.0 ppm)

The cyclopropyl group introduces a set of five aliphatic protons with distinctive chemical shifts owing to the ring's unique electronic structure, which induces a shielding ring current effect.[4][5]

  • Methine Proton (CH): The single proton on the carbon attached to the aromatic ring is the most deshielded of the cyclopropyl protons. It is coupled to the four adjacent methylene protons, resulting in a complex multiplet.

  • Methylene Protons (CH₂ x 2): The four methylene protons are diastereotopic due to the chiral center created by the substitution pattern. They are therefore chemically non-equivalent and will appear as two distinct multiplets, each integrating to 2H. Their signals are characteristically shifted upfield, a hallmark of the cyclopropane moiety.[8]

Data Presentation and Visualization

A clear presentation of the predicted data is essential for comparison with experimental results.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted δ (ppm)IntegrationMultiplicityPredicted Coupling Constants (Hz)
H-6~7.8 - 8.01Hdd³JH5-H6 ≈ 8.5, ⁴JHF ≈ 5.0
H-5~6.9 - 7.11Hddd³JH5-H6 ≈ 8.5, ⁴JHF ≈ 8.0, ⁴JH3-H5 ≈ 2.5
H-3~6.8 - 7.01Hdd³JHF ≈ 10.0, ⁴JH3-H5 ≈ 2.5
OCH₃~3.93HsN/A
Cyclopropyl-CH~1.9 - 2.11Hm-
Cyclopropyl-CH₂~0.9 - 1.12Hm-
Cyclopropyl-CH₂'~0.6 - 0.82Hm-

Note: These are estimated values based on established principles. Actual experimental values may vary slightly.

Molecular Structure and Proton Labeling

Caption: Molecular structure with proton labeling.

Key Spin-Spin Coupling Interactions

Caption: Key H-H and H-F spin-spin coupling pathways.

A Self-Validating Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires a meticulous experimental approach. The following protocol is designed to ensure data integrity and reproducibility.

Rationale for Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and has a single, well-defined residual solvent peak (δ 7.26 ppm) that rarely interferes with the aromatic region of interest.

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard. Its 12 equivalent protons produce a sharp singlet defined as 0.0 ppm, providing a universal reference point for chemical shifts.[9]

  • Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of solvent is optimal. This ensures a strong signal-to-noise ratio without causing issues of line broadening due to aggregation.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5 mg of Methyl 4-cyclopropyl-2-fluorobenzoate into a clean, dry vial.

  • Solvent Addition: Using a calibrated pipette, add 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Dissolution: Gently vortex the vial until the sample is fully dissolved.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition Workflow

The following workflow outlines the key steps on a standard 400 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5mg) dissolve Dissolve in CDCl₃/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnet Field insert->shim acquire Acquire Data (16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate Peaks calibrate->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Essential Acquisition Parameters
  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Number of Scans (NS): 16 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay (D1): 5 seconds to allow for full relaxation of protons, ensuring accurate integration.

  • Acquisition Time (AQ): At least 3 seconds to ensure high resolution.

  • Pulse Width: Calibrated 90° pulse.

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of Methyl 4-cyclopropyl-2-fluorobenzoate is a rich source of structural information. A confident assignment is achieved not just by listing peaks, but by a holistic analysis where chemical shifts, signal integrations, and coupling patterns form a self-consistent narrative. The characteristic upfield signals confirm the cyclopropyl group, the sharp singlet confirms the methyl ester, and the intricate splitting in the downfield region provides definitive evidence for the substitution pattern on the aromatic ring, crucially validated by the observable H-F coupling constants. By following a rigorous experimental protocol and applying sound spectroscopic principles, the ¹H NMR spectrum serves as an unambiguous fingerprint, confirming the identity and purity of this important chemical entity.

References

  • Brown, D. (n.d.). Cyclopropane low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shifts. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • PubMed. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. National Center for Biotechnology Information. [Link]

  • LibreTexts. (2021). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • LookChem. (n.d.). Cas 1613413-65-2, methyl 4-cyclopropyl-2-fluorobenzoate. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

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<sup>13</sup>C NMR of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR of Methyl 4-cyclopropyl-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Structural Significance of Methyl 4-cyclopropyl-2-fluorobenzoate in Drug Discovery

Methyl 4-cyclopropyl-2-fluorobenzoate is a substituted aromatic compound that incorporates several key structural motifs frequently encountered in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and potency, while the fluorine atom can modulate electronic properties and improve pharmacokinetic profiles. The methyl ester provides a handle for further synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules.[1][2] Specifically, 13C NMR provides a detailed fingerprint of the carbon skeleton, revealing the number of non-equivalent carbons and offering insights into their local electronic environments.[3][4][5] This guide provides an in-depth analysis of the theoretical 13C NMR spectrum of methyl 4-cyclopropyl-2-fluorobenzoate, a detailed experimental protocol for its acquisition, and a thorough discussion of the spectral interpretation, with a focus on the influence of the various substituents on chemical shifts and the characteristic carbon-fluorine coupling constants.

Predicted 13C NMR Spectrum of Methyl 4-cyclopropyl-2-fluorobenzoate

The 13C NMR spectrum of methyl 4-cyclopropyl-2-fluorobenzoate is predicted to exhibit 11 distinct signals, corresponding to the 11 non-equivalent carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing fluorine and carboxymethyl groups, and the electron-donating cyclopropyl group. The predicted chemical shifts, based on computational analysis and comparison with similar structures, are presented in Table 1.

Analysis of Substituent Effects on Chemical Shifts:
  • Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon directly attached to the fluorine atom (C2) is expected to be significantly downfield due to the strong deshielding effect of the electronegative fluorine. The carbon bearing the cyclopropyl group (C4) will be shifted upfield relative to an unsubstituted benzene ring due to the electron-donating nature of the cyclopropyl group. The carbons ortho and para to the electron-withdrawing ester group will be deshielded, while the meta carbons will be less affected.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 160-170 ppm, due to the strong deshielding effect of the double bond to one oxygen and the single bond to another.

  • Cyclopropyl Carbons (Cα, Cβ): The carbons of the cyclopropyl ring typically appear at relatively high field (low ppm values). The methine carbon directly attached to the aromatic ring (Cα) will be more deshielded than the methylene carbons (Cβ).

  • Methyl Carbon (-OCH3): The methyl carbon of the ester group will appear in the typical range for such carbons, generally between 50 and 60 ppm.

The Crucial Role of Carbon-Fluorine Coupling (nJCF):

A key feature of the 13C NMR spectrum of fluorinated compounds is the presence of through-bond scalar couplings between the 19F nucleus (spin I = 1/2, 100% natural abundance) and the 13C nuclei.[6][7] These couplings (nJCF), where 'n' is the number of bonds separating the coupled nuclei, provide invaluable structural information. The magnitude of the coupling constant is dependent on the number of intervening bonds and the geometry of the molecule.

  • 1JCF: The one-bond coupling between the fluorine and the carbon to which it is directly attached (C2) is typically very large, in the range of 240-265 Hz.[8][9]

  • 2JCF: Two-bond couplings to the adjacent carbons (C1 and C3) are smaller, generally in the range of 20-30 Hz.[7][10]

  • 3JCF: Three-bond couplings to C4 and the carbonyl carbon are typically in the range of 5-10 Hz.[6][10]

  • Longer-Range Couplings (4JCF and beyond): Couplings over four or more bonds are also often observed in aromatic systems, though they are smaller in magnitude (typically 1-4 Hz).[10][11]

These coupling patterns result in the splitting of the carbon signals into doublets or more complex multiplets, aiding in the definitive assignment of the aromatic resonances.

Predicted 13C NMR Data

Table 1: Predicted 13C NMR Chemical Shifts and Estimated C-F Coupling Constants for Methyl 4-cyclopropyl-2-fluorobenzoate

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Estimated Coupling Constant (JCF, Hz)
C=O 164.5d~5
C1 120.0d~25
C2 162.0d~250
C3 112.5d~20
C4 150.0d~8
C5 118.0s (small d)~2
C6 132.0d~3
-OCH3 52.5s-
15.0s-
10.0s-
Cβ' 10.0s-

Note: The chemical shifts are predicted and may vary slightly from experimental values. Coupling constants are estimations based on typical values for similar structural motifs.[6][7][8][9][10][11][12]

Experimental Protocol for 13C NMR Acquisition

This section provides a detailed, self-validating protocol for acquiring a high-quality 13C NMR spectrum of methyl 4-cyclopropyl-2-fluorobenzoate. The causality behind each experimental choice is explained to ensure scientific rigor.

I. Sample Preparation: The Foundation of a Good Spectrum
  • Analyte Purity: Ensure the sample of methyl 4-cyclopropyl-2-fluorobenzoate is of high purity (>95%) to avoid interference from impurities. Purity can be confirmed by methods such as 1H NMR, LC-MS, or GC-MS.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has minimal overlapping signals in the regions of interest. Deuterated chloroform (CDCl3) is a common and suitable choice for this compound.

  • Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl3. This concentration provides a good balance between obtaining a strong signal in a reasonable time and avoiding solubility issues.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[13][14]

  • Sample Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade the spectral resolution.

II. Spectrometer Setup and Calibration: Ensuring Instrument Fidelity
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

  • Probe Tuning and Matching: Before acquiring data, carefully tune and match the NMR probe to the 13C frequency. This maximizes the efficiency of radiofrequency pulse transmission and signal detection, leading to improved signal-to-noise.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent (CDCl3). A stable lock is crucial for maintaining a constant magnetic field during the experiment.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. Good shimming is essential for obtaining sharp, symmetrical peaks and high resolution.

III. 13C NMR Acquisition Parameters: A Rationale-Driven Approach
  • Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or a similar pulse program) should be used. This decouples the protons from the carbons, resulting in singlet signals for carbons not coupled to fluorine, which simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.

  • Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient to obtain good resolution for small molecules.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei between scans, which is important for obtaining accurate signal intensities, especially for quaternary carbons.

  • Pulse Angle: Use a 30-45° pulse angle. This allows for a shorter relaxation delay compared to a 90° pulse, enabling more scans to be acquired in a given amount of time, thus improving the signal-to-noise ratio.

  • Number of Scans (ns): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A starting point of 1024 scans is reasonable, and this can be adjusted as needed.

  • Temperature: The experiment should be run at a constant and controlled temperature, typically 298 K (25 °C).

IV. Data Processing: From Raw Data to Interpretable Spectrum
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and, if desired, integrate their areas. Note that in a standard proton-decoupled 13C NMR spectrum, the integrals are not always directly proportional to the number of carbons due to differential NOE effects and relaxation times.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Compound (20-50 mg) p2 Dissolve in CDCl3 (0.6-0.7 mL) p1->p2 p3 Add TMS p2->p3 p4 Filter into NMR Tube p3->p4 s1 Tune & Match Probe p4->s1 s2 Lock on Solvent s1->s2 s3 Shim Magnetic Field s2->s3 a1 Load Pulse Program (Proton Decoupled) s3->a1 a2 Set Parameters (SW, AT, D1, NS) a1->a2 a3 Acquire FID a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correct d1->d2 d3 Reference to TMS d2->d3 d4 Peak Picking d3->d4

Caption: Experimental workflow for acquiring the 13C NMR spectrum.

Interpretation and Structural Verification

The final step is the detailed analysis of the acquired spectrum to confirm the structure of methyl 4-cyclopropyl-2-fluorobenzoate.

Logical Flow of Spectral Analysis
  • Signal Count: The first check is to ensure that there are 11 distinct carbon signals, as expected for the proposed structure.

  • Chemical Shift Regions: The signals should fall into the expected chemical shift regions: the carbonyl region (~165 ppm), the aromatic region (110-165 ppm), the methyl ester region (~52 ppm), and the aliphatic cyclopropyl region (10-20 ppm).

  • Carbon-Fluorine Couplings: The most definitive assignments, particularly for the aromatic carbons, will come from the analysis of the C-F coupling constants.

    • Identify the large doublet with a coupling constant of ~250 Hz; this is unequivocally C2.

    • Look for two other doublets in the aromatic region with coupling constants in the range of 20-30 Hz; these will be C1 and C3.

    • Identify the remaining aromatic signals and their smaller coupling constants to assign C4, C5, and C6. The carbonyl carbon should also exhibit a small coupling to the fluorine.

  • DEPT Experiments (Optional but Recommended): Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CH2, and CH3 groups, which would confirm the assignments of the cyclopropyl and methyl carbons.

Data Interpretation Logic Diagram

Spectral_Interpretation cluster_analysis Spectral Analysis cluster_assignment Peak Assignment cluster_verification Structural Verification start Acquired 13C NMR Spectrum c1 Count number of signals (Expect 11) start->c1 c2 Analyze chemical shift regions (Carbonyl, Aromatic, Aliphatic) c1->c2 c3 Analyze C-F coupling patterns (1J, 2J, 3J, 4J) c2->c3 a4 Assign carbonyl carbon c2->a4 c4 Perform DEPT experiments (Optional) c3->c4 a1 Assign C2 (large 1JCF) c3->a1 a5 Assign cyclopropyl & methyl carbons c4->a5 a2 Assign C1 & C3 (2JCF) a1->a2 a3 Assign other aromatic carbons (3JCF, 4JCF) a2->a3 v1 Compare with predicted spectrum a3->v1 a4->v1 a5->v1 v2 Confirm all assignments are consistent v1->v2 end Structure Verified v2->end

Caption: Logical flow for the interpretation of the 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of methyl 4-cyclopropyl-2-fluorobenzoate provides a wealth of structural information that is critical for its unambiguous identification and characterization in a drug discovery and development setting. By understanding the interplay of substituent effects on chemical shifts and, most importantly, the characteristic carbon-fluorine coupling patterns, a complete and confident assignment of all carbon resonances is achievable. The detailed experimental protocol provided herein ensures the acquisition of high-quality, reproducible data, forming a solid foundation for accurate structural analysis. This comprehensive approach, combining theoretical prediction, rigorous experimental methodology, and logical spectral interpretation, exemplifies the power of 13C NMR as a cornerstone analytical technique in modern pharmaceutical sciences.

References

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Mass spectrum of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrum of Methyl 4-cyclopropyl-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyclopropyl-2-fluorobenzoate (CAS No. 1613413-65-2) is a substituted aromatic ester of significant interest as a building block in medicinal chemistry and drug development.[1][2] Its structural verification is a critical step in synthesis and quality control, for which mass spectrometry is an indispensable tool. This guide provides a detailed analysis of the expected mass spectrum of this compound, focusing on the principles of fragmentation under Electron Ionization (EI), the rationale behind the experimental methodology, and the interpretation of the resulting spectral data. As a hard ionization technique, EI provides reproducible fragmentation patterns that act as a molecular fingerprint, enabling unambiguous structural elucidation.[3]

Molecular Characteristics and Isotopic Profile

A foundational understanding of the molecule's composition is essential before analyzing its mass spectrum.

  • Chemical Formula: C₁₁H₁₁FO₂[4]

  • Molecular Weight: 194.206 g/mol [4]

The nominal mass of the molecular ion (M⁺˙) will therefore appear at a mass-to-charge ratio (m/z) of 194. The presence of 11 carbon atoms predicts an M+1 peak (at m/z 195) with a relative abundance of approximately 12.1% (11 x 1.1%) of the M⁺˙ peak, a key feature for confirming the carbon count of the parent ion.

Methodology for Mass Spectrum Acquisition: A Self-Validating Workflow

The choice of analytical technique is paramount for obtaining a high-quality, interpretable mass spectrum. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for volatile, thermally stable compounds like Methyl 4-cyclopropyl-2-fluorobenzoate.

Rationale for Ionization Technique Selection

Electron Ionization (EI) is selected for its ability to induce extensive and reproducible fragmentation.[5] High-energy electrons (typically 70 eV) bombard the analyte molecule, imparting significant internal energy that leads to the cleavage of chemical bonds.[6] This process creates a predictable pattern of fragment ions that is characteristic of the molecule's structure.

While EI is highly effective for structural elucidation, it's worth noting that for some fluorine-containing compounds, the molecular ion peak can be weak or absent.[7] In such cases, a "soft" ionization technique like Chemical Ionization (CI) can be employed as a complementary method. CI results in less fragmentation and typically produces a strong protonated molecule peak ([M+H]⁺), which confidently confirms the molecular weight.[8]

Experimental Workflow: GC-MS Analysis

The following diagram outlines a robust workflow for the analysis of Methyl 4-cyclopropyl-2-fluorobenzoate.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis Prep Dissolve sample in volatile solvent (e.g., DCM, EtOAc) Inject Inject dilute sample into GC inlet (~250°C) Prep->Inject Column Separate on capillary column (e.g., DB-5ms) with temp. gradient Inject->Column Interface Transfer to MS via heated interface (~280°C) Column->Interface Ionize Electron Ionization (EI) Source Temp: ~230°C, Energy: 70 eV Interface->Ionize Analyze Analyze ions with Quadrupole Mass Analyzer Ionize->Analyze Detect Detect ions Analyze->Detect Process Generate & Process Mass Spectrum Detect->Process

Caption: GC-MS workflow for analyzing Methyl 4-cyclopropyl-2-fluorobenzoate.

Step-by-Step Protocol
  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., a 30m x 0.25mm, 0.25µm film thickness 5% phenyl-methylpolysiloxane column). Use a temperature program, for example, starting at 80°C, holding for 2 minutes, then ramping at 15°C/min to 250°C and holding for 5 minutes.

  • Ionization: The eluting compound enters the EI source. The standard electron energy of 70 eV is used to ensure fragmentation patterns are consistent with spectral libraries.

  • Mass Analysis: The generated ions are accelerated and separated by their mass-to-charge ratio (m/z) in a quadrupole mass analyzer.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Predicted Fragmentation Pathways and Mechanistic Interpretation

The fragmentation of Methyl 4-cyclopropyl-2-fluorobenzoate is governed by the relative strengths of its bonds and the stability of the resulting charged fragments. The aromatic ring provides a stable core, while the ester and cyclopropyl groups are primary sites for fragmentation.[9][10]

Fragmentation_Pathway M M⁺˙ (m/z 194) [C₁₁H₁₁FO₂]⁺˙ F1 m/z 163 [C₁₀H₈FO]⁺ M->F1 - •OCH₃ (31 u) F3 m/z 153 [C₉H₆FO]⁺ M->F3 - C₃H₅• (41 u) F2 m/z 135 [C₉H₈F]⁺ F1->F2 - CO (28 u) F4 m/z 125 [C₈H₆F]⁺ F3->F4 - CO (28 u)

Caption: Major predicted EI fragmentation pathways for Methyl 4-cyclopropyl-2-fluorobenzoate.

Key Fragmentation Events
  • Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters.[11] Alpha-cleavage of the C-O single bond in the ester group results in the loss of a methoxy radical (mass 31 u). This produces a highly stable acylium cation at m/z 163 , which is often the base peak (most abundant ion) in the spectrum of aromatic methyl esters.

  • Decarbonylation of the Acylium Ion: The acylium ion (m/z 163) can further fragment by losing a neutral carbon monoxide (CO) molecule (mass 28 u). This yields the 4-cyclopropyl-2-fluorophenyl cation at m/z 135 .

  • Loss of the Cyclopropyl Group: Cleavage of the bond between the aromatic ring and the cyclopropyl group can occur. Due to the stability of the aromatic system, this fragmentation may be less favorable than the loss of the methoxy radical. This pathway involves the loss of a cyclopropyl radical (C₃H₅•, mass 41 u) to form the 2-fluoro-4-methoxycarbonylphenyl cation at m/z 153 .

  • Subsequent Decarbonylation: The fragment at m/z 153 can also lose a molecule of carbon monoxide (28 u) to form an ion at m/z 125 .

Summary of Predicted Mass Spectrum Data

The table below summarizes the key ions expected in the EI mass spectrum of Methyl 4-cyclopropyl-2-fluorobenzoate. The relative intensity is a prediction based on general fragmentation principles, where pathways leading to more stable cations are favored.[6]

m/zProposed Ion StructureNeutral LossFragment NamePredicted Relative Intensity
194[C₁₁H₁₁FO₂]⁺˙-Molecular IonModerate to Low
163[C₁₀H₈FO]⁺•OCH₃ (31 u)4-cyclopropyl-2-fluorobenzoyl cationHigh (likely Base Peak)
153[C₉H₆FO]⁺•C₃H₅ (41 u)2-fluoro-4-methoxycarbonylphenyl cationLow
135[C₉H₈F]⁺CO (28 u)4-cyclopropyl-2-fluorophenyl cationModerate
125[C₈H₆F]⁺CO (28 u)2-fluoro-4-formylphenyl cation (rearranged)Low

Conclusion

The mass spectrum of Methyl 4-cyclopropyl-2-fluorobenzoate under Electron Ionization is predicted to be characterized by a molecular ion at m/z 194 and a dominant base peak at m/z 163, corresponding to the loss of a methoxy radical. Further fragmentation through the loss of carbon monoxide (m/z 135) and the cyclopropyl group (m/z 153) provides additional structural confirmation. This in-depth analysis of the fragmentation pathways, grounded in established chemical principles, serves as a robust guide for researchers in the positive identification and characterization of this important synthetic intermediate, ensuring the integrity and success of their drug discovery and development endeavors.

References

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The Cyclopropyl Group: A Small Ring with a Big Impact in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropyl group, a three-membered carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, arising from significant ring strain, confer a range of desirable attributes to drug candidates. This in-depth technical guide explores the multifaceted roles of the cyclopropyl group, including its ability to enhance metabolic stability, enforce conformational rigidity, and serve as a versatile bioisostere. We will delve into the underlying principles governing these effects, provide illustrative case studies from successful drug discovery programs, and present detailed synthetic methodologies for the incorporation of this valuable moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the cyclopropyl group for the rational design of novel therapeutics with improved pharmacological profiles.

Introduction: The Allure of the Smallest Ring

The cyclopropane ring, while seemingly simple, possesses a unique set of physicochemical properties that make it a powerful tool in the medicinal chemist's arsenal.[1][2] Its compact, rigid structure and distinct electronic nature allow it to address common challenges in drug discovery, such as poor metabolic stability, off-target effects, and suboptimal potency.[3][4] Over the past decade, the U.S. Food and Drug Administration (FDA) has approved numerous new chemical entities (NCEs) containing a cyclopropyl group, a testament to its broad utility in therapeutic design.[1][5]

This guide will provide a comprehensive overview of the strategic applications of the cyclopropyl group, moving from its fundamental properties to its practical implementation in drug design and synthesis.

Fundamental Properties of the Cyclopropyl Group

The unique behavior of the cyclopropyl group stems from its strained three-membered ring system. This strain forces the C-C-C bond angles to be approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This geometric constraint leads to a rehybridization of the carbon orbitals, resulting in C-C bonds with increased p-character and C-H bonds with increased s-character.[3][4][6]

Key Physicochemical Features:

  • Bonding: The C-C bonds are weaker and the C-H bonds are stronger than those in typical alkanes.[3][4] The bonding can be described by either the Coulson-Moffitt (bent bond) or Walsh orbital models, both of which highlight the "double-bond" or π-character of the C-C bonds.[7][8]

  • Electronic Effects: The cyclopropyl group can act as a good electron donor through hyperconjugation, stabilizing adjacent carbocations.[6][7] However, its ability to transmit conjugation is a subject of ongoing discussion.[9]

  • Conformation: The rigid, planar nature of the three carbon atoms restricts the conformational freedom of molecules, a property that can be exploited to lock a drug molecule into its bioactive conformation.[10][11][12]

Strategic Applications in Drug Design

The unique properties of the cyclopropyl group translate into several key advantages in drug design, including enhanced metabolic stability, improved potency and selectivity through conformational constraint, and versatile bioisosterism.

Enhancing Metabolic Stability

One of the most valuable applications of the cyclopropyl group is its ability to block metabolic oxidation. The high C-H bond dissociation energy makes the cyclopropyl C-H bonds less susceptible to cleavage by cytochrome P450 (CYP) enzymes.[13]

Mechanism of Metabolic Blocking:

By replacing a metabolically vulnerable group, such as a methyl or isopropyl group, with a cyclopropyl ring, medicinal chemists can divert metabolism away from that site, thereby increasing the drug's half-life and reducing the formation of potentially toxic metabolites.[13]

Case Study: Pitavastatin

A classic example is the statin drug, pitavastatin. The incorporation of a cyclopropyl group successfully diverts metabolism away from the CYP3A4 pathway, which is responsible for numerous drug-drug interactions.[13] Instead, pitavastatin undergoes minimal metabolism by CYP2C9, leading to a more predictable pharmacokinetic profile.[13]

However, it is important to note that cyclopropyl groups, particularly when attached to amines, can sometimes undergo unexpected metabolic transformations, including ring-opening and the formation of reactive metabolites.[13] The fluoroquinolone antibiotic trovafloxacin, for instance, was associated with hepatotoxicity due to the CYP-mediated oxidation of its cyclopropylamine moiety.[13]

Conformational Rigidity for Enhanced Potency and Selectivity

The rigid nature of the cyclopropyl ring can be used to pre-organize a molecule into a conformation that is optimal for binding to its biological target.[10][14] This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in potency.[3][4]

Logical Relationship of Conformational Constraint:

Catalytic_Cyclopropanation Start Start Alkene Alkene Substrate Start->Alkene Diazo Diazo Compound Start->Diazo Catalyst Metal Catalyst (e.g., Rh₂(OAc)₄) Start->Catalyst Solvent Anhydrous Solvent Start->Solvent Reaction_Setup Reaction Setup (Inert Atmosphere) Alkene->Reaction_Setup Diazo->Reaction_Setup Catalyst->Reaction_Setup Solvent->Reaction_Setup Carbene_Formation Metal Carbene Formation Reaction_Setup->Carbene_Formation Catalyst Activation Cycloaddition [2+1] Cycloaddition Carbene_Formation->Cycloaddition Reacts with Alkene Product Cyclopropanated Product Cycloaddition->Product Workup Reaction Workup (Quenching, Extraction) Product->Workup Purification Purification (Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Sources

Methyl 4-cyclopropyl-2-fluorobenzoate: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Methyl 4-cyclopropyl-2-fluorobenzoate has emerged as a cornerstone scaffold, ingeniously combining three key structural motifs—a cyclopropyl group, a fluorine atom, and a versatile methyl benzoate handle. This confluence of features provides medicinal chemists with a powerful tool to modulate physicochemical and pharmacokinetic properties, enhancing potency, metabolic stability, and target engagement. This in-depth guide explores the intrinsic value of this building block, detailing its synthesis, reactivity, and proven applications, with a particular focus on its role in the development of next-generation kinase inhibitors. We provide field-proven protocols and explain the underlying chemical principles to empower researchers in leveraging this high-value intermediate for their drug development programs.

The Strategic Value Proposition: Deconstructing the Molecule

The utility of Methyl 4-cyclopropyl-2-fluorobenzoate is not accidental; it is a product of the synergistic interplay between its constituent parts. Understanding the contribution of each moiety is key to appreciating its role in rational drug design.

The Cyclopropyl Ring: A "Magic" Moiety for Performance Enhancement

The cyclopropyl group is far more than a simple saturated ring. Its unique geometry and electronic properties impart significant advantages to a drug candidate.[1] The inherent strain in the three-membered ring results in shorter, stronger C-H bonds and enhanced π-character in its C-C bonds.[2][3] In medicinal chemistry, this translates to several tangible benefits:

  • Enhanced Potency: The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, improving binding affinity to the target receptor.[3]

  • Improved Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[4]

  • Modulation of Physicochemical Properties: It acts as a "lipophilic hydrogen bond donor," capable of increasing solubility and influencing plasma clearance.[2]

  • Reduced Off-Target Effects: By providing conformational constraint, it can improve selectivity for the intended biological target.[3]

The cyclopropyl fragment is a recurring feature in numerous FDA-approved drugs, underscoring its value in transitioning preclinical candidates to clinical success.[2][5][6]

The Fluorine Atom: A Tool for Fine-Tuning

The strategic incorporation of fluorine is a well-established strategy in drug design.[7] Its high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom while profoundly influencing the molecule's electronic properties.[8] Key advantages include:

  • Blocking Metabolic Attack: A fluorine atom can shield an adjacent position from metabolic oxidation.

  • Altering Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing a drug's absorption and distribution.[9]

  • Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[10]

  • Improving Membrane Permeability: Judicious fluorination can increase lipophilicity, which often enhances a molecule's ability to cross cell membranes.[9][11]

The Methyl Benzoate: A Versatile Chemical Handle

The methyl 2-fluorobenzoate core serves as a robust and predictable platform for synthetic elaboration. The methyl ester is a stable functional group that can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is the gateway to a vast array of subsequent reactions, most notably the formation of amide bonds—a foundational linkage in a majority of small-molecule drugs.

Physicochemical Properties and Characterization

Correctly identifying and handling the building block is the first step in any successful synthesis.

PropertyValueSource(s)
CAS Number 1613413-65-2[12][13]
Molecular Formula C₁₁H₁₁FO₂[13]
Molecular Weight 194.21 g/mol [13]
Appearance Typically a colorless to light yellow liquid or low-melting solid.General Knowledge
Purity (Typical) ≥98% (by GC or HPLC)General Knowledge
Storage Conditions Store in a cool, dry place away from light.General Knowledge

Self-Validating System: The identity and purity of each batch must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to ensure the integrity of subsequent experimental work.

Synthesis of the Building Block

The most reliable and scalable synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate involves a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a field-proven method for this transformation.

Retrosynthetic and Forward Synthesis Pathway

The logical disconnection is at the aryl-cyclopropyl bond, leading back to a halogenated benzoate and a cyclopropyl boronic acid derivative.

Synthesis_Pathway Product Methyl 4-cyclopropyl-2-fluorobenzoate Intermediates Methyl 4-bromo-2-fluorobenzoate + Cyclopropylboronic Acid Intermediates->Product Suzuki Coupling Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Catalyst->Product Core_Reactions Start Methyl 4-cyclopropyl-2-fluorobenzoate Acid 4-Cyclopropyl-2-fluorobenzoic acid Start->Acid 1. NaOH or LiOH 2. H⁺ (aq) Amide N-Substituted Amide (Target Molecule) Acid->Amide Amide Coupling (HATU, EDC/HOBt) Amine R-NH₂ Amine->Amide

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The Commercial Landscape of Methyl 4-cyclopropyl-2-fluorobenzoate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Modern Drug Discovery

Methyl 4-cyclopropyl-2-fluorobenzoate (CAS No. 1613413-65-2) is a highly substituted aromatic compound that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique structural combination of a cyclopropyl group, a fluorine atom, and a methyl ester on a benzene ring provides a valuable scaffold for the synthesis of complex molecular architectures. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity in drug candidates, while the fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, crucial for optimizing pharmacokinetic profiles. This guide provides an in-depth overview of the commercial availability, synthesis, and applications of this key building block for researchers and professionals in drug development.

Physicochemical Properties and Identification

A clear identification of Methyl 4-cyclopropyl-2-fluorobenzoate is paramount for its correct application and sourcing.

PropertyValueSource(s)
CAS Number 1613413-65-2[1][2]
Molecular Formula C₁₁H₁₁FO₂[2]
Molecular Weight 194.21 g/mol
Physical State Light yellow to brown liquid or oil
Purity Typically available in purities of 95% to >98%
Storage Store at 0-8 °C, sealed in a dry environment

Commercial Availability and Sourcing

Methyl 4-cyclopropyl-2-fluorobenzoate is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The commercial landscape indicates that this compound has achieved mass production, signifying its importance in ongoing research and development projects.[3]

Below is a comparative table of notable suppliers:

SupplierPurityAvailabilityNotes
Sigma-Aldrich 95%In Stock-
Echemi Medical GradeIn StockMarketed for bulk drug intermediates.[2]
LookChem -Mass ProductionProvides a platform to connect with various manufacturers.[3]
SynZeal -In StockListed as "Remibrutinib Impurity 6".[4][5]
Honour Enterprise Company Limited -In StockA China-based trader of fine chemicals.

Pricing information is dynamic and typically available upon request from the respective suppliers.

Synthetic Pathways: A Look into the Manufacturing Process

The most prevalent and industrially scalable synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is favored for its mild conditions and broad functional group tolerance.[6][7]

The logical workflow for this synthesis can be visualized as follows:

G cluster_0 Synthesis of Starting Material cluster_1 Suzuki-Miyaura Cross-Coupling 4-bromo-2-fluorobenzoic acid 4-bromo-2-fluorobenzoic acid Esterification Esterification 4-bromo-2-fluorobenzoic acid->Esterification Methanol Methanol Methanol->Esterification Thionyl chloride Thionyl chloride Thionyl chloride->Esterification Methyl 4-bromo-2-fluorobenzoate Methyl 4-bromo-2-fluorobenzoate Esterification->Methyl 4-bromo-2-fluorobenzoate Yield: ~93% Methyl 4-bromo-2-fluorobenzoate_2 Methyl 4-bromo-2-fluorobenzoate Coupling Reaction Coupling Reaction Methyl 4-bromo-2-fluorobenzoate_2->Coupling Reaction Cyclopropylboronic acid derivative Potassium cyclopropyltrifluoroborate or Cyclopropylboronic acid Cyclopropylboronic acid derivative->Coupling Reaction Pd catalyst and ligand e.g., Pd(OAc)₂ / XPhos Pd catalyst and ligand->Coupling Reaction Base e.g., K₂CO₃ Base->Coupling Reaction Solvent e.g., CPME/H₂O Solvent->Coupling Reaction Methyl 4-cyclopropyl-2-fluorobenzoate Methyl 4-cyclopropyl-2-fluorobenzoate Coupling Reaction->Methyl 4-cyclopropyl-2-fluorobenzoate

Caption: Synthetic workflow for Methyl 4-cyclopropyl-2-fluorobenzoate.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the Suzuki-Miyaura coupling for the synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate, adapted from general procedures for similar transformations.[8]

Step 1: Esterification of 4-bromo-2-fluorobenzoic acid [9]

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (1 eq.) in methanol, slowly add thionyl chloride (2 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Methyl 4-bromo-2-fluorobenzoate.

Step 2: Suzuki-Miyaura Cross-Coupling [8]

  • In a reaction vessel, combine Methyl 4-bromo-2-fluorobenzoate (1 eq.), potassium cyclopropyltrifluoroborate (1.01 eq.), Pd(OAc)₂ (0.03 eq.), XPhos (0.06 eq.), and K₂CO₃ (3 eq.).

  • Evacuate and purge the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed 10:1 mixture of cyclopentyl methyl ether (CPME) and water.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂).

  • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain Methyl 4-cyclopropyl-2-fluorobenzoate.

Key Applications in Drug Discovery: The Case of Remibrutinib

Methyl 4-cyclopropyl-2-fluorobenzoate is a crucial starting material in the synthesis of Remibrutinib (LOU064) , a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key signaling protein in B-cells and mast cells, making it an attractive therapeutic target for a range of autoimmune diseases.

The synthesis of Remibrutinib involves the amidation of Methyl 4-cyclopropyl-2-fluorobenzoate with a substituted aniline derivative. This reaction forms a key amide bond that is central to the final drug structure.

G Methyl 4-cyclopropyl-2-fluorobenzoate Methyl 4-cyclopropyl-2-fluorobenzoate Amidation Amidation Methyl 4-cyclopropyl-2-fluorobenzoate->Amidation Substituted Aniline Key Aniline Intermediate Substituted Aniline->Amidation Remibrutinib Remibrutinib Amidation->Remibrutinib

Caption: Role in Remibrutinib synthesis.

Safety and Handling

According to available safety data, Methyl 4-cyclopropyl-2-fluorobenzoate is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 4-cyclopropyl-2-fluorobenzoate is a commercially accessible and synthetically valuable building block with direct applications in the development of novel therapeutics. Its established synthesis via the robust Suzuki-Miyaura coupling reaction ensures a reliable supply for research and development activities. For scientists and professionals in the field, a thorough understanding of its properties, availability, and synthetic utility is crucial for leveraging its potential in the design and creation of next-generation pharmaceuticals.

References

  • Organic Syntheses. (n.d.). PREPARATION OF POTASSIUM PHENETHYLTRIFLUOROBORATE. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1613413-65-2,methyl 4-cyclopropyl-2-fluorobenzoate. Retrieved from [Link]

  • Mol, J. C. (2004). Application of Olefin Metathesis in Oleochemistry: An Example of Green Chemistry. Green Chemistry, 6(11), 513–517.
  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987–6990.
  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. (n.d.). RSC. Retrieved from [Link]

  • LookChem. (n.d.). methyl 4-cyclopropyl-2-fluorobenzoate. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic letters, 10(4), 689–692.
  • de Meijere, A., et al. (2004). ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36.
  • Ferjančić, Z., & Pytela, O. (2014). Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone. Organic & Biomolecular Chemistry, 12(43), 8758–8765.
  • SynZeal. (n.d.). Remibrutinib Impurity 39. Retrieved from [Link]

  • SynZeal. (n.d.). Remibrutinib Impurity 20. Retrieved from [Link]

  • SynZeal. (n.d.). Remibrutinib Impurity 29. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-cyclopropyl-2-fluorobenzoate (CAS No. 1613413-65-2) is a key intermediate in the synthesis of various pharmaceutical compounds, including the Bruton's tyrosine kinase (BTK) inhibitor Remibrutinib (LOU064).[1] As its use in research and development continues to grow, a thorough understanding of its safety profile and proper handling procedures is imperative for the protection of laboratory personnel and the environment. This technical guide provides a comprehensive overview of the known hazards, exposure controls, and emergency procedures for Methyl 4-cyclopropyl-2-fluorobenzoate. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information presented herein is a synthesis of available safety data for the compound and structurally related molecules, coupled with established best practices in chemical laboratory safety.

Introduction and Scientific Context

Methyl 4-cyclopropyl-2-fluorobenzoate is a substituted aromatic ester. Its molecular structure, featuring a cyclopropyl group and a fluorine atom on the benzene ring, makes it a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated intermediates like this one particularly important in drug discovery.

Given its intended use in laboratory settings for research and development, it is crucial that all personnel handling this substance are familiar with its potential hazards and the necessary precautions to mitigate risks.[2] All chemical products should be handled by individuals with specialized knowledge and experience, recognizing that they may have unknown hazards.[2]

Hazard Identification and Classification

Based on available data, Methyl 4-cyclopropyl-2-fluorobenzoate is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Pictogram:

The causality behind these classifications lies in the chemical nature of fluorinated aromatic esters. The ester group can be hydrolyzed, particularly on contact with moist tissues, to form the corresponding carboxylic acid and methanol. The parent compound and its potential hydrolysis products can be irritants. The fluorine substitution can also influence the reactivity and irritancy of the molecule.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential to ensure the safe handling of Methyl 4-cyclopropyl-2-fluorobenzoate. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

Engineering controls are the most effective means of minimizing exposure. For this compound, the following are recommended:

  • Ventilation: All handling of Methyl 4-cyclopropyl-2-fluorobenzoate should be conducted in a well-ventilated area.[3][4][5] For procedures that may generate aerosols, mists, or vapors, a certified chemical fume hood is mandatory.

  • Safety Showers and Eyewash Stations: These should be readily accessible in any area where the compound is handled.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical last line of defense against exposure.

  • Eye and Face Protection: Chemical splash goggles that provide a tight seal around the eyes are required.[3] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves must be worn.[3][6] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, gloves with higher chemical resistance, such as butyl rubber or Viton™, should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[6]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for Methyl 4-cyclopropyl-2-fluorobenzoate Eye_Face Eye and Face Protection - Chemical Splash Goggles - Face Shield (as needed) Hand Hand Protection - Chemical-Resistant Gloves (e.g., Nitrile, Butyl) Body Body Protection - Flame-Resistant Lab Coat Respiratory Respiratory Protection - NIOSH-Approved Respirator (if needed) Handler Researcher/ Scientist Handler->Eye_Face Protects against splashes Handler->Hand Prevents skin contact Handler->Body Protects clothing and skin Handler->Respiratory Prevents inhalation Spill_Response Spill Spill Occurs Evacuate 1. Evacuate Area Spill->Evacuate Ventilate 2. Ensure Ventilation Evacuate->Ventilate Contain 3. Contain Spill Ventilate->Contain Absorb 4. Absorb with Inert Material Contain->Absorb Collect 5. Collect Waste Absorb->Collect Decontaminate 6. Clean Spill Area Collect->Decontaminate Report 7. Report Incident Decontaminate->Report

Sources

Methodological & Application

Synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate from methyl 4-bromo-2-fluorobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Methyl 4-cyclopropyl-2-fluorobenzoate (Product) from Methyl 4-bromo-2-fluorobenzoate (Starting Material) via a Suzuki-Miyaura cross-coupling reaction.

The incorporation of cyclopropyl motifs is a critical strategy in medicinal chemistry to restrict conformation and improve metabolic stability without significantly increasing lipophilicity. However, the coupling of cyclopropylboronic acid is often plagued by protodeboronation (instability of the boron reagent) and slow transmetallation rates. This guide presents a robust, self-validating protocol using a Pd(dppf)Cl₂ / K₃PO₄ catalytic system that suppresses side reactions and ensures high reproducibility.

Key Chemical Transformation
  • Reaction Type: Suzuki-Miyaura Cross-Coupling[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Key Challenge: Mitigating cyclopropylboronic acid degradation while preserving the methyl ester.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the palladium-catalyzed formation of a C(sp²)–C(sp³) bond. Unlike standard aryl-aryl couplings, the hybridization difference requires electron-rich ligands to facilitate the catalytic cycle, yet the substrate's ester group demands mild basic conditions to prevent hydrolysis.

Catalytic Cycle Visualization

The following diagram outlines the mechanistic pathway, highlighting the critical Transmetallation step where the cyclopropyl group is transferred.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Chlorides, Facile for Bromides) Pd0->OxAdd + Ar-Br PdII_ArX Pd(II)-Ar-Br Complex OxAdd->PdII_ArX Transmet Transmetallation (Cyclopropyl Transfer) PdII_ArX->Transmet + Activated Boronate BaseStep Base Activation (K3PO4) BaseStep->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration SM Methyl 4-bromo-2-fluorobenzoate SM->OxAdd Boron Cyclopropylboronic Acid Boron->BaseStep

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.[2] Note that the activation of the boronic acid by K₃PO₄ is crucial for the transmetallation step.

Experimental Design Strategy

Reagent Selection Rationale
  • Substrate (Methyl 4-bromo-2-fluorobenzoate): The electron-withdrawing ester and fluorine substituents at the ortho and para positions activate the C-Br bond for oxidative addition, making this a favorable substrate.

  • Boron Source (Cyclopropylboronic Acid): Used in excess (1.5 equiv) because it is prone to protodeboronation (breaking down to cyclopropane and boric acid) under aqueous basic conditions.

  • Base (K₃PO₄): Tripotassium phosphate is chosen over carbonates (e.g., Na₂CO₃) because its buffering capacity and lower hygroscopicity often result in cleaner profiles for ester-containing substrates, minimizing saponification (ester hydrolysis).

  • Solvent (Toluene/Water 10:1): The biphasic system dissolves both the organic bromide and the inorganic base. Water is essential for the boronic acid activation mechanism.

Stoichiometry Table
ReagentMW ( g/mol )EquivalentsAmount (Example)Role
Methyl 4-bromo-2-fluorobenzoate 233.031.01.00 g (4.29 mmol)Limiting Reagent
Cyclopropylboronic acid 85.901.50.55 g (6.44 mmol)Nucleophile
Pd(dppf)Cl₂ · DCM 816.640.05 (5 mol%)0.175 gCatalyst
K₃PO₄ (Tribasic) 212.273.02.73 g (12.87 mmol)Base
Toluene --15 mLSolvent (Organic)
Water --1.5 mLSolvent (Aqueous)

Detailed Protocol: The "Gold Standard" Method

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask or a pressure-rated reaction vial. Equip with a magnetic stir bar.

  • Charging Solids: Add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), Cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq) to the flask.

    • Critical Check: Ensure the boronic acid is free-flowing and white. If it is sticky or yellow, it may have degraded; recrystallize or use a fresh batch.

  • Solvent Addition: Add Toluene and Water (10:1 ratio).

  • Degassing (Essential): Sparge the mixture with Nitrogen or Argon gas for 10-15 minutes.

    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ · DCM (5 mol%).

  • Sealing: Seal the vessel with a septum (if using a flask) or a Teflon-lined cap (if using a vial). Purge the headspace with inert gas for another 2 minutes.

Phase 2: Reaction & Monitoring[3]
  • Heating: Place the vessel in a pre-heated oil block/bath at 90°C .

  • Time: Stir vigorously for 4–12 hours.

  • In-Process Control (IPC):

    • Take a 20 µL aliquot, dilute with MeOH/Acetonitrile.

    • Analyze via LC-MS or TLC (Eluent: 10% EtOAc in Hexanes).

    • Target: Disappearance of bromide (SM) and appearance of product (M+H ≈ 195, though ionization may be poor; look for UV shift).

    • Note: If SM remains after 6 hours and boronic acid is consumed (check by TLC), add another 0.5 eq of boronic acid and heat for 2 more hours.

Phase 3: Workup & Purification
  • Cooling: Cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate (30 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Add water (20 mL). Separate phases. Extract aqueous layer once more with Ethyl Acetate (20 mL).

  • Washing: Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 0% to 10% Ethyl Acetate in Hexanes.

    • Product: The product is usually a colorless oil or low-melting white solid.

Workflow Diagram

Workflow Start Weigh Reagents (SM, Boronic Acid, Base) Degas Add Solvents & Degas (N2/Ar) Start->Degas Cat Add Pd Catalyst (Pd(dppf)Cl2) Degas->Cat Heat Heat to 90°C (4-12 Hours) Cat->Heat Workup Filter (Celite) & Extract (EtOAc) Heat->Workup Purify Flash Column (Hex/EtOAc) Workup->Purify Product Methyl 4-cyclopropyl- 2-fluorobenzoate Purify->Product

Figure 2: Operational workflow for the synthesis.[3][4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition failure or catalyst poisoning.Ensure rigorous degassing. Switch to a more active catalyst system like Pd(OAc)₂ / XPhos or Pd(P(t-Bu)₃)₂ .
Protodeboronation Boronic acid instability in aqueous base.Use Potassium Cyclopropyltrifluoroborate instead of the acid (requires 3.0 eq Cs₂CO₃). Lower water ratio (Toluene/Water 20:1).
Ester Hydrolysis Base is too strong or reaction run too long.Switch base from K₃PO₄ to K₂CO₃ or reduce water content. Ensure temp does not exceed 90°C.
Homocoupling Presence of Oxygen.Degas solvents before mixing. Keep under positive N₂ pressure.

Safety & Handling

  • Methyl 4-bromo-2-fluorobenzoate: Irritant. Avoid inhalation.

  • Cyclopropylboronic Acid: Store at 2-8°C. May generate pressure upon decomposition.

  • Palladium Compounds: Heavy metal toxicity. Handle in a fume hood.

  • Waste Disposal: Aqueous waste contains fluorides and phosphates. Organic waste contains halogenated aromatics. Dispose of according to local EHS regulations.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Wallace, D. J., & Chen, C. (2002).[5] Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

  • Charette, A. B., et al. (2016). Preparation of Cyclopropylboronates and their application in Suzuki-Miyaura coupling. Journal of Organic Chemistry. (General methodology reference for cyclopropyl couplings).
  • Deng, W., et al. (2001). Mild and Efficient Palladium-Catalyzed Cross-Coupling of Cyclopropylboronic Acid with Aryl Bromides.[6][7] Organic Letters. (Demonstrates the utility of K3PO4/Toluene systems).

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C-F Bond Activation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] While the coupling of aryl chlorides, bromides, and iodides is well-established, the use of aryl fluorides as coupling partners presents a significant challenge due to the high bond dissociation energy of the C-F bond.[5]

Methyl 4-cyclopropyl-2-fluorobenzoate is an exemplar of such a challenging substrate. The presence of the electron-withdrawing ester group and the fluorine atom ortho to the prospective coupling site introduces electronic and steric factors that necessitate carefully optimized reaction conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully employing Methyl 4-cyclopropyl-2-fluorobenzoate in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic considerations, provide detailed experimental protocols for both palladium and nickel-based catalytic systems, and discuss the critical role of each reaction component.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-R Ar-R Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination R-B(OR')2 R-B(OR')2 Base Base Ar-X Ar-X

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The activation of the C-F bond in the oxidative addition step is the primary hurdle when using aryl fluorides. This step involves the insertion of the low-valent metal catalyst (typically Pd(0) or Ni(0)) into the carbon-halogen bond. The high strength of the C-F bond makes this process energetically demanding. For electron-deficient aryl fluorides like Methyl 4-cyclopropyl-2-fluorobenzoate, the electron-withdrawing nature of the ester group can facilitate the oxidative addition to some extent.

Catalytic Systems for the Suzuki Coupling of Methyl 4-cyclopropyl-2-fluorobenzoate

Two primary catalytic systems have shown promise for the Suzuki coupling of challenging aryl fluorides: palladium-based systems with specialized ligands and nickel-based systems, which are often more reactive towards C-F bond activation.

Palladium-Based Catalysis: The Power of Bulky Phosphine Ligands

For palladium-catalyzed couplings of aryl fluorides, the use of electron-rich and sterically hindered phosphine ligands is crucial. These ligands stabilize the palladium center and promote the oxidative addition step. Ligands from the Buchwald and Fu groups, such as SPhos and XPhos, have demonstrated remarkable efficacy in such transformations.[8]

Nickel-Based Catalysis: A Potent Alternative for C-F Activation

Nickel catalysts are inherently more reactive towards the oxidative addition of aryl fluorides compared to their palladium counterparts.[9] For electron-deficient aryl fluorides, nickel catalysis can be particularly effective. Often, these reactions are promoted by the use of N-heterocyclic carbene (NHC) ligands or co-catalysts.[3] Research has shown that for aryl fluorides bearing electron-withdrawing groups, the addition of metal fluoride co-catalysts like ZrF₄ or TiF₄ can significantly enhance the reaction efficiency.[4][6]

Experimental Protocols

Herein, we provide two detailed protocols for the Suzuki coupling of Methyl 4-cyclopropyl-2-fluorobenzoate with a representative boronic acid, 4-methoxyphenylboronic acid.

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity.

Protocol 1: Palladium-Catalyzed Suzuki Coupling

This protocol utilizes a palladium catalyst with a bulky biarylphosphine ligand, which is known to be effective for the coupling of electron-deficient aryl chlorides and can be adapted for aryl fluorides.

Table 1: Reagents and Conditions for Palladium-Catalyzed Suzuki Coupling

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Methyl 4-cyclopropyl-2-fluorobenzoate1.0 mmol1.0Limiting Reagent
4-Methoxyphenylboronic acid1.2 mmol1.2
Pd₂(dba)₃0.02 mmol0.02Palladium Precatalyst
SPhos0.04 mmol0.04Ligand
K₃PO₄2.0 mmol2.0Base
1,4-Dioxane5 mL-Solvent
Temperature100 °C-
Reaction Time12-24 h-Monitor by TLC/GC-MS

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 4-cyclopropyl-2-fluorobenzoate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of 1,4-dioxane under an inert atmosphere.

  • Evacuate and backfill the Schlenk flask with inert gas (repeat three times).

  • Add 4 mL of anhydrous, degassed 1,4-dioxane to the Schlenk flask containing the solids.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Nickel-Catalyzed Suzuki Coupling

This protocol employs a nickel catalyst system with a metal fluoride co-catalyst, which has been shown to be effective for the coupling of aryl fluorides bearing electron-withdrawing groups.[4][6]

Table 2: Reagents and Conditions for Nickel-Catalyzed Suzuki Coupling

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Methyl 4-cyclopropyl-2-fluorobenzoate1.0 mmol1.0Limiting Reagent
4-Methoxyphenylboronic acid pinacol ester1.2 mmol1.2Boronic esters are often preferred in Ni-catalysis
NiCl₂(dme)0.1 mmol0.1Nickel Precatalyst
IMes·HCl0.1 mmol0.1NHC Ligand Precursor
NaOt-Bu2.5 mmol2.5Base
ZrF₄0.2 mmol0.2Co-catalyst
Toluene5 mL-Solvent
Temperature110 °C-
Reaction Time12-24 h-Monitor by TLC/GC-MS

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add NiCl₂(dme) (0.1 mmol), IMes·HCl (0.1 mmol), and ZrF₄ (0.2 mmol).

  • Evacuate and backfill the flask with inert gas (repeat three times).

  • Add anhydrous, degassed toluene (3 mL).

  • Add NaOt-Bu (2.5 mmol) and stir the mixture at room temperature for 10 minutes.

  • Add a solution of Methyl 4-cyclopropyl-2-fluorobenzoate (1.0 mmol) and 4-methoxyphenylboronic acid pinacol ester (1.2 mmol) in 2 mL of toluene.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with 1 M HCl (5 mL).

  • Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Rationale for Experimental Choices and Optimization Strategies

  • Catalyst and Ligand: The choice between palladium and nickel systems will depend on substrate scope and functional group tolerance. The bulky phosphine ligands in the palladium system and the NHC ligand in the nickel system are critical for promoting the challenging oxidative addition step.

  • Base: The choice of base is crucial for the transmetalation step.[7] Strong bases like K₃PO₄ and NaOt-Bu are commonly used. The base activates the organoboron species, facilitating the transfer of the organic group to the metal center.

  • Solvent: Aprotic polar solvents like 1,4-dioxane and toluene are generally effective for Suzuki couplings. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Boron Source: While boronic acids are commonly used, boronic esters can offer greater stability and are sometimes preferred in nickel-catalyzed reactions.

  • Temperature: Higher reaction temperatures are often required to overcome the activation barrier for C-F bond cleavage.

  • Troubleshooting: If the reaction is sluggish or gives low yields, consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial. In some cases, switching from a palladium to a nickel catalyst, or vice versa, can lead to improved results.

Conclusion

The Suzuki-Miyaura coupling of Methyl 4-cyclopropyl-2-fluorobenzoate, while challenging, is a feasible transformation with the appropriate choice of catalyst and reaction conditions. Both palladium and nickel-based systems offer viable routes to the desired biaryl products. The protocols and insights provided in this application note serve as a valuable starting point for researchers in their synthetic endeavors. Careful optimization of the reaction parameters will be key to achieving high yields and purity for this and related transformations, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Guram, A. S., & Bei, X. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry.
  • Leadbeater, N. E., & Marco, M. (2002). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Organic Letters.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubMed. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]

  • ResearchGate. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. [Link]

  • Selvita. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wang, D., & Zhang, Y. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters. [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]

  • Yin, J., & Liebscher, J. (2007).
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
  • Zhou, J., & Hartwig, J. F. (2008). Palladium-Catalyzed Arylation of Trimethylsilyl Enolates of Esters and Imides. A Regio- and Enantioselective Synthesis of α-Aryl Carboxylic Acid Derivatives. Journal of the American Chemical Society.
  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • PubMed. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. [Link]

Sources

Reaction conditions for coupling cyclopropylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Coupling Cyclopropylboronic Acid

Executive Summary

The introduction of cyclopropyl rings is a critical tactic in modern drug discovery, offering metabolic stability and conformational restriction (the "cyclopropyl effect"). However, the direct coupling of cyclopropylboronic acid (CPBA) is notoriously difficult due to two competing factors:

  • High Bond Energy: The C(sp³)–B bond requires electron-rich, bulky ligands for effective transmetallation.

  • Rapid Protodeboronation: The cyclopropyl ring is exceptionally prone to hydrolytic cleavage under the basic conditions required for Suzuki coupling, leading to the destruction of the reagent before coupling occurs.

This guide provides three field-proven protocols to overcome these limitations, ranging from the classic high-loading method to modern slow-release strategies.

The Stability Paradox: Mechanistic Insights

To successfully couple CPBA, one must understand why it fails. Unlike aryl boronic acids, cyclopropylboronic acid occupies a "stability valley."

  • The Trap: In the presence of base (hydroxide or carbonate), CPBA forms a boronate anion. While this anion is the active species for transmetallation, it is also the precursor to protodeboronation .

  • The Mechanism: The strain of the cyclopropyl ring makes the C–B bond labile. Upon formation of the boronate species, a water molecule can protonate the carbon-boron bond, releasing cyclopropane gas and boric acid.

Key Takeaway: Success depends on kinetic control —the rate of Transmetallation (


) must exceed the rate of Protodeboronation (

).
Diagram 1: The Kinetic Competition

The following diagram illustrates the critical divergence point where the reaction succeeds or fails.

G Acid Cyclopropylboronic Acid Boronate Boronate Anion (Active Species) Acid->Boronate + Base (OH-) Boronate->Acid Reversible Product Coupled Product (Ar-Cyclopropyl) Boronate->Product Transmetallation (k_trans) REQUIRES: Bulky/Rich Ligand Waste Cyclopropane (Gas) + Boric Acid Boronate->Waste Protodeboronation (k_debor) ACCELERATED BY: High pH, Water Pd_Complex L-Pd(II)-Ar (Oxidative Addition Complex) Pd_Complex->Product Reductive Elimination

Caption: The "Death Valley" of CPBA coupling. The boronate anion is necessary for coupling (Green path) but susceptible to decomposition (Red path). Success requires accelerating the Green path or throttling the formation of the anion.

Critical Reaction Parameters

ParameterRecommendationRationale
Ligand Tricyclohexylphosphine (PCy₃) or XPhos The C(sp³)–B bond is less reactive than C(sp²)–B. Bulky, electron-rich phosphines facilitate rapid transmetallation, outcompeting decomposition.
Base K₃PO₄ or K₂CO₃ Strong enough to activate the boron, but phosphate often provides a buffering effect that mitigates rapid pH spikes compared to hydroxides.
Solvent Toluene/Water (20:1) or CPME A biphasic system is often essential. The organic phase protects the free acid, while the interface allows controlled activation.
Stoichiometry 1.3 – 1.5 equiv. Due to the inevitable background decomposition, a slight excess of the boron reagent is mandatory.

Bench-Ready Protocols

Method A: The "Classic" Wallace-Merck Protocol

Best for: Standard aryl bromides when Cyclopropylboronic Acid is the only available reagent. Source: Wallace, D. J.; Chen, C. Tetrahedron Lett. 2002, 43, 6987.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Cyclopropylboronic Acid (1.3 – 1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (20:1 ratio)

Step-by-Step:

  • Charge: Add aryl bromide, CPBA, Pd(OAc)₂, PCy₃, and K₃PO₄ to a reaction vial.

  • Solvent: Add Toluene and Water. The small amount of water is critical for the base solubility and boronate formation.

  • Degas: Sparge with Nitrogen or Argon for 5 minutes. Oxygen inhibition is fatal to this electron-rich catalyst system.

  • Heat: Seal and heat to 100°C vigorously for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

Why it works: PCy₃ is sufficiently electron-rich to force the difficult transmetallation of the alkyl group.

Method B: The "Robust" Molander Protocol (Trifluoroborates)

Best for: High-value substrates, scale-up, and heteroaryl chlorides. This is the industry standard for reliability. Source: Molander, G. A.; Gormisky, P. E. J. Org. Chem. 2008, 73, 7481.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Potassium Cyclopropyltrifluoroborate (1.05 – 1.2 equiv)

  • Pd(OAc)₂ (2 mol%)[1][2]

  • XPhos (4–6 mol%) (or RuPhos for extremely hindered substrates)

  • Cs₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (3:[2]1) or CPME/Water (10:1)

Step-by-Step:

  • Charge: Add Aryl Halide, Trifluoroborate salt, Pd(OAc)₂, XPhos, and Base.

  • Solvent: Add solvent mixture (degassed).

  • Heat: Heat to 100°C (reflux) for 12–24 hours.

  • Note: The trifluoroborate salt acts as a "slow-release" reservoir. It hydrolyzes slowly in situ to release the boronic acid at a rate that matches the catalytic cycle, preventing the accumulation of unstable intermediates.

Method C: The MIDA Boronate "Slow Release"

Best for: Extremely unstable substrates or when protodeboronation is dominant even with Method B. Source: Knapp, D. M.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961.[3]

Concept: MIDA boronates are protected and do not transmetallate. They must be hydrolyzed in situ by the base to release the active acid.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Cyclopropyl MIDA Boronate (1.2 equiv)

  • Pd(OAc)₂ / XPhos (Standard Buchwald G2/G3 precatalyst recommended)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Dioxane / Water (5:1)

Protocol:

  • Run at 60–80°C . The aqueous K₃PO₄ slowly hydrolyzes the MIDA backbone, releasing minute concentrations of cyclopropylboronic acid which are immediately consumed by the catalyst.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G2/G3 precatalyst. Ensure rigorous degassing.
Full Consumption of Boron, No Product ProtodeboronationSwitch to Method B (Trifluoroborate). If already using, lower Temp to 80°C and increase catalyst loading.
Homocoupling (Ar-Ar) Oxidative Insertion StalledReduce excess Aryl Halide. Ensure base is dry/fresh.
Heteroaryl Chloride Failure Poor Oxidative AdditionUse RuPhos or BrettPhos ligands. Switch solvent to n-Butanol or t-Amyl alcohol.

Decision Tree for Protocol Selection

DecisionTree Start Start: Coupling Cyclopropyl Group Q1 Do you have the Boronic Acid (Free Acid)? Start->Q1 Q2 Is the substrate a challenging Heterocycle? Q1->Q2 Yes MethodB Method B: Molander Protocol (Trifluoroborate + XPhos) Q1->MethodB No (Have BF3K salt) MethodA Method A: Wallace Protocol (Pd/PCy3 + K3PO4) Q2->MethodA No (Simple Aryl Bromide) Convert Recommendation: Convert/Buy Trifluoroborate salt Q2->Convert Yes (Complex/Unstable) MethodC Method C: MIDA Slow Release (MIDA Boronate) Convert->MethodB Convert->MethodC If BF3K fails

Caption: Selection logic for optimal coupling conditions. Method B is generally preferred for high-value synthesis.

References

  • Wallace, D. J., & Chen, C. (2002).[4] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987–6990. Link

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. Link

  • Knapp, D. M., & Burke, M. D. (2009).[3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3] Journal of the American Chemical Society, 131(20), 6961–6963.[3] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

The Strategic Application of Methyl 4-cyclopropyl-2-fluorobenzoate in the Synthesis of Advanced Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of BTK in B-Cell Signaling and Disease

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell development, differentiation, and signaling.[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK modulates multiple downstream cellular processes, including proliferation, survival, and activation.[1] Dysregulation of BTK activity is implicated in the pathophysiology of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis.[1] This has established BTK as a high-value therapeutic target for the development of small molecule inhibitors.

The therapeutic landscape for B-cell malignancies has been significantly transformed by the advent of BTK inhibitors. These agents can be broadly classified into two categories: irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, and reversible inhibitors that bind non-covalently.[1] The design of next-generation BTK inhibitors focuses on enhancing selectivity, improving pharmacokinetic profiles, and overcoming resistance mechanisms. In this context, the strategic incorporation of specific structural motifs, such as cyclopropyl and fluoro groups, has proven to be highly effective. This application note details the pivotal role of a key building block, Methyl 4-cyclopropyl-2-fluorobenzoate , in the synthesis of a novel class of BTK inhibitors.

The Significance of Cyclopropyl and Fluoro Moieties in BTK Inhibitor Design

The unique physicochemical properties of cyclopropyl and fluorine substituents are increasingly leveraged in modern medicinal chemistry to optimize drug candidates.

  • The Cyclopropyl Group: This small, strained ring system offers several advantages. Its rigid nature can help to lock the conformation of a molecule, potentially leading to higher binding affinity for the target protein. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. In the context of BTK inhibitors, the cyclopropyl moiety has been shown to improve potency and pharmacokinetic properties.[2]

  • The Fluorine Atom: The introduction of fluorine into a drug molecule can have profound effects on its biological activity. Its high electronegativity can modulate the acidity or basicity of nearby functional groups, influencing protein-ligand interactions. Fluorine substitution can also block metabolic pathways and improve membrane permeability, thereby enhancing oral bioavailability. In BTK inhibitors, fluorine atoms have been strategically placed to enhance binding affinity and selectivity.[3]

The combination of a cyclopropyl group and a fluorine atom on a phenyl ring, as found in Methyl 4-cyclopropyl-2-fluorobenzoate, provides a valuable scaffold for the synthesis of highly potent and selective BTK inhibitors.

Synthetic Pathway to a Novel BTK Inhibitor via Methyl 4-cyclopropyl-2-fluorobenzoate

A patented synthetic route for a labeled amino pyrimidine derivative with BTK inhibitory activity highlights the direct application of Methyl 4-cyclopropyl-2-fluorobenzoate as a key intermediate.[4] The overall synthetic strategy involves a Suzuki coupling to introduce the cyclopropyl group, followed by hydrolysis and subsequent amide bond formation to construct the final inhibitor.

BTK Inhibitor Synthesis Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Formation of the Active Moiety cluster_2 Final Product Assembly Start Methyl 4-bromo-2-fluorobenzoate Intermediate_1 Methyl 4-cyclopropyl-2-fluorobenzoate Start->Intermediate_1 Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst) Intermediate_2 4-cyclopropyl-2-fluorobenzoic acid Intermediate_1->Intermediate_2 Hydrolysis Final_Product Labeled BTK Inhibitor Intermediate_2->Final_Product Amide Coupling Amine_Partner Aminopyrimidine Derivative Amine_Partner->Final_Product

Caption: Synthetic workflow for a BTK inhibitor.

Protocol 1: Synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate

This protocol outlines the synthesis of the key intermediate, Methyl 4-cyclopropyl-2-fluorobenzoate, via a Suzuki-Miyaura cross-coupling reaction.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Methyl 4-bromo-2-fluorobenzoate233.0420.00 g85.82
Cyclopropylboronic acid85.909.68 g112.69
Potassium phosphate (K₃PO₄)212.2735.70 g168.00
Tricyclohexylphosphine280.422.36 g8.41
Toluene-250 mL-
Water18.021.82 mL101.00

Procedure:

  • To a reaction vessel, add methyl 4-bromo-2-fluorobenzoate (20.00 g, 85.82 mmol), cyclopropylboronic acid (9.68 g, 112.69 mmol), and potassium phosphate (35.70 g, 168.00 mmol) in toluene (250 mL).

  • Degas the mixture with a stream of argon for 5 minutes.

  • Add tricyclohexylphosphine (2.36 g, 8.41 mmol) and water (1.82 mL, 101.00 mmol) to the mixture.

  • Degas the reaction mixture again with argon for 5 minutes.

  • Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure Methyl 4-cyclopropyl-2-fluorobenzoate.

Protocol 2: Synthesis of the Final BTK Inhibitor

This protocol describes the conversion of Methyl 4-cyclopropyl-2-fluorobenzoate to the final BTK inhibitor.

Step 1: Hydrolysis to 4-cyclopropyl-2-fluorobenzoic acid

  • Dissolve Methyl 4-cyclopropyl-2-fluorobenzoate in a suitable solvent mixture (e.g., methanol/water).

  • Add a base such as sodium hydroxide (NaOH) and heat the mixture to reflux.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 4-cyclopropyl-2-fluorobenzoic acid.

Step 2: Amide Coupling

  • Activate the carboxylic acid of 4-cyclopropyl-2-fluorobenzoic acid using a standard coupling agent (e.g., HATU, HOBt/EDC).

  • In a separate vessel, dissolve the corresponding aminopyrimidine derivative in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Add the activated carboxylic acid solution to the amine solution, along with a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final BTK inhibitor by chromatography.

BTK Signaling Pathway and Mechanism of Inhibition

The BTK signaling pathway is initiated upon antigen binding to the B-cell receptor. This triggers a cascade of phosphorylation events, leading to the activation of BTK.[5] Activated BTK then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors that promote B-cell proliferation and survival.[5]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival & Activation Transcription_Factors->Cell_Response BTK_Inhibitor BTK Inhibitor (e.g., from Methyl 4-cyclopropyl- 2-fluorobenzoate) BTK_Inhibitor->BTK

Caption: Simplified BTK signaling pathway and inhibition.

BTK inhibitors synthesized from precursors like Methyl 4-cyclopropyl-2-fluorobenzoate are designed to bind to the ATP-binding pocket of the BTK enzyme, thereby preventing its phosphorylation activity and interrupting the downstream signaling cascade. This leads to the inhibition of B-cell proliferation and survival, which is the therapeutic basis for their use in B-cell malignancies.

Conclusion

Methyl 4-cyclopropyl-2-fluorobenzoate serves as a strategically important building block in the synthesis of novel and potent BTK inhibitors. The presence of both the cyclopropyl and fluoro moieties on the phenyl ring provides a scaffold with desirable properties for developing next-generation kinase inhibitors with improved efficacy and pharmacokinetic profiles. The synthetic protocols outlined in this application note provide a clear pathway for the utilization of this key intermediate in drug discovery and development programs targeting BTK. The continued exploration of such tailored building blocks will undoubtedly fuel the discovery of new and improved therapies for patients with B-cell malignancies and autoimmune diseases.

References

  • Labeled amino pyrimidine derivatives. WO2016079669A1. Google Patents; 2016.
  • Gabizon, R., et al. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. IRIS UniGe. 2021. Available from: [Link]

  • Scarpelli, R., et al. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. 2021. Available from: [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. 2017. Available from: [Link]

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. NIH. 2020. Available from: [Link]

  • Bruton's Tyrosine Kinase (BTK) Inhibitor RN486 Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells. PMC. 2020. Available from: [Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PubMed. 2023. Available from: [Link]

  • Labeling of Bruton's Tyrosine Kinase (BTK) Inhibitor [C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET. ResearchGate. 2024. Available from: [https://www.researchgate.net/publication/382173455_Labeling_of_Bruton's_Tyrosine_Kinase_BTK_Inhibitor_11C BIO-2008846_in_Three_Different_Positions_and_Measurement_in_NHP_Using_PET]([Link] BIO-2008846_in_Three_Different_Positions_and_Measurement_in_NHP_Using_PET)

  • Structure-Based Drug Design of RN486, a Potent and Selective Bruton's Tyrosine Kinase (BTK) Inhibitor, for the Treatment of Rheumatoid Arthritis. ACS Publications. 2012. Available from: [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. ResearchGate. 2021. Available from: [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PubMed. 2021. Available from: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. 2017. Available from: [Link]

  • RN486, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells. ResearchGate. 2020. Available from: [Link]

  • Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (BTK), LFM-A13 [alpha-cyano-beta-hydroxy-beta-methyl-N-(2, 5-dibromophenyl)propenamide]. PubMed. 1999. Available from: [Link]

  • Combination of chimeric antigen receptor therapy and amino pyrimidine derivatives. Google Patents. 2018.
  • N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as Potent, Selective, Inhibitors of JNK2 and JNK3. PubMed. 2007. Available from: [Link]

  • Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Scilit. 2014. Available from: [Link]

Sources

Application Note: High-Yield Synthesis of 4-cyclopropyl-2-fluorobenzoic acid via Optimized Saponification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis. This application note provides a detailed, validated protocol for the efficient hydrolysis of methyl 4-cyclopropyl-2-fluorobenzoate. The target molecule, 4-cyclopropyl-2-fluorobenzoic acid, is a valuable building block whose structural motifs are of significant interest in medicinal chemistry. The presence of an ortho-fluoro substituent and a para-cyclopropyl group presents unique electronic and steric challenges that necessitate a carefully optimized protocol to ensure complete conversion and high purity. This guide is intended for researchers, chemists, and process development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale and critical process parameters.

Scientific Discussion: Mechanism and Rationale

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. For preparative synthesis, base-catalyzed hydrolysis, also known as saponification, is generally preferred because the final deprotonation step renders the overall reaction irreversible.[1][2]

The accepted mechanism for base-catalyzed ester hydrolysis is a nucleophilic acyl substitution, designated as BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[3] The process unfolds in several key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[4][5][6] This forms a transient tetrahedral intermediate.[1][4][5]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.[4][5]

  • Irreversible Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable, as the pKa of a carboxylic acid (~5) is much lower than that of methanol (~16).[7] This step forms a stable carboxylate salt and methanol, effectively driving the reaction to completion.[7][8]

  • Acidic Workup: A final acidification step is required to protonate the carboxylate salt, precipitating the desired neutral carboxylic acid product.[5][7]

Substituent Effects:

  • Ortho-Fluoro Group: The fluorine atom at the ortho position is strongly electron-withdrawing via the inductive effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Theoretical calculations and kinetic studies on similar substrates suggest that fluoro-substitution generally accelerates the rate of ester hydrolysis.[9]

  • Para-Cyclopropyl Group: The cyclopropyl group can exhibit complex electronic behavior, but in the para position, it can act as an electron-donating group through conjugation with the aromatic ring. This might slightly counteract the activating effect of the fluoro group, though the inductive effect of the ortho-substituent is expected to dominate the reaction's feasibility.

Choice of Base: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common choices, lithium hydroxide (LiOH) is often preferred for ester saponification, especially when dealing with sensitive or sterically hindered substrates.[10][11] LiOH is a strong base but offers good selectivity and can lead to cleaner reactions.[10] For this protocol, LiOH is selected to ensure a robust and high-yielding transformation.

Visualizing the Saponification Mechanism

The diagram below illustrates the BAc2 mechanism for the hydrolysis of the target ester.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 4-cyclopropyl-2-fluorobenzoate in Modern Drug Discovery

Methyl 4-cyclopropyl-2-fluorobenzoate is a critical building block in contemporary medicinal chemistry. Its strategic importance lies in the unique combination of its structural motifs: a cyclopropyl group, known to enhance metabolic stability and binding affinity, and a fluorine atom, which can modulate physicochemical properties such as pKa and lipophilicity.[1] This confluence of features makes it a sought-after intermediate in the synthesis of a wide array of therapeutic agents, including but not limited to kinase inhibitors, antivirals, and central nervous system disorder treatments.

The transition from laboratory-scale synthesis to industrial production of such pivotal intermediates is a formidable challenge, fraught with considerations of cost, safety, scalability, and purity.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthetic route to Methyl 4-cyclopropyl-2-fluorobenzoate, with a focus on the practicalities of process optimization and large-scale implementation.

Strategic Selection of the Synthetic Pathway: A Comparative Rationale

Two primary retrosynthetic disconnections are commonly considered for the synthesis of the 4-cyclopropyl-2-fluorobenzoic acid core: a Grignard reaction and a Suzuki-Miyaura cross-coupling reaction. While both are powerful C-C bond-forming methodologies, the Suzuki-Miyaura coupling is often the preferred route in pharmaceutical development for several compelling reasons.[3]

The Suzuki-Miyaura reaction typically employs organoboron reagents, which are generally less toxic and more stable than the organomagnesium compounds used in Grignard reactions.[3][4] Furthermore, Suzuki-Miyaura couplings are renowned for their broad functional group tolerance and milder reaction conditions, which are highly desirable attributes when dealing with complex, multi-functional molecules.[5][6] In contrast, Grignard reagents are highly reactive and can be incompatible with a range of functional groups, necessitating protection and deprotection steps that add to the overall cost and complexity of the synthesis.[7]

Considering these factors, this guide will focus on a two-step synthetic sequence commencing with a Suzuki-Miyaura coupling to construct the 4-cyclopropyl-2-fluorobenzoic acid intermediate, followed by a Fischer esterification to yield the final product, Methyl 4-cyclopropyl-2-fluorobenzoate. This approach offers a reliable, scalable, and industrially viable pathway.

Overall Synthetic Workflow

The selected synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The initial step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-fluorobenzoic acid with cyclopropylboronic acid to form the key intermediate, 4-cyclopropyl-2-fluorobenzoic acid. The subsequent step is the Fischer esterification of this intermediate to yield the desired product, Methyl 4-cyclopropyl-2-fluorobenzoate.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Fischer Esterification 4-Bromo-2-fluorobenzoic Acid 4-Bromo-2-fluorobenzoic Acid Suzuki_Reaction Coupling 4-Bromo-2-fluorobenzoic Acid->Suzuki_Reaction Aryl Halide Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Suzuki_Reaction Boronic Acid Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Suzuki_Reaction 4-Cyclopropyl-2-fluorobenzoic Acid 4-Cyclopropyl-2-fluorobenzoic Acid Methanol Methanol Esterification_Reaction Esterification 4-Cyclopropyl-2-fluorobenzoic Acid->Esterification_Reaction Carboxylic Acid Suzuki_Reaction->4-Cyclopropyl-2-fluorobenzoic Acid Intermediate Methanol->Esterification_Reaction Alcohol Acid Catalyst Acid Catalyst Acid Catalyst->Esterification_Reaction Methyl 4-cyclopropyl-2-fluorobenzoate Methyl 4-cyclopropyl-2-fluorobenzoate Esterification_Reaction->Methyl 4-cyclopropyl-2-fluorobenzoate Final Product

Caption: Overall synthetic workflow for Methyl 4-cyclopropyl-2-fluorobenzoate.

Part 1: Scale-Up Synthesis of 4-Cyclopropyl-2-fluorobenzoic Acid via Suzuki-Miyaura Coupling

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[5] The cycle is initiated by the oxidative addition of the aryl halide (4-bromo-2-fluorobenzoic acid) to a Pd(0) species. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)2 Base PdII_Diaryl Ar-Pd(II)-R L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is designed for a multi-kilogram scale production. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

ReagentCAS NumberMolecular WeightMoles (per kg of starting material)Mass/Volume (per kg of starting material)
4-Bromo-2-fluorobenzoic acid112704-79-7219.014.561.00 kg
Cyclopropylboronic acid411235-57-985.905.470.47 kg
Palladium(II) acetate (Pd(OAc)2)3375-31-3224.500.0235.1 g
Triphenylphosphine (PPh3)603-35-0262.290.04612.1 g
Potassium carbonate (K2CO3)584-08-7138.2113.681.89 kg
Toluene108-88-392.14-10 L
Water7732-18-518.02-5 L
Hydrochloric acid (HCl), 37%7647-01-036.46-As needed for pH adjustment
Ethyl acetate141-78-688.11-For extraction

Procedure:

  • Reactor Setup and Inerting: Charge a suitable reactor with 4-bromo-2-fluorobenzoic acid (1.00 kg, 4.56 mol), cyclopropylboronic acid (0.47 kg, 5.47 mol), potassium carbonate (1.89 kg, 13.68 mol), palladium(II) acetate (5.1 g, 0.023 mol), and triphenylphosphine (12.1 g, 0.046 mol). Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add toluene (10 L) and water (5 L) to the reactor.

  • Reaction: Heat the mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC until the consumption of 4-bromo-2-fluorobenzoic acid is complete (typically 4-6 hours).

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Separate the aqueous and organic layers. Extract the aqueous layer with toluene (2 x 2 L). Combine the organic layers and wash with brine (2 L).

  • Acidification and Isolation: Cool the aqueous layer to 0-5 °C and slowly add concentrated hydrochloric acid until the pH reaches 1-2. A precipitate will form.

  • Filtration and Drying: Filter the precipitate and wash with cold water (2 x 1 L). Dry the solid under vacuum at 50-60 °C to a constant weight to afford 4-cyclopropyl-2-fluorobenzoic acid as a white to off-white solid.

Expected Yield: 85-95%

Scale-Up Considerations and Process Optimization
  • Heat Transfer: The Suzuki-Miyaura coupling is exothermic. On a large scale, efficient heat removal is crucial to maintain a consistent reaction temperature and prevent side reactions.[2]

  • Mixing: Effective mixing is essential to ensure good contact between the immiscible aqueous and organic phases, which is critical for the transmetalation step.

  • Catalyst Loading: The catalyst loading can often be reduced on a larger scale. A catalyst loading of 0.5 mol% of palladium is a good starting point for optimization.

  • Base: The choice and amount of base can significantly impact the reaction rate and yield. Potassium carbonate is a cost-effective and efficient base for this transformation.

  • Solvent Selection: While toluene is a common solvent, other solvent systems such as 2-MeTHF/water can be explored for improved safety and environmental profiles.

Part 2: Scale-Up Synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate via Fischer Esterification

Mechanistic Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9] The reaction is driven to completion by using a large excess of the alcohol (methanol in this case) and/or by removing the water formed during the reaction.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular WeightMoles (per kg of starting material)Mass/Volume (per kg of starting material)
4-Cyclopropyl-2-fluorobenzoic acid-180.175.551.00 kg
Methanol67-56-132.04-10 L
Sulfuric acid (H2SO4), 98%7664-93-998.08-100 mL
Sodium bicarbonate (NaHCO3)144-55-884.01-As needed for neutralization
Ethyl acetate141-78-688.11-For extraction
Brine---For washing

Procedure:

  • Reactor Setup: Charge a reactor with 4-cyclopropyl-2-fluorobenzoic acid (1.00 kg, 5.55 mol) and methanol (10 L).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (100 mL) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Work-up and Extraction: To the residue, add ethyl acetate (5 L) and water (5 L). Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is 7-8. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Washing and Drying: Combine the organic layers and wash with brine (2 L). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Expected Yield: 90-98%

Characterization and Quality Control

The final product, Methyl 4-cyclopropyl-2-fluorobenzoate, should be characterized to confirm its identity and purity.

Analytical TechniqueSpecification
Appearance Colorless to pale yellow oil
¹H NMR Consistent with the structure of Methyl 4-cyclopropyl-2-fluorobenzoate.
¹³C NMR Consistent with the structure of Methyl 4-cyclopropyl-2-fluorobenzoate.
Mass Spectrometry [M+H]⁺ = 195.0765 (calculated for C11H12FO2⁺)
Purity (HPLC) ≥ 98%

Safety and Handling

General Precautions:

  • All operations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Have an appropriate fire extinguisher and spill kit readily available.

Specific Hazards:

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

  • Sulfuric Acid: Causes severe skin burns and eye damage.

  • Cyclopropylboronic Acid: May cause skin, eye, and respiratory irritation. Handle with care.[10]

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

Conclusion

The synthetic route detailed in this application note, utilizing a Suzuki-Miyaura coupling followed by Fischer esterification, presents a robust, scalable, and efficient method for the production of Methyl 4-cyclopropyl-2-fluorobenzoate. By carefully considering the principles of process chemistry, including reaction kinetics, heat transfer, and purification strategies, this protocol can be successfully implemented on an industrial scale. The emphasis on safety and process optimization ensures a reliable supply of this critical pharmaceutical intermediate for the advancement of drug discovery and development programs.

References

  • Lemhadri, M., Doucet, H., & Santelli, M. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.
  • Shu, C., Sidhu, K., Zhang, L., Wang, X.-j., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680.
  • BenchChem. (2025). A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)carbamate.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Chatani, N. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
  • ResearchGate. (2025). (PDF) Suzuki Cross Coupling Reaction-A Review.
  • LookChem. (n.d.). methyl 4-cyclopropyl-2-fluorobenzoate. Retrieved from [Link]

  • ResearchGate. (2025).
  • Master Organic Chemistry. (2016, March 10).
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Ascendia Pharma. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Semantic Scholar. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
  • At Tianming Pharmaceutical. (n.d.).
  • ResearchGate. (2025). Safety aspects of the process control of Grignard reactions.
  • American Chemical Society. (2018, August).
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • Fischer Esterific
  • Schnyderchemsafety. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!.
  • RegMedNet. (2021, November 10). Scale up and process development: ask the experts.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Benchchem. (n.d.). Cyclopropylmagnesium Bromide|Grignard Reagent|CAS 23719-80-4.
  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • Pharmaceutical Technology. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Cyclopropylmagnesium Bromide | 23719-80-4.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzoic acid 97 112704-79-7.
  • ChemScene. (n.d.). 112704-79-7 | 2-Fluoro-4-bromobenzoic acid.
  • Organic Chemistry Portal. (n.d.).
  • Discoveracs.org. (2025, May 6). Large-Scale Grignard Reagents production via Flow Process with Chemium and Valsynthese.
  • Google Patents. (n.d.).

Sources

Application Notes and Protocols for the Purification of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust purification methodologies for Methyl 4-cyclopropyl-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yield, impurity profiling, and the overall quality of active pharmaceutical ingredients (APIs), this document outlines detailed protocols for column chromatography, crystallization, and vacuum distillation. The causality behind experimental choices is explained, empowering researchers to adapt and optimize these methods for their specific synthetic outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity Methyl 4-cyclopropyl-2-fluorobenzoate.

Introduction: The Imperative for Purity

Methyl 4-cyclopropyl-2-fluorobenzoate is a structurally significant building block in medicinal chemistry. Its purification is a critical step that dictates the success of subsequent synthetic transformations and the purity of the final API. Inadequate purification can lead to the carryover of unreacted starting materials, byproducts, and catalyst residues, which can interfere with downstream reactions, complicate product characterization, and introduce potential toxicological risks.

The synthetic route to Methyl 4-cyclopropyl-2-fluorobenzoate often involves a Suzuki-Miyaura coupling reaction, a powerful C-C bond-forming method.[1][2] However, this reaction can generate a variety of impurities, including homocoupled products and boronic acid derivatives, necessitating effective purification strategies.[3][4] This guide provides a systematic approach to purifying this valuable intermediate.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of Methyl 4-cyclopropyl-2-fluorobenzoate and its potential impurities is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of Methyl 4-cyclopropyl-2-fluorobenzoate and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State at RTMelting Point (°C)Boiling Point (°C)
Methyl 4-cyclopropyl-2-fluorobenzoate C₁₁H₁₁FO₂194.21Orange OilN/AN/A
Methyl 4-bromo-2-fluorobenzoateC₈H₆BrFO₂233.03Solid58-60272.7 ± 25.0 (Predicted)
Cyclopropylboronic acidC₃H₇BO₂85.90Solid90-95205.1 ± 23.0 (Predicted)

The notable difference in the physical states and melting points between the liquid product and the solid starting materials suggests that certain purification techniques, such as filtration or crystallization, could be highly effective.

Preliminary Purity Assessment

Before embarking on a large-scale purification, it is essential to assess the purity of the crude product. This initial analysis will inform the choice and design of the purification method.

  • Thin-Layer Chromatography (TLC): A rapid and indispensable technique for qualitatively assessing the complexity of a mixture and for developing a solvent system for column chromatography. A good starting solvent system for this moderately polar compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the desired product and quantifying the level of major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more sensitive method for detecting trace impurities and confirming the molecular weight of the product and byproducts.

Purification Protocols

Based on the likely impurity profile and the physicochemical properties, the following purification methods are recommended.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is the most versatile and widely applicable method for purifying Methyl 4-cyclopropyl-2-fluorobenzoate.[8] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[9]

Protocol: Flash Column Chromatography of Methyl 4-cyclopropyl-2-fluorobenzoate

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the product. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).

  • Column Packing:

    • Select a column of appropriate size (a general rule is to use 30-100 times the weight of the crude sample in silica gel).[9]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[9]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[9]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[10]

  • Sample Loading:

    • Dissolve the crude Methyl 4-cyclopropyl-2-fluorobenzoate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the silica gel.[11]

  • Elution and Fraction Collection:

    • Begin elution with the determined solvent system, applying positive pressure (flash chromatography).[12]

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product by TLC analysis of the collected fractions.[11]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.[12]

    • Dry the purified oil under high vacuum to remove residual solvent.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Slurry Prepare Silica Gel Slurry TLC->Slurry Determines initial eluent Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Flash Column Chromatography.

Crystallization: For Enhanced Purity

If the crude product contains solid impurities, or if a higher degree of purity is required after chromatography, crystallization can be an effective technique.[13] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[14]

Protocol: Developing a Crystallization Procedure

  • Solvent Screening:

    • In small test tubes, test the solubility of the purified oil in a range of solvents (e.g., hexanes, heptane, isopropanol, ethanol) at room temperature and upon heating.

    • An ideal crystallization solvent will dissolve the compound when hot but not when cold.

  • Crystallization:

    • Dissolve the Methyl 4-cyclopropyl-2-fluorobenzoate in a minimal amount of the chosen hot solvent.[13]

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Isolate the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

Vacuum Distillation: For Volatile Impurities

Protocol: Exploratory Vacuum Distillation

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is clean and dry. Use a short-path distillation head for high-boiling liquids to minimize product loss.

    • Use a magnetic stirrer and a heating mantle with a sand bath for even heating.

  • Determining Distillation Conditions:

    • Place a small amount of the crude product in the distillation flask.

    • Gradually reduce the pressure using a vacuum pump.

    • Slowly increase the temperature of the heating mantle.

    • Observe the temperature at which the product begins to distill. This will provide an approximate boiling point at that pressure.

    • A temperature-pressure nomograph can be used to estimate the boiling point at different pressures.

  • Purification:

    • Once the optimal conditions are determined, perform the distillation on the bulk of the material.

    • Collect fractions, monitoring for any changes in appearance or refractive index that might indicate a change in the composition of the distillate.

G Start Crude Liquid Product Setup Assemble Vacuum Distillation Apparatus Start->Setup Trial Small-Scale Trial Distillation Setup->Trial Nomograph Use Temperature-Pressure Nomograph Trial->Nomograph Experimental Data Determine Determine Optimal Pressure and Temperature Nomograph->Determine Distill Perform Bulk Distillation Determine->Distill Collect Collect Fractions Distill->Collect Analyze Analyze Purity of Fractions Collect->Analyze Pure Pure Distilled Product Analyze->Pure

Caption: General Workflow for Developing a Vacuum Distillation Protocol.

Troubleshooting Common Purification Issues

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Column Chromatography: Product does not elute.Solvent system is not polar enough.Gradually increase the polarity of the mobile phase.
Column Chromatography: Poor separation of product and impurities.Inappropriate solvent system; column overloading.Re-optimize the solvent system using TLC; use a larger column or less sample.
Column Chromatography: Compound decomposes on the column.Silica gel is too acidic.Deactivate the silica gel with a small amount of triethylamine in the eluent, or use a different stationary phase like alumina.
Crystallization: Product oils out instead of crystallizing.The boiling point of the solvent is too high; the compound is impure.Use a lower-boiling solvent; pre-purify by chromatography.
Crystallization: No crystals form upon cooling.Solution is not supersaturated; nucleation is slow.Concentrate the solution; scratch the flask or add a seed crystal.
Distillation: Bumping or uneven boiling.Lack of nucleation sites.Add boiling chips or a magnetic stir bar.[15]
Distillation: Product decomposition.Distillation temperature is too high.Reduce the pressure to further lower the boiling point.[18]

Conclusion

The purification of Methyl 4-cyclopropyl-2-fluorobenzoate is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification method depends on the nature and quantity of impurities present in the crude product. Flash column chromatography is a versatile and generally effective method. For achieving higher purity, crystallization can be employed, particularly when dealing with solid impurities. When volatile impurities are present, vacuum distillation is a suitable option, though careful experimental determination of conditions is necessary due to the lack of available physical data. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can consistently obtain high-purity Methyl 4-cyclopropyl-2-fluorobenzoate, ensuring the quality and integrity of their subsequent research and development efforts.

References

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(1), 1-5. [Link]

  • BenchChem. (2025).
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Wang, Y., et al. (2020). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology, 41(suppl 1), 263-269.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
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  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • El-Saeid, H., Al-Bgdadi, A., & El-Gier, A. (2015). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 8(10), 8465-8472.
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  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Kumar, A., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Agriculture and Food Research, 12, 100619.
  • Wikipedia. (n.d.). Vacuum distillation. [Link]

  • Organic Chemistry Explained. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. [Link]

  • T.J.Industries. (2026, January 6). High Vacuum Distillation: A Comprehensive Guide. [Link]

  • Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Sustainable Catalysis (pp. 305-337). [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-4-fluorobenzoate. PubChem. [Link]

  • Liverpool John Moores University Research Online. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. [Link]

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Application Note: Comprehensive Characterization of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-cyclopropyl-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural combination of a cyclopropyl group, a fluorine atom, and a benzoate ester moiety imparts specific physicochemical properties that are crucial for its role in complex molecular architectures. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical quality attributes in the drug development and manufacturing process. This application note provides a detailed guide for the analytical characterization of Methyl 4-cyclopropyl-2-fluorobenzoate, employing a suite of orthogonal analytical techniques. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals to establish a robust analytical control strategy for this important building block.

The molecular structure of Methyl 4-cyclopropyl-2-fluorobenzoate is presented below:

Molecular Formula: C₁₁H₁₁FO₂[1][2] Molecular Weight: 194.21 g/mol [1][2][3] CAS Number: 1613413-65-2[1][2]

This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous identification and purity assessment of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the protons and carbons in Methyl 4-cyclopropyl-2-fluorobenzoate.

Rationale for NMR Analysis

¹H NMR will provide information on the number of different types of protons, their chemical environment, their multiplicity (spin-spin coupling with neighboring protons), and their integration (the ratio of protons of different types). ¹³C NMR will identify the number of chemically non-equivalent carbon atoms and their hybridization state. Furthermore, due to the presence of a fluorine atom, ¹⁹F NMR can be a valuable tool, and its coupling to adjacent ¹H and ¹³C nuclei (¹H-¹⁹F and ¹³C-¹⁹F coupling) can provide further structural confirmation.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of published experimental spectra for this specific molecule, the following are predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-cyclopropyl-2-fluorobenzoate

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic-H7.8 - 8.0 (dd)160.0 - 165.0 (d, ¹JCF)
Aromatic-H6.8 - 7.0 (m)130.0 - 135.0 (d, ³JCF)
Aromatic-H6.7 - 6.9 (m)120.0 - 125.0 (d, ²JCF)
Cyclopropyl-CH1.8 - 2.1 (m)115.0 - 120.0 (d, ²JCF)
Cyclopropyl-CH₂0.9 - 1.2 (m)10.0 - 15.0
Cyclopropyl-CH₂0.6 - 0.9 (m)10.0 - 15.0
Methyl-H3.8 - 4.0 (s)50.0 - 55.0
Carbonyl-C-165.0 - 170.0

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet. Couplings to ¹⁹F are expected.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of Methyl 4-cyclopropyl-2-fluorobenzoate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the ¹H NMR signals and determine the multiplicities.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Rationale for MS Analysis

Electron Ionization (EI) is a hard ionization technique that will cause fragmentation of the molecule, providing a characteristic fingerprint that can be used for identification. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight via the observation of the molecular ion ([M+H]⁺ or [M+Na]⁺).

Predicted Mass Spectrum Data

Table 2: Predicted m/z Values for Major Ions of Methyl 4-cyclopropyl-2-fluorobenzoate

Ion Predicted m/z Description
[M]⁺194.07Molecular Ion
[M-OCH₃]⁺163.06Loss of the methoxy radical
[M-COOCH₃]⁺135.07Loss of the carbomethoxy radical
[C₉H₈F]⁺135.06Further fragmentation

The fragmentation pattern is a key identifier. The stability of the resulting carbocations will influence the intensity of the observed peaks.[7][8]

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds before their detection by mass spectrometry.

  • Sample Preparation: Prepare a dilute solution of Methyl 4-cyclopropyl-2-fluorobenzoate (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to Methyl 4-cyclopropyl-2-fluorobenzoate in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and the characteristic fragment ions.

    • Compare the obtained spectrum with a library of mass spectra for confirmation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for the determination of purity and the quantification of impurities. A robust, stability-indicating HPLC method is crucial for quality control.

Rationale for HPLC Analysis

A reversed-phase HPLC method with UV detection is the most common approach for the analysis of moderately polar aromatic compounds like Methyl 4-cyclopropyl-2-fluorobenzoate. The method should be able to separate the main component from any process-related impurities or degradation products.

Recommended HPLC Method Parameters

The following is a starting point for method development, which should be optimized and validated according to ICH guidelines.[9][10]

Table 3: Recommended HPLC Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B (e.g., 60:40), then increase the percentage of B over time.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL
Experimental Protocol for HPLC Analysis
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard of Methyl 4-cyclopropyl-2-fluorobenzoate in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare the sample solution at the same concentration.

  • System Suitability:

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.

  • Analysis:

    • Inject the sample solution and the standard solution.

    • Identify and quantify the main peak and any impurities.

  • Method Validation:

    • The method should be validated for specificity, linearity, range, accuracy, precision, and robustness as per regulatory guidelines.

Volatile Impurity Profiling by Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and other volatile impurities.

Rationale for GC Analysis

While GC-MS provides structural information, GC-FID offers high sensitivity and a wide linear range for the quantification of volatile organic compounds.

Recommended GC-FID Method Parameters

Table 4: Recommended GC-FID Conditions

Parameter Condition
Column DB-5 or equivalent, 30 m x 0.32 mm, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen at a constant flow rate
Inlet Temperature 250 °C
Oven Temperature Program Isothermal or a temperature ramp suitable for separating the analyte from potential impurities.
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Experimental Protocol for GC-FID Analysis
  • Sample Preparation: Prepare a solution of Methyl 4-cyclopropyl-2-fluorobenzoate in a suitable solvent at a known concentration.

  • Calibration: Prepare a series of calibration standards of the analyte and any known impurities.

  • Analysis: Inject the sample and calibration standards into the GC system.

  • Quantification: Determine the concentration of the main component and any impurities by comparing their peak areas to the calibration curve.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Rationale for FTIR Analysis

The FTIR spectrum will provide evidence for the key functional groups in Methyl 4-cyclopropyl-2-fluorobenzoate, such as the ester carbonyl group, the aromatic ring, the C-F bond, and the cyclopropyl C-H bonds.

Predicted FTIR Absorption Bands

Table 5: Predicted FTIR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Cyclopropyl C-H stretch~3080
Aliphatic C-H stretch (methyl)2980 - 2850
C=O stretch (ester)1720 - 1740
C=C stretch (aromatic)1600 - 1450
C-O stretch (ester)1300 - 1150
C-F stretch1250 - 1000
Experimental Protocol for FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Analytical Workflow and Data Integration

A comprehensive characterization of Methyl 4-cyclopropyl-2-fluorobenzoate involves the integration of data from all the aforementioned techniques. The following diagram illustrates a logical workflow for the analysis.

Analytical_Workflow cluster_0 Structural Confirmation cluster_1 Purity and Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) Final_Report Comprehensive Characterization Report NMR->Final_Report MS Mass Spectrometry (GC-MS) MS->Final_Report FTIR FTIR Spectroscopy FTIR->Final_Report HPLC HPLC-UV (Purity, Impurities) HPLC->Final_Report GC GC-FID (Volatile Impurities) GC->Final_Report Sample Methyl 4-cyclopropyl- 2-fluorobenzoate Sample Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GC

Caption: Integrated analytical workflow for the characterization of Methyl 4-cyclopropyl-2-fluorobenzoate.

Conclusion

The analytical techniques and protocols detailed in this application note provide a comprehensive framework for the characterization of Methyl 4-cyclopropyl-2-fluorobenzoate. The orthogonal nature of these methods, when used in concert, allows for the unambiguous confirmation of the molecule's structure and a thorough assessment of its purity. Adherence to these scientifically sound analytical practices is essential for ensuring the quality and consistency of this important chemical intermediate in research and development settings.

References

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • ResearchGate. (2020). GC-MS, FTIR AND NMR ANALYSIS OF METHANOL EXTRACT OF EUCALYPTUS GLOBULUS. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1613413-65-2,methyl 4-cyclopropyl-2-fluorobenzoate. Retrieved from [Link]

  • LookChem. (n.d.). methyl 4-cyclopropyl-2-fluorobenzoate. Retrieved from [Link]

  • ResearchGate. (2017). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]

  • PubMed. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • ResearchGate. (2020). Qualitative GC-MS analysis and antimicrobial activity of volatiles from Carthamus lanatus (L.) growing in Egypt. Retrieved from [Link]

  • ResearchGate. (2003). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • SynZeal. (n.d.). Remibrutinib Impurity 42. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • ResearchGate. (2006). NMR and FTIR characterization of petroleum residues: structural parameters and correlations. Retrieved from [Link]

  • protocols.io. (2023). Aromatic Monomer Analysis by UHPLC-MS/MS. Retrieved from [Link]

  • Acta Scientific. (2022). Diagnosis and Characterization by Using NMR, FT-IR, HPLC and G C Spectroscopies for Flaxseeds (Brown Variety) Oil Content from. Retrieved from [Link]

  • ResearchGate. (2014). Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. Retrieved from [Link]

  • PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

  • ResearchGate. (2021). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2001). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

  • ZORA. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]

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Application Note: A Robust HPLC-UV Method for Purity Assessment of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-cyclopropyl-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method using UV detection for the quantitative determination of Methyl 4-cyclopropyl-2-fluorobenzoate purity and the separation of potential process-related impurities. The methodology is designed to be precise, accurate, and specific, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method is predicated on the non-polar nature of the analyte, making it well-suited for separation on a C18 stationary phase.[3][4] Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its ability to disrupt pi-pi interactions that can occur between the aromatic analyte and the stationary phase.[5][6] A phosphate buffer is incorporated into the mobile phase to maintain a consistent pH, thereby ensuring reproducible retention times. The UV detection wavelength is selected based on the chromophoric nature of the benzene ring in the analyte, which is expected to exhibit strong absorbance in the UV region, providing high sensitivity.

Anticipated Impurities

Based on the common synthetic routes for fluorinated benzoic acids and their esters, potential impurities may include the starting material, 4-cyclopropyl-2-fluorobenzoic acid, and by-products from incomplete reactions or side reactions.[7][8][9] The developed HPLC method is designed to resolve the main component from these and other potential process-related impurities.

Experimental Protocol

Materials and Reagents
  • Analyte: Methyl 4-cyclopropyl-2-fluorobenzoate reference standard (≥99% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed)

  • Reagents: Potassium phosphate monobasic (KH2PO4), Orthophosphoric acid (H3PO4)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[10]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 20 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
15.17030
20.07030
Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Methyl 4-cyclopropyl-2-fluorobenzoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Methyl 4-cyclopropyl-2-fluorobenzoate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to establish system suitability.

  • Inject the sample solution.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

Method Validation Protocol

This protocol is designed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][11]

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed to ensure the chromatographic system is adequate for the analysis to be performed.[12]

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injections
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Inject the diluent to demonstrate no interference at the retention time of the analyte.

    • Analyze a sample of Methyl 4-cyclopropyl-2-fluorobenzoate that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the method can separate the analyte from potential degradation products.

    • If available, inject known impurities to confirm their separation from the main peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five standard solutions of Methyl 4-cyclopropyl-2-fluorobenzoate ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure:

    • Perform recovery studies by spiking a placebo (if available) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six separate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: RSD ≤ 2.0%

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

    • Analyze the standard solution under each modified condition.

  • Acceptance Criteria:

    • System suitability parameters should still be met.

    • The change in peak area and retention time should be minimal.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to data analysis.

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the hierarchical and interconnected nature of the HPLC method validation parameters as per ICH Q2(R1).

Method_Validation_Hierarchy cluster_core Core Validation Parameters cluster_performance Performance Characteristics Method_Suitability Method_Suitability Specificity Specificity Method_Suitability->Specificity Linearity Linearity Method_Suitability->Linearity Accuracy Accuracy Method_Suitability->Accuracy Precision Precision Method_Suitability->Precision Robustness Robustness Method_Suitability->Robustness System_Suitability System_Suitability Method_Suitability->System_Suitability Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

Caption: Interrelationship of Validation Parameters.

References

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • ResearchGate. (2015). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-2-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • National Institutes of Health. (2022). HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (2006). Determination of phenolic compounds in aromatic plants by RP-HPLC and GC-MS. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1613413-65-2,methyl 4-cyclopropyl-2-fluorobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved from [Link]

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Application Note: A Validated GC-MS Method for the Qualitative and Quantitative Analysis of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

Methyl 4-cyclopropyl-2-fluorobenzoate (CAS No. 1613413-65-2) is a key substituted aromatic ester increasingly recognized for its role as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its specific structure, featuring a cyclopropyl group and fluorine substitution, is integral to the development of novel therapeutics, such as the potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor, Remibrutinib.[1] The purity, identity, and concentration of such intermediates are critical parameters that directly influence the yield, impurity profile, and ultimate safety and efficacy of the final drug product.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the analysis of volatile and semi-volatile compounds, offering unparalleled selectivity and sensitivity.[2][3] This application note presents a comprehensive, validated GC-MS method for the robust analysis of Methyl 4-cyclopropyl-2-fluorobenzoate. The protocols herein are designed not merely as a set of instructions, but as a self-validating system grounded in established principles from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[4][5]

The Synergy of GC-MS: A Rationale for Method Selection

The combination of Gas Chromatography (GC) and Mass Spectrometry (MS) provides a powerful two-dimensional analytical solution.

  • Gas Chromatography (GC): This phase provides the physical separation of the sample components. The choice of a capillary column with a specific stationary phase is paramount. For Methyl 4-cyclopropyl-2-fluorobenzoate, a non-polar or mid-polarity column is ideal. The separation is governed by the compound's boiling point and its interaction with the stationary phase. The analyte is vaporized and transported through the column by an inert carrier gas, with different compounds eluting at characteristic times, known as retention times (t R).[6]

  • Mass Spectrometry (MS): Serving as a highly specific detector, the MS bombards the eluted components with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to ionize and fragment in a reproducible manner.[6] The resulting mass spectrum is a unique chemical "fingerprint" based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. This fingerprint allows for unambiguous identification by comparison to a known standard or a spectral library, such as the NIST Mass Spectral Library.[7][8]

This synergistic approach ensures that even if two compounds co-elute from the GC column, they can often be distinguished by their unique mass spectra, providing an exceptional level of confidence in the analytical results.

Experimental Workflow and Protocols

The entire analytical process, from sample handling to data reporting, follows a structured and logical flow to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleLogin Sample Receipt & Login StdPrep Standard & Sample Preparation SampleLogin->StdPrep Dilution Scheme GCMS_Setup GC-MS Method Loading & Equilibration StdPrep->GCMS_Setup SST System Suitability Testing (SST) GCMS_Setup->SST Verify Performance Sequence Run Analytical Sequence (Blanks, Stds, Samples) SST->Sequence Proceed if Passed Processing Data Processing Sequence->Processing Qual Qualitative Analysis (Retention Time & MS Match) Processing->Qual Quant Quantitative Analysis (Calibration Curve) Processing->Quant Report Final Report Generation & Review Qual->Report Quant->Report

Caption: GC-MS analytical workflow from sample preparation to final reporting.

Materials and Reagents
  • Reference Standard: Methyl 4-cyclopropyl-2-fluorobenzoate, purity ≥ 99.0% (or characterized reference material).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade.

  • Carrier Gas: Helium, ultra-high purity (99.999%).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Standard and Sample Preparation

The causality behind this protocol is to create solutions within the linear dynamic range of the instrument and to minimize volumetric errors.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Methyl 4-cyclopropyl-2-fluorobenzoate reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with the chosen solvent. This stock solution should be stored at 2-8°C and protected from light.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Primary Stock Solution. A typical concentration range for establishing linearity could be 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the test material expected to contain the analyte and dissolve it in the chosen solvent to achieve a final theoretical concentration within the calibration range (e.g., 25 µg/mL).

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point. The rationale for each is provided to guide method development and troubleshooting.

Parameter Setting Justification (The "Why")
GC System Agilent 8890 GC or equivalentProvides excellent electronic pneumatic control for reproducible retention times.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
Autosampler 7693A or equivalentEnsures precise and repeatable injection volumes, critical for quantitative accuracy.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA workhorse, mid-polarity column providing excellent peak shape and resolving power for a wide range of aromatic compounds.[9]
Injection Mode SplitlessMaximizes sensitivity by transferring the entire injection volume to the column, ideal for trace analysis or low concentration samples.[9] A split injection (e.g., 50:1) may be used for purity assays of the neat material to avoid detector saturation.
Injection Volume 1.0 µLA standard volume that balances sensitivity with minimizing potential inlet discrimination.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent without causing thermal degradation of the ester.[9]
Carrier Gas HeliumInert gas that provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.
Oven Program Initial: 70°C, hold 2 min. Ramp: 20°C/min to 300°C, hold 5 min.The initial hold allows for solvent focusing. The ramp rate provides a good compromise between resolution and run time. The final hold ensures that any less volatile impurities are eluted from the column, preventing carryover.[9]
Transfer Line Temp. 280 °CMust be hot enough to prevent analyte condensation between the GC and MS, but not so hot as to cause degradation.[9]
Ion Source Temp. 230 °COptimizes ion formation and minimizes source contamination.
Quadrupole Temp. 150 °CEnsures consistent mass filtering and transmission of ions.
Ionization Mode Electron Ionization (EI)70 eV
Acquisition Mode Full ScanCollects all ion data within a specified range, allowing for identification of unknown impurities and providing a complete spectral fingerprint of the analyte.
Scan Range 40 - 450 m/zThis range is wide enough to capture low m/z fragments, the molecular ion (MW=194.21), and potential higher mass impurities.

Data Analysis: From Chromatogram to Concentration

Qualitative Identification

The identity of Methyl 4-cyclopropyl-2-fluorobenzoate is confirmed by a two-factor authentication process:

  • Retention Time (t R): The retention time of the peak in the sample chromatogram must match that of the reference standard within a predefined window (e.g., ±0.5%).

  • Mass Spectrum: The acquired mass spectrum of the sample peak must show a high-quality match to the spectrum of the reference standard and/or the NIST library spectrum. The expected molecular ion (M⁺˙) is at m/z 194. Key expected fragments include:

    • m/z 163: [M-OCH₃]⁺, loss of the methoxy radical, forming a stable acylium ion.

    • m/z 135: [M-COOCH₃]⁺, loss of the carbomethoxy radical.

    • Other fragments corresponding to the fluorobenzoyl and cyclopropyl moieties.

Quantitative Determination
  • Calibration Curve: Integrate the peak area of the primary quantifying ion (e.g., m/z 163 for selectivity, or the total ion chromatogram peak) for each calibration standard.

  • Linear Regression: Plot the peak area versus the concentration for all standards. Perform a linear regression analysis. The method is considered linear if the correlation coefficient (R²) is ≥ 0.999.[10]

  • Sample Quantification: Integrate the corresponding peak area in the sample chromatogram and use the linear regression equation to calculate the concentration of Methyl 4-cyclopropyl-2-fluorobenzoate in the sample solution.

Method Validation: Establishing a Self-Validating System

A GC-MS method is only reliable if it has been rigorously validated for its intended purpose.[11] The following protocol, based on ICH Q2(R1) guidelines, establishes the performance characteristics of this method.[5]

Parameter Procedure Acceptance Criteria
Specificity Analyze a solvent blank and a matrix blank (if applicable).No interfering peaks should be observed at the retention time of the analyte.[10]
Linearity Analyze the calibration curve (e.g., 6 concentration levels) in triplicate.Correlation Coefficient (R²) ≥ 0.999.[5][10]
Accuracy Perform spike-recovery experiments at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be within 98.0 - 102.0%.[5][10]
Precision Repeatability (Intra-day): Perform six replicate injections of a single standard solution. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability.[10] RSD ≤ 3.0% for intermediate precision.[10]
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.S/N ≈ 3
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1 and demonstrates acceptable precision and accuracy.S/N ≈ 10, with RSD ≤ 10%.
Robustness Systematically vary key method parameters (e.g., flow rate ±5%, initial oven temp ±2°C) and assess the impact on results.The results should remain unaffected by minor variations, and system suitability criteria must still be met.[11]

Routine Quality Control: System Suitability Testing (SST)

Before any analytical run, the performance of the entire GC-MS system must be verified. This is mandated by pharmacopeias such as the USP.[4][12] A mid-level calibration standard should be injected at the beginning of the sequence to check the following parameters.

SST_Check SST System Suitability Test RT_Prec Retention Time Precision (RSD) SST->RT_Prec Peak_Asym Peak Asymmetry (Tailing Factor) SST->Peak_Asym Plate_Count Theoretical Plates (Efficiency) SST->Plate_Count Signal_Noise Signal-to-Noise (Sensitivity) SST->Signal_Noise

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this specific synthesis. Our goal is to empower you with the scientific rationale behind each step to improve your yield and purity.

I. Synthetic Overview & Common Challenges

Methyl 4-cyclopropyl-2-fluorobenzoate is a valuable building block in medicinal chemistry.[1][2] A common and effective synthetic route involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl group, followed by a Fischer esterification.

Synthetic_Overview A Methyl 4-bromo-2-fluorobenzoate C 4-cyclopropyl-2-fluorobenzoic acid A->C Suzuki-Miyaura Coupling (Pd catalyst, Base) B Cyclopropylboronic acid D Methyl 4-cyclopropyl-2-fluorobenzoate C->D Fischer Esterification (Methanol, Acid catalyst)

Figure 1: General synthetic route for Methyl 4-cyclopropyl-2-fluorobenzoate.

While theoretically straightforward, this synthesis can present several challenges, primarily revolving around achieving high yields and purity. This guide will address these common issues in a question-and-answer format.

II. Troubleshooting Guide

Suzuki-Miyaura Cross-Coupling Stage

Question 1: My Suzuki-Miyaura coupling reaction has a low yield. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura coupling are a frequent issue and can stem from several factors.[3][4][5][6] A systematic approach to troubleshooting is crucial.

Answer:

1. Catalyst and Ligand Selection:

  • The "Usual Suspects": While Pd(PPh₃)₄ is a common starting point, it may not be optimal. Consider more robust catalyst systems like Pd(OAc)₂ with a phosphine ligand such as P(Cy)₃.[7] The electron-rich and bulky nature of tricyclohexylphosphine can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Catalyst Deactivation: Ensure your palladium catalyst is active. Old or improperly stored catalysts can have reduced activity. It is advisable to use a freshly opened bottle or a catalyst stored under an inert atmosphere.

2. Base Selection and Strength:

  • Impact of the Base: The choice of base is critical for the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For this specific transformation, K₃PO₄ is often a good choice due to its sufficient basicity to promote the reaction without causing significant side reactions.

  • Homogeneity: Ensure the base is finely powdered and well-dispersed in the reaction mixture to maximize its effectiveness.

3. Solvent System:

  • Aqueous Conditions: Suzuki couplings often benefit from a biphasic solvent system, such as toluene/water or dioxane/water.[3] Water can play a crucial role in accelerating the reaction.[7]

  • Degassing: It is imperative to thoroughly degas your solvents to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and the formation of homocoupled byproducts.[3] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

4. Reaction Temperature:

  • Thermal Stability: While heating is generally required, excessive temperatures can lead to catalyst decomposition and side product formation. A typical temperature range for this reaction is 80-100 °C.[2] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

5. Quality of Boronic Acid:

  • Purity and Stability: Cyclopropylboronic acid can be prone to protodeboronation, especially if stored improperly.[8][9] It's advisable to use freshly purchased or properly stored boronic acid. Alternatively, using potassium cyclopropyltrifluoroborate can offer enhanced stability.[8]

ParameterRecommendation 1Recommendation 2Recommendation 3
Catalyst/Ligand Pd(OAc)₂ / P(Cy)₃Pd(PPh₃)₄PdCl₂(dppf)
Base K₃PO₄K₂CO₃Cs₂CO₃
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)THF/H₂O (4:1)
Temperature 80-90 °C90-100 °CReflux

Question 2: I am observing significant amounts of homocoupled byproducts in my Suzuki reaction. How can I minimize these?

Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls from the starting halide.[3][4]

Answer:

1. Rigorous Degassing: As mentioned previously, the primary cause of homocoupling is the presence of oxygen. Ensure your reaction setup is under a positive pressure of an inert gas (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

2. Catalyst and Ligand Choice: Certain ligand systems are more prone to promoting homocoupling. If you are using a simple phosphine ligand and observing this issue, switching to a more specialized ligand, such as a Buchwald-type ligand, may be beneficial.

3. Reaction Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help to favor the desired cross-coupling pathway over homocoupling.

Troubleshooting_Suzuki A Low Yield in Suzuki Coupling B Check Catalyst & Ligand A->B C Optimize Base & Solvent A->C D Control Temperature A->D E Verify Boronic Acid Quality A->E F Implement Rigorous Degassing A->F

Figure 2: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.

Fischer Esterification Stage

Question 3: My Fischer esterification of 4-cyclopropyl-2-fluorobenzoic acid is incomplete or slow. What can I do to drive it to completion?

Fischer esterification is an equilibrium-controlled reaction, and driving it towards the product side is key to achieving high yields.[10]

Answer:

1. Use of Excess Alcohol: According to Le Chatelier's principle, using a large excess of methanol will shift the equilibrium towards the formation of the methyl ester.[10] Using methanol as the solvent is a common and effective strategy.

2. Water Removal: The other product of the reaction is water. Removing water as it is formed will also drive the equilibrium to the right.[10]

  • Dean-Stark Apparatus: For larger scale reactions, a Dean-Stark trap can be used to azeotropically remove water.

  • Drying Agents: While not as common for this specific reaction, the addition of a dehydrating agent could be considered, though this may complicate the workup.

3. Acid Catalyst:

  • Choice of Acid: Sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterification.[11] Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.

  • Catalyst Loading: Ensure you are using a catalytic amount of the acid. Typically, 1-5 mol% is sufficient.

4. Reaction Temperature: Refluxing the reaction mixture is generally necessary to achieve a reasonable reaction rate.

Question 4: I am concerned about potential side reactions during the esterification of my fluorinated benzoic acid. Are there any specific issues to be aware of?

While Fischer esterification is generally a robust reaction, the presence of the fluorine atom can influence the reactivity of the aromatic ring, although significant side reactions under these conditions are not commonly reported.

Answer:

The electron-withdrawing nature of the fluorine atom can slightly activate the aromatic ring towards nucleophilic attack, but under the acidic conditions of the Fischer esterification, this is highly unlikely to be a significant competing pathway. The primary focus should be on driving the esterification equilibrium to completion.

Alternative Synthetic Strategies

Question 5: Are there alternative methods to synthesize Methyl 4-cyclopropyl-2-fluorobenzoate if I continue to have issues with the Suzuki coupling?

Answer:

Yes, alternative strategies can be employed. One potential route involves starting with a different precursor. For example, a Grignard reaction could be considered.

Alternative Route: Grignard Reaction

This would involve the formation of cyclopropylmagnesium bromide, which would then be reacted with a suitable 2-fluoro-4-halobenzoate derivative.[12][13][14]

Challenges with the Grignard Route:

  • Grignard Reagent Formation: The formation of cyclopropylmagnesium bromide can be challenging and may be accompanied by side reactions.[15][16]

  • Functional Group Compatibility: Grignard reagents are highly reactive and may not be compatible with the ester functionality. Therefore, the Grignard reaction would likely need to be performed on a protected version of the benzoic acid, followed by deprotection and esterification.

Given the potential complexities, optimizing the Suzuki-Miyaura coupling is often the more direct and higher-yielding approach for this particular target molecule.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, Methyl 4-cyclopropyl-2-fluorobenzoate?

A1: Column chromatography on silica gel is the most common and effective method for purifying the final product. A solvent system of ethyl acetate and hexanes is typically used. The polarity can be adjusted based on TLC analysis.

Q2: How can I confirm the identity and purity of my product?

A2: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[17]

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final compound.

Q3: Can I use cyclopropylmagnesium bromide directly in a coupling reaction with Methyl 4-bromo-2-fluorobenzoate?

A3: While Kumada coupling (a palladium- or nickel-catalyzed cross-coupling of a Grignard reagent with an organic halide) is a possibility, it is often more challenging to control than Suzuki-Miyaura coupling. The high reactivity of the Grignard reagent can lead to more side reactions.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Inert Atmosphere: Always work under an inert atmosphere (argon or nitrogen) during the Suzuki-Miyaura coupling to prevent catalyst deactivation and potential side reactions.

  • Solvent Handling: Handle flammable organic solvents in a well-ventilated fume hood.

  • Acid Handling: Use appropriate personal protective equipment (gloves, safety glasses) when handling strong acids like sulfuric acid.

  • Pressure: Be cautious when heating reactions in sealed vessels.

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling
  • To a round-bottom flask equipped with a condenser and a magnetic stir bar, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (4:1 v/v).

  • To this mixture, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and tricyclohexylphosphine (P(Cy)₃, 0.04 eq).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude 4-cyclopropyl-2-fluorobenzoic acid.

Protocol 2: Fischer Esterification
  • Dissolve the crude 4-cyclopropyl-2-fluorobenzoic acid in a large excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2 mol%).

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (ethyl acetate/hexanes).

V. References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (URL not available)

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available at: [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH. Available at: [Link]

  • DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents. (URL not available)

  • US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents. (URL not available)

  • Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - NIH. Available at: [Link]

  • methyl 4-cyclopropyl-2-fluorobenzoate - LookChem. Available at: [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. (URL not available)

  • CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid - Google Patents. (URL not available)

  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Cas 1613413-65-2,methyl 4-cyclopropyl-2-fluorobenzoate - LookChem. Available at: [Link]

  • CAS RN 1613413-65-2 | Methyl 4-cyclopropyl-2-fluorobenzoate | MFCD28155009. (URL not available)

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • August 2022 — "Synthesis of 2- or 4-fluorine-substituted arylamides". (URL not available)

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF - ResearchGate. Available at: [Link]

  • CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents. (URL not available)

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (URL not available)

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents. (URL not available)

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives - Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our focus is on providing practical, field-proven insights rooted in a deep understanding of the reaction mechanisms.

The predominant synthetic route to Methyl 4-cyclopropyl-2-fluorobenzoate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is not without its nuances, particularly when employing sensitive substrates like cyclopropylboronic acid and an electronically modified aryl halide. This guide will address the most frequently encountered issues in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I observe significant amounts of a byproduct that appears to be Methyl 2-fluorobenzoate. What is happening and how can I prevent it?

A1: The likely culprit is protodeboronation of your cyclopropylboronic acid.

Causality: Protodeboronation is a common side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of your synthesis, the cyclopropylboronic acid reacts with a proton source in the reaction mixture, leading to the formation of cyclopropane and boric acid. This depletes the cyclopropylating agent, leaving unreacted Methyl 2-fluoro-4-bromobenzoate, which can then be reduced to Methyl 2-fluorobenzoate via dehalogenation (see Q3). Cyclopropylboronic acid is particularly susceptible to this side reaction.[1]

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & Methyl 2-fluorobenzoate byproduct cluster_1 Root Cause Analysis cluster_2 Solutions A Low Yield of Target Product C Protodeboronation of Cyclopropylboronic Acid A->C B Presence of Methyl 2-fluorobenzoate B->C D Use a more stable boron reagent: Potassium Cyclopropyltrifluoroborate C->D Primary Solution E Optimize Base and Solvent: Use anhydrous conditions and a non-protic solvent C->E Secondary Measure F Control Reaction Time: Monitor reaction closely to avoid prolonged heating C->F Process Control G A Bicyclopropyl byproduct detected B Is the reaction thoroughly degassed? A->B C Improve degassing procedure: - Freeze-pump-thaw cycles - Sparge with inert gas B->C No D What is the palladium source? B->D Yes G Problem Resolved C->G E Use a Pd(0) precatalyst: e.g., Pd₂(dba)₃ D->E Pd(II) source F Ensure efficient reduction of Pd(II) precatalyst D->F Pd(II) source E->G F->G

Sources

Technical Support Center: Optimizing Catalyst Loading in Suzuki Coupling of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 4-cyclopropyl-2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet crucial transformation. The inherent inertness of the C-F bond and the electronic properties of the substrate necessitate a carefully considered approach to catalyst system selection and loading to achieve high yields and process efficiency.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows low or no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the Suzuki coupling of an electron-deficient aryl fluoride like Methyl 4-cyclopropyl-2-fluorobenzoate is a common challenge. The primary bottleneck is often the high bond dissociation energy of the C-F bond, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[1] Several factors could be at play:

  • Insufficiently Active Catalyst System: The combination of palladium precursor and ligand may not be potent enough to cleave the C-F bond efficiently. Electron-rich and bulky phosphine ligands are often required to enhance the electron density on the palladium center, which facilitates the oxidative addition.[2]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Inadequate degassing of solvents and reagents can lead to oxidation and deactivation of the catalyst.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for both activating the boronic acid and maintaining catalyst stability and activity.[3]

Troubleshooting Workflow:

  • Re-evaluate Your Catalyst System: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald-type biarylphosphine ligands such as SPhos or RuPhos, in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, are known to be highly effective for coupling aryl chlorides and can be beneficial for challenging fluorides as well.[4] N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong electron-donating ability.[2]

  • Optimize the Base: The base plays a crucial role in the transmetalation step. While common bases like K₂CO₃ or Cs₂CO₃ are often effective, for challenging substrates, stronger bases like K₃PO₄ might be necessary.[5] In some cases, fluoride-based bases like CsF or KF can be particularly effective, as they can activate the boronic acid without being overly harsh on sensitive functional groups.[3][5]

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. A biphasic system, such as toluene/water, can also be beneficial, particularly with inorganic bases.

  • Ensure Rigorous Inert Conditions: Use freshly distilled and thoroughly degassed solvents. Employing the freeze-pump-thaw technique for degassing is highly recommended.[6] Assemble your reaction in a glovebox if possible.

Question 2: I'm observing significant formation of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?

Answer:

The formation of homocoupling (Ar-Ar from the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) byproducts indicates issues with the reaction kinetics and the stability of the organoboron reagent.

  • Homocoupling: This often arises from the oxidative coupling of the boronic acid, which can be promoted by the presence of oxygen or by certain palladium species.

  • Protodeboronation: This is the hydrolysis of the C-B bond and is often exacerbated by high temperatures, prolonged reaction times, and the presence of water with certain bases.[7]

Strategies for Minimization:

  • Control the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.

  • Temperature and Reaction Time: Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR spectroscopy to avoid unnecessarily long reaction times at elevated temperatures.[8][9][10]

  • Choice of Boronic Acid Derivative: In some cases, using a boronate ester (e.g., a pinacol ester) instead of the free boronic acid can enhance stability and reduce the rate of protodeboronation.

  • Base Selection: As mentioned, the base can influence the rate of protodeboronation. A careful screening of bases is warranted.

Table 1: Troubleshooting Side Product Formation

Side ProductPotential CauseRecommended Action
Homocoupling of Boronic AcidExcess boronic acid, presence of oxygenOptimize stoichiometry, ensure rigorous degassing
ProtodeboronationHigh temperature, prolonged reaction time, excess waterMonitor reaction progress, consider boronate esters
Decomposition of Starting MaterialHarsh reaction conditions (high temp, strong base)Screen milder bases, lower reaction temperature

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of an aryl fluoride, and how low can I realistically go?

A1: For challenging substrates like aryl fluorides, a higher initial catalyst loading in the range of 1-5 mol% of the palladium precursor is a common starting point for initial screening and optimization.[11] Once optimal conditions (ligand, base, solvent, temperature) are identified, the catalyst loading can often be significantly reduced. For process development and large-scale synthesis, loadings below 1 mol% are highly desirable.[2] In some highly efficient catalytic systems, loadings as low as 0.0025 mol% have been reported for other substrates, highlighting the potential for optimization.[12]

Q2: How does the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) affect the reaction?

A2: The choice of palladium precursor primarily influences the ease of formation of the active Pd(0) catalyst in situ.

  • Pd(OAc)₂ and Pd₂(dba)₃: These are Pd(0) sources that are often preferred for their reliability in generating the active catalyst, especially when combined with phosphine ligands.

  • PdCl₂(PPh₃)₂: This is a Pd(II) precursor that requires reduction to Pd(0) under the reaction conditions. This can sometimes be a slower or less efficient process.

  • Pre-formed Catalysts: Using pre-formed Pd(0) catalysts, such as Pd(PPh₃)₄, can be advantageous as it eliminates the in-situ reduction step. However, these can sometimes be less stable.

For difficult couplings, starting with a reliable Pd(0) source like Pd₂(dba)₃ is often a good strategy.

Q3: What is the optimal ligand-to-palladium ratio?

A3: The optimal ligand-to-palladium ratio depends on the type of ligand used.

  • Monodentate Ligands (e.g., PPh₃, Buchwald-type ligands): A ratio of 2:1 to 4:1 (ligand:Pd) is typically used to ensure the formation of a stable and active catalytic species and to prevent catalyst decomposition.

  • Bidentate Ligands (e.g., dppf): A ratio of 1:1 to 1.2:1 is generally sufficient, as these ligands chelate to the palladium center.

It is important to screen the ligand-to-palladium ratio as part of the optimization process, as an excess of ligand can sometimes inhibit the reaction.

Q4: How can I monitor the progress of my reaction effectively?

A4: Effective reaction monitoring is crucial for optimization and for preventing the formation of byproducts due to prolonged heating.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis of the reaction mixture by taking aliquots at different time points. ¹⁹F NMR can be particularly useful for this specific substrate to monitor the disappearance of the starting material.[9]

Experimental Protocols

General Procedure for Catalyst System Screening:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 4-cyclopropyl-2-fluorobenzoate (1.0 equiv), the boronic acid coupling partner (1.2 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving the palladium precursor and the ligand in a small amount of the reaction solvent.

  • Seal the reaction vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent to the reaction vial, followed by the catalyst premix via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Catalyst Evaluate Catalyst System (Pd Source + Ligand) Start->Catalyst Base Screen Bases (K2CO3, Cs2CO3, K3PO4, CsF) Catalyst->Base Solvent Optimize Solvent (Dioxane, Toluene, THF) Base->Solvent Inert Ensure Inert Conditions (Degassing, Glovebox) Solvent->Inert Success Improved Yield Inert->Success

Caption: A stepwise approach to troubleshooting low reaction conversion.

References

Sources

Technical Support Center: Preventing Defluorination in Reactions with Fluorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unintended cleavage of carbon-fluorine (C-F) bonds in reactions involving fluorobenzoates and other fluoroarenes. The high strength of the C-F bond makes it a valuable tool for tuning the properties of molecules in medicinal and materials chemistry; however, this stability can be compromised under certain catalytic conditions, leading to undesired defluorination byproducts.[1][2][3] This resource is designed to help you diagnose, understand, and solve these challenges.

Section 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions you may encounter during your experiments. The answers provide a logical path from diagnosis to resolution.

Q1: I'm observing significant hydrodefluorination (replacement of -F with -H) in my palladium-catalyzed cross-coupling reaction. What are the likely causes and how can I fix it?

Hydrodefluorination is a common side reaction that typically arises from the formation of a palladium-hydride (Pd-H) species, which then participates in a competing catalytic cycle to cleave the C-F bond.[4][5] Identifying and eliminating the source of the hydride is critical.

Primary Causes & Solutions:

  • Cause A: Hydride Generation from Reagents or Solvents.

    • Diagnosis: This is often implicated when using protic solvents (like alcohols) or when the base can act as a hydride source. The presence of water, even in trace amounts, can also contribute.

    • Solution:

      • Switch to Aprotic Solvents: Replace alcoholic or aqueous solvents with rigorously dried, aprotic alternatives such as dioxane, toluene, or tetrahydrofuran (THF).[6]

      • Optimize the Base: Avoid strong alkoxide bases if hydrodefluorination is observed. Switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] These are less likely to generate hydride species.

      • Ensure Anhydrous Conditions: Dry all reagents and glassware thoroughly. Use freshly distilled or commercially available anhydrous solvents.

  • Cause B: β-Hydride Elimination.

    • Diagnosis: If your coupling partner or ligand contains β-hydrogens on an sp³-hybridized carbon, the organopalladium intermediate can undergo β-hydride elimination to form a Pd-H species.

    • Solution:

      • Employ Bulky, Electron-Rich Ligands: The use of specialized biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[5][6] These ligands promote the desired reductive elimination step to form your product, which is often faster than the competing β-hydride elimination pathway.[6]

      • Modify the Coupling Partner: If possible, choose a coupling partner that lacks β-hydrogens.

  • Cause C: Catalyst Decomposition.

    • Diagnosis: A visible sign of catalyst decomposition is the formation of palladium black, which can have its own catalytic activity, sometimes favoring hydrodefluorination.[7]

    • Solution:

      • Use Stabilizing Ligands: As mentioned above, robust ligands stabilize the palladium catalyst in its active Pd(0) state, preventing aggregation and decomposition.[7]

      • Consider Pre-catalysts: Use well-defined, air-stable palladium pre-catalysts. These often provide more consistent generation of the active Pd(0) species in solution compared to generating it in situ from sources like Pd(OAc)₂.

Q2: My reaction is sluggish, and forcing conditions (high temperature, long reaction times) are leading to defluorination. How can I improve reactivity without cleaving the C-F bond?

The inertness of the C-F bond often necessitates harsh conditions for activation, which can inadvertently promote side reactions.[3] The key is to enhance the rate of the desired C-F activation and coupling relative to the degradation pathways.

Strategies for Enhancing Reactivity:

  • Strategy 1: Switch to a More Active Metal Catalyst.

    • Rationale: While palladium is the workhorse for cross-coupling, nickel catalysts are often more effective at activating the strong C-F bond.[1][8] Nickel(0) complexes are generally more electron-rich and can undergo oxidative addition into C-F bonds under milder conditions than their palladium counterparts.

    • Recommendation: Screen nickel-based catalytic systems, such as Ni(COD)₂ with a suitable ligand (e.g., dppp, PCy₃), especially for challenging fluorobenzoates.[8]

  • Strategy 2: Fine-Tune the Ligand.

    • Rationale: The ligand is arguably the most critical component for controlling reactivity and selectivity. Highly electron-donating ligands increase the electron density on the metal center, making it more nucleophilic and promoting the oxidative addition step.[1]

    • Recommendation:

      • For Palladium: Use bulky biaryl phosphine ligands (e.g., XPhos, SPhos) or electron-rich NHC ligands.[6]

      • For Nickel: Bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane) have proven effective.[1][8]

  • Strategy 3: Consider Stoichiometric Additives.

    • Rationale: In some cases, Lewis acids can be used to activate the C-F bond by coordinating to the fluorine atom, making the carbon more electrophilic.[9] Silyl cations, for instance, are powerful fluoride abstractors.[10]

    • Recommendation: This is an advanced technique and should be approached with caution, as it can significantly alter the reaction mechanism. It is primarily used in dedicated hydrodefluorination or defluorosilylation reactions.[10][11]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions to build your foundational knowledge.

Q1: What are the primary mechanisms for C-F bond cleavage in transition-metal-catalyzed reactions?

Understanding the potential mechanistic pathways is crucial for rational troubleshooting. The main pathways include:

  • Oxidative Addition: This is the most common pathway in cross-coupling reactions. The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) directly inserts into the C-F bond to form a high-valent metal-fluoride complex. This step is often the most challenging and rate-limiting due to the high C-F bond dissociation energy.[3]

  • Radical-Nucleophilic Substitution (Sʀɴ1): In some systems, particularly those using metal-free reductants like solvated electrons, a single electron is transferred to the fluoroarene to form a radical anion.[12] This intermediate then rapidly expels a fluoride ion to generate an aryl radical, which continues the reaction chain.[12]

  • Nucleophilic Aromatic Substitution (SɴAr): This pathway becomes relevant if the fluorobenzoate is highly activated with strong electron-withdrawing groups (in addition to the benzoate). A nucleophile attacks the ring, and fluoride acts as the leaving group. The fluoride byproduct can then play a role in the catalytic cycle.[13]

Q2: How do I systematically choose the right combination of catalyst, ligand, and base to minimize defluorination?

A systematic approach is more effective than random screening.

  • Start with the Metal: For a C-F bond on an electron-rich or neutral ring, begin by screening Nickel catalysts . For electron-deficient rings, Palladium with a highly specialized ligand may work.[1][8]

  • Select the Ligand: Your primary goal is to accelerate reductive elimination. Choose bulky, electron-donating ligands . For palladium, the Buchwald biaryl phosphine ligands are an excellent starting point.[6] For nickel, bidentate phosphines are a good choice.[8]

  • Choose the Base: Start with a weak, non-nucleophilic base . K₃PO₄ is often an excellent first choice due to its moderate basicity and low nucleophilicity.[6] If reactivity is low, you can screen Cs₂CO₃. Avoid strong alkoxides like NaOtBu unless necessary, as they are more prone to generating hydride species.[6]

  • Optimize Temperature: Begin at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is clean but slow. High temperatures often accelerate decomposition and side reactions more than the desired coupling.

Q3: Are there any metal-free methods that avoid the issue of catalyst-driven defluorination?

Yes, several metal-free strategies exist, which can be advantageous when metal contamination is a concern or when traditional methods fail.

  • Photoredox Catalysis: Light-driven processes can activate C-F bonds, often through a single-electron transfer (SET) mechanism, leading to hydrodefluorination or other functionalizations.[14][15]

  • Solvated Electron Chemistry: Generating solvated electrons (e.g., from lithium in an amine solvent) creates a powerful reducing environment capable of promoting C-N bond formation or hydrodefluorination on aryl fluorides via an Sʀɴ1 mechanism.[12]

  • Base-Promoted Reactions: Under very harsh conditions (high temperatures), strong bases can effect C-F bond cleavage, though this is rarely selective and not typically suitable for complex molecule synthesis.[16]

Section 3: Data, Protocols, and Diagrams
Data Presentation

Table 1: Influence of Reaction Parameters on Defluorination

ParameterRecommendation for Minimizing DefluorinationRationale
Catalyst Consider Ni(0) catalysts over Pd(0) for C-F activation.Nickel is generally more reactive towards oxidative addition of the strong C-F bond, allowing for milder reaction conditions.[1][8]
Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs).Promotes rapid reductive elimination of the desired product, outcompeting pathways that lead to catalyst decomposition or hydride formation.[5][6]
Base Use weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃).Minimizes base-promoted decomposition of solvents or reagents that can form hydride species responsible for hydrodefluorination.[6]
Solvent Use anhydrous, aprotic solvents (e.g., dioxane, toluene, THF).Eliminates protic sources (H₂O, alcohols) that can react with the base or catalyst to generate hydrides.[6]
Temperature Use the lowest temperature that affords a reasonable reaction rate.Unwanted side reactions, including defluorination and catalyst decomposition, often have a higher activation energy and are favored at elevated temperatures.
Experimental Protocols

Protocol 1: General Procedure for Low-Defluorination Suzuki-Miyaura Coupling of a Fluorobenzoate Ester

Disclaimer: This is a generalized starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl fluorobenzoate ester (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • In a separate vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.05 equiv) and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.02-0.10 equiv).

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1-0.5 M) to the Schlenk flask containing the solids.

    • Add the catalyst/ligand mixture to the flask.

  • Reaction Execution:

    • Seal the flask and place it in a pre-heated oil bath at the desired temperature (start with 80-100 °C).

    • Stir the reaction vigorously for the required time (monitor by TLC, GC-MS, or LC-MS). Reaction times can range from 4 to 24 hours.[3]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Diagram 1: Troubleshooting Workflow for Defluorination start Start: Defluorination Observed check_hydro Is the byproduct Hydrodefluorination (-H)? start->check_hydro source_pdh Potential Pd-H Source? check_hydro->source_pdh Yes check_reactivity Is the reaction sluggish, requiring high temp? check_hydro->check_reactivity No / Unsure solvent_base 1. Solvent/Base Interaction? Switch to Aprotic Solvent (Dioxane) Use Weaker Base (K3PO4) source_pdh->solvent_base ligand_beta 2. Beta-Hydride Elimination? Use Bulky, Electron-Rich Ligand (e.g., SPhos) solvent_base->ligand_beta end Problem Resolved ligand_beta->end catalyst_system Improve Catalyst System check_reactivity->catalyst_system Yes check_reactivity->end No switch_ni Switch to Nickel Catalyst (e.g., Ni(COD)2/dppp) catalyst_system->switch_ni optimize_pd Optimize Pd Ligand (More electron-donating) catalyst_system->optimize_pd switch_ni->end optimize_pd->end

Caption: A decision tree for troubleshooting defluorination.

Catalytic_Cycle Diagram 2: Catalytic Cycle & Defluorination Pathways cluster_main_cycle Desired Cross-Coupling Cycle cluster_side_reaction Undesired Defluorination Pathways pd0 Pd(0)Lₙ oa Oxidative Addition pd0->oa pd2_complex F-Ar-Pd(II)-X(Lₙ) oa->pd2_complex tm Transmetalation (R-B(OR)₂) pd2_complex->tm pd_h [Pd-H] pd2_complex->pd_h Reaction with Solvent/Base/etc. thermal_decomp Thermal/Base Decomposition pd2_complex->thermal_decomp Forcing Conditions (High Temp) pd2_trans F-Ar-Pd(II)-R(Lₙ) tm->pd2_trans re Reductive Elimination pd2_trans->re product Product (F-Ar-R) re->product product->pd0 hydrodefluorination Hydrodefluorination Product (H-Ar) pd_h->hydrodefluorination Reductive Elimination of H-F, then reaction with Ar-F

Caption: The desired catalytic cycle versus competing side reactions.

References
  • NIH. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC. Retrieved February 11, 2026, from [Link]

  • MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved February 11, 2026, from [Link]

  • PubMed. (2009). Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups. Retrieved February 11, 2026, from [Link]

  • MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved February 11, 2026, from [Link]

  • OUCI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved February 11, 2026, from [Link]

  • ACS. (n.d.). Aquatic fate of aryl-CF3 contaminants: Persistence, defluorination, and formation of TFA. Retrieved February 11, 2026, from [Link]

  • ACS Publications. (2021). Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination of (1-Aryl). Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Substrate scope for the hydrodefluorination of aryl and alkyl... | Download Scientific Diagram. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. Retrieved February 11, 2026, from [Link]

  • NIH. (n.d.). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC. Retrieved February 11, 2026, from [Link]

  • ChemRxiv. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. Retrieved February 11, 2026, from [Link]

  • Wiley Online Library. (n.d.). Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. Retrieved February 11, 2026, from [Link]

  • Thieme. (n.d.). Light-driven hydrodefluorination of aryl fluorides catalyzed by a heterobimetallic Ni–Ga complex. Retrieved February 11, 2026, from [Link]

  • NIH. (n.d.). Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC. Retrieved February 11, 2026, from [Link]

  • Frontiers. (2021). Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst. Retrieved February 11, 2026, from [Link]

  • The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved February 11, 2026, from [Link]

  • ACS Publications. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Retrieved February 11, 2026, from [Link]

Sources

Common impurities in commercial Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-cyclopropyl-2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments with this versatile building block. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Product Purity and Impurity Profile

Question 1: What are the potential impurities in my commercial lot of Methyl 4-cyclopropyl-2-fluorobenzoate and how can they affect my reaction?

Answer: The impurity profile of commercial Methyl 4-cyclopropyl-2-fluorobenzoate is primarily influenced by its synthetic route. The most common method for its synthesis is the Suzuki-Miyaura coupling reaction. Potential impurities originating from this process can include:

  • Unreacted Starting Materials:

    • Methyl 4-bromo-2-fluorobenzoate or Methyl 4-chloro-2-fluorobenzoate: The presence of these precursors can lead to the formation of undesired byproducts in your subsequent reactions.

    • Cyclopropylboronic acid or its derivatives: Residual boronic acids can complicate downstream purification.

  • Homocoupling Byproducts:

    • Biphenyl derivatives: Formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid. These can be difficult to separate from the desired product due to similar polarities.[1]

  • Isomeric Impurities:

    • Positional isomers of the starting materials can lead to the formation of isomeric products that may be challenging to separate.

  • Residual Catalyst and Reagents:

    • Traces of palladium catalyst and phosphine ligands used in the Suzuki coupling may remain.[2] These can interfere with subsequent catalytic steps in your synthetic route.

An alternative synthetic route involves the use of a Grignard reagent. If this method is employed, potential impurities could include byproducts from the reaction of the Grignard reagent with the ester functionality.[3][4][5][6]

These impurities can affect your reaction by reducing the yield of the desired product, leading to the formation of complex mixtures that are difficult to purify, and potentially inhibiting or poisoning catalysts in subsequent steps.

Question 2: I suspect my sample of Methyl 4-cyclopropyl-2-fluorobenzoate has degraded. What are the likely degradation products?

Answer: The primary degradation pathway for Methyl 4-cyclopropyl-2-fluorobenzoate under typical laboratory conditions is hydrolysis of the methyl ester to form 4-cyclopropyl-2-fluorobenzoic acid . This can be catalyzed by the presence of moisture, acids, or bases. The rate of hydrolysis can be accelerated at elevated temperatures.

It is crucial to store the compound in a cool, dry place and to handle it under an inert atmosphere if it is to be stored for extended periods or is of very high purity.

Category 2: Analytical and Quality Control

Question 3: How can I assess the purity of my Methyl 4-cyclopropyl-2-fluorobenzoate sample?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.

Analytical TechniqueInformation ProvidedKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of non-volatile impurities.[7][8][9]A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable.
Gas Chromatography-Mass Spectrometry (GC-MS) Detection of volatile impurities and confirmation of the main component's identity.[7]The compound is sufficiently volatile for GC analysis. This is an excellent method for identifying residual solvents and volatile starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton- and carbon-containing impurities.¹H NMR and ¹³C NMR are essential for confirming the structure. Quantitative NMR (qNMR) can be used for accurate purity determination against a certified internal standard.

Experimental Protocol: Purity Assessment by HPLC

Objective: To determine the purity of Methyl 4-cyclopropyl-2-fluorobenzoate and identify potential impurities.

Materials:

  • Methyl 4-cyclopropyl-2-fluorobenzoate sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for improving peak shape)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile. Dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 95
      25 95
      26 40

      | 30 | 40 |

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for purity assessment by HPLC.

Category 3: Troubleshooting Experimental Issues

Question 4: My reaction using Methyl 4-cyclopropyl-2-fluorobenzoate is sluggish or incomplete. What could be the cause?

Answer: Several factors could contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:

  • Reagent Purity: As discussed, impurities in your starting material can inhibit the reaction. Verify the purity of your Methyl 4-cyclopropyl-2-fluorobenzoate using the analytical methods described above.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions may require heating to proceed at a reasonable rate.

    • Solvent: The choice of solvent is critical. Ensure it is anhydrous and appropriate for the reaction chemistry.

    • Atmosphere: If your reaction is sensitive to air or moisture, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: If you are performing a cross-coupling or other catalyzed reaction, the catalyst may be inactive.

    • Ensure the catalyst has been stored properly.

    • Consider using a fresh batch of catalyst.

    • Impurities in the starting material or solvent could be poisoning the catalyst.

Question 5: I am observing the formation of an unexpected byproduct that appears to be the carboxylic acid. How can I prevent this?

Answer: The formation of 4-cyclopropyl-2-fluorobenzoic acid is likely due to hydrolysis of the methyl ester. To prevent this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.

  • Control pH: If your reaction conditions are strongly acidic or basic, consider if alternative, milder conditions can be employed.

  • Protecting Groups: In multi-step syntheses, it may be necessary to protect other functional groups in your molecule that could promote hydrolysis.

Diagram: Impurity Formation Pathways

Impurity_Formation cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products SM Starting Materials (e.g., Methyl 4-bromo-2-fluorobenzoate) Product Methyl 4-cyclopropyl-2-fluorobenzoate SM->Product Incomplete Reaction HC Homocoupling Products HC->Product Side Reaction ISO Isomeric Impurities ISO->Product Impure Starting Material HP Hydrolysis Product (4-cyclopropyl-2-fluorobenzoic acid) Product->HP Hydrolysis (Moisture, Acid/Base)

Caption: Potential sources of impurities in Methyl 4-cyclopropyl-2-fluorobenzoate.

References

  • Google Patents. (n.d.). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • LookChem. (n.d.). methyl 4-cyclopropyl-2-fluorobenzoate. Retrieved from [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16346-16356. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Leah4sci. (2018). How to Memorize Organic Chemistry Reactions and Reagents [Workshop Recording]. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4834-4856. [Link]

  • ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • YouTube. (2023). Multi-Step Reactions & Synthesis (Live Recording) Pre-Finals Organic Chemistry Practice Session. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1613413-65-2 | Methyl 4-cyclopropyl-2-fluorobenzoate | MFCD28155009. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives.... Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1734-1742. [Link]

  • YouTube. (2022). Grignard Reagent with Esters - a Practice Example. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Reaction of Grignard reagents with esters. Retrieved from [Link]

Sources

Removal of residual palladium from Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal

Topic: Strategies for the Removal of Residual Palladium from Methyl 4-cyclopropyl-2-fluorobenzoate

Welcome to the technical support center for palladium remediation. This guide is designed for researchers, chemists, and process development professionals who are utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize intermediates like Methyl 4-cyclopropyl-2-fluorobenzoate. The presence of residual palladium in active pharmaceutical ingredients (APIs) and advanced intermediates is a critical quality attribute that is strictly regulated. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve the required low parts-per-million (ppm) levels of palladium, ensuring your product's purity and compliance with global regulatory standards.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium so critical in pharmaceutical synthesis?

The removal of residual palladium is a mandatory step for several reasons. Firstly, regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products due to the potential toxicity of heavy metals.[1][2][3] Palladium is classified as a Class 2B element, and its levels must be controlled. Secondly, residual palladium can interfere with downstream chemistry, potentially catalyzing unwanted side reactions or deactivating other catalysts. Finally, for lead optimization programs, trace metal impurities can produce false positives or negatives in biological assays, compromising critical project decisions.[4][5]

Q2: What are the typical sources and species of palladium contamination in the synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate?

The synthesis of this molecule, particularly the installation of the cyclopropyl group onto the fluorobenzoate core, is often achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] The palladium source is a pre-catalyst, such as Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(0) complex like Pd(PPh₃)₄. During the reaction, palladium cycles through different oxidation states (Pd(0) and Pd(II)).[9] Consequently, the residual palladium in the crude product can be a complex mixture of soluble Pd(II) salts, Pd(0) nanoparticles, and palladium complexed with ligands or the product itself.[10][11] The specific nature of these species dictates the most effective removal strategy.

Q3: What are the regulatory limits for palladium that I need to meet?

According to the ICH Q3D guidelines for elemental impurities, palladium has a Permitted Daily Exposure (PDE) that is used to calculate the acceptable concentration limit in the final drug product.[1][2][12][13] This limit is often in the low ppm range (e.g., <10 ppm for oral dosage forms). It is crucial to perform a risk assessment to determine the appropriate control strategy for your specific process and product.[1][3]

Q4: What are the primary methods for removing residual palladium?

The main strategies can be broadly categorized as:

  • Chromatography: Flash column chromatography over silica gel is a common purification step, but it is often insufficient on its own to remove palladium to the required levels.[4][5]

  • Crystallization: While sometimes effective, crystallization can occasionally concentrate metal impurities within the crystal lattice, especially if the product molecule can chelate the metal.[1][10]

  • Adsorption/Scavenging: This is the most widely used and effective method. It involves adding a material (a "scavenger") that selectively binds to the palladium, which is then removed by filtration. Common scavengers include activated carbon, functionalized silica gels (e.g., with thiol or amine groups), and polymer-bound reagents.[1][10][14]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., N-acetylcysteine, sodium thiosulfate) can be used to pull palladium out of the organic phase.[15][16]

Q5: How do I select the most appropriate palladium removal method for my process?

The choice is highly dependent on the specific conditions of your reaction.[10] Key factors to consider include:

  • Palladium Species: Pd(0) and Pd(II) have different affinities for various scavengers. Thiol-based scavengers are generally effective for both.

  • Solvent System: The scavenger must be compatible with your reaction solvent.

  • Product Stability: The conditions used for scavenging (e.g., temperature, pH) should not degrade your product.

  • Cost and Scalability: For larger-scale manufacturing, the cost of the scavenger and the ease of the filtration process are critical considerations.[16] A screening approach, where several scavengers are tested on a small scale, is the most reliable way to identify the optimal solution.

Troubleshooting Guide

Problem 1: My palladium levels are still >100 ppm after flash column chromatography.

Causality: This is a very common scenario. Flash chromatography on standard silica gel is generally ineffective at removing all palladium species.[4][5] Palladium can co-elute with the product, especially if it is complexed with phosphine ligands or the product itself, or if it exists as fine colloidal nanoparticles that move with the solvent front.

Solution Pathway:

  • Implement a Scavenging Step: Chromatography should be considered a bulk purification method, not a dedicated palladium removal step. After chromatography, re-dissolve the product and treat it with a high-affinity scavenger.

  • Recommended Action: Use a thiol-functionalized silica scavenger. These are broadly effective and have a high affinity for palladium. A typical starting point is to use 5-10 wt% of the scavenger relative to the product weight, stirred in a suitable solvent (e.g., Toluene, Ethyl Acetate) at 40-60°C for 2-4 hours.

  • Validation: After the treatment, filter off the scavenger and analyze the filtrate for palladium content using ICP-MS to confirm the reduction.

Problem 2: I used a thiol-based scavenger, but the palladium level only dropped from 500 ppm to 80 ppm and is not meeting my <10 ppm target.

Causality: Incomplete scavenging can result from several factors:

  • Insufficient Equivalents: The binding capacity of the scavenger may have been exceeded.

  • Suboptimal Conditions: Time and temperature play a crucial role. The kinetics of binding may be slow at room temperature.[17]

  • Palladium Speciation: The residual palladium might be in a form that is less accessible or has a lower affinity for the chosen scavenger under the current conditions.[10]

  • Mass Transfer Limitations: In a heterogeneous system, efficient mixing is required to ensure the dissolved palladium species can interact with the solid scavenger.

Solution Pathway:

  • Optimize Scavenger Loading & Conditions:

    • Increase the amount of scavenger (e.g., to 15-20 wt%).

    • Increase the temperature (e.g., to 60-80°C, product stability permitting).

    • Increase the reaction time (e.g., to 6-12 hours), taking samples periodically to monitor progress.

  • Consider a "Polishing" Step: After the initial scavenging, a second treatment with a different type of scavenger can be highly effective. Activated carbon is an excellent and cost-effective choice for removing the last traces of palladium.[10][18]

  • Sequential Treatment Protocol:

    • Perform the initial treatment with the thiol-based scavenger.

    • Filter off the scavenger.

    • Treat the filtrate with 5-10 wt% activated carbon at an elevated temperature for 1-2 hours.

    • Filter through a pad of Celite® to remove the carbon.

    • Analyze the final solution by ICP-MS.

Problem 3: I am losing a significant amount of my product during the scavenging step.

Causality: Product loss is typically due to non-specific binding of your product, Methyl 4-cyclopropyl-2-fluorobenzoate, to the scavenger material itself.[17] This is more common with highly porous materials like activated carbon or silica gels if the product has functional groups that can interact with the scavenger surface.

Solution Pathway:

  • Reduce Scavenger Loading: Use the minimum amount of scavenger required to achieve the target palladium level. This can be determined through small-scale optimization experiments.

  • Wash the Scavenger: After filtration, wash the collected scavenger cake with a fresh portion of the process solvent. This will recover product that was retained on the surface or in the interstitial volume of the filter cake. Combine the wash with the main filtrate.

  • Test Alternative Scavengers: Different scavengers have different backbone materials (e.g., silica vs. polystyrene).[17] Your product may have less affinity for a different type of support. For example, if you are seeing loss on a silica-based scavenger, try a polystyrene-based one like MP-TMT.

Problem 4: How do I accurately measure the palladium concentration to validate my removal process?

Causality: Accurate quantification is essential for process validation and regulatory compliance. Visual inspection (e.g., looking for black particles) is not sufficient.

Solution Pathway:

  • Gold Standard Method (for final validation): The industry-standard and most reliable method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[4][19][20] These techniques require the sample to be digested, typically in strong acid, to ensure all palladium forms are measured.[19][21] They offer detection limits in the parts-per-billion (ppb) range.

  • In-Process Control Method (for rapid screening): For quick checks during process optimization, other techniques can be used.

    • X-Ray Fluorescence (XRF): Portable XRF instruments can provide rapid, non-destructive analysis of palladium levels, which is useful for screening multiple scavengers or conditions quickly.[4]

    • Fluorometric Methods: These techniques utilize a palladium-catalyzed reaction that generates a fluorescent molecule, allowing for sensitive detection.[19][22] They are faster and less expensive than ICP-MS and can be implemented in a synthesis lab.[19]

Data & Visualizations

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional Group / PrincipleTypical Pd SpeciesAdvantagesDisadvantages
Functionalized Silica Thiol (-SH), Amine (-NH2), Isocyanide (-NC)Pd(0), Pd(II)High efficiency and selectivity; good kinetics; easy to filter.[10][14]Higher cost; potential for non-specific binding of product.
Functionalized Polymer Trimercaptotriazine (TMT)Pd(II) > Pd(0)High capacity; robust and stable in various solvents.[10][23]Can be more expensive; kinetics may be slower than silica.
Activated Carbon Adsorption on porous surfacePrimarily Pd(0)Very low cost; effective as a polishing step.[10][18]Lower selectivity; can cause significant product loss via non-specific binding.[10]
Aqueous Chelators N-Acetylcysteine, ThiosulfatePd(II)Low cost; simple liquid-liquid extraction workup.[16]Requires a biphasic system; can be less effective for stubborn Pd species.
Diagram 1: Decision Workflow for Palladium Removal

This diagram outlines a logical, step-by-step process for systematically reducing palladium contamination.

Palladium_Removal_Workflow start Crude Product from Suzuki Coupling analyze1 Analyze Pd Level (ICP-MS or XRF) start->analyze1 check1 Pd > 100 ppm? analyze1->check1 purify Bulk Purification: Column Chromatography or Crystallization check1->purify Yes check2 Pd > 10 ppm? check1->check2 No analyze2 Analyze Pd Level purify->analyze2 analyze2->check2 scavenge Primary Scavenging: Thiol-Silica or MP-TMT (5-15 wt%, 40-60°C, 4h) check2->scavenge Yes end Product Meets Spec (< 10 ppm Pd) check2->end No analyze3 Analyze Pd Level scavenge->analyze3 check3 Pd > 10 ppm? analyze3->check3 polish Polishing Step: Activated Carbon (5 wt%, 60°C, 2h) check3->polish Yes check3->end No analyze4 Final QC Analysis (ICP-MS) polish->analyze4 analyze4->end

Caption: Decision tree for selecting a palladium purification strategy.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

Objective: To efficiently identify the most effective scavenger for your specific crude product stream.

  • Preparation: Prepare a stock solution of your crude Methyl 4-cyclopropyl-2-fluorobenzoate in a suitable process solvent (e.g., 100 mg/mL in Toluene). Ensure the solution is homogeneous.

  • Aliquot: In separate vials, place equal volumes (e.g., 1 mL) of the stock solution. Retain one vial as the untreated control ("Initial").

  • Scavenger Addition: To each of the other vials, add a different scavenger (e.g., Silica Thiol, MP-TMT, Activated Carbon). Use a consistent loading, for example, 10 mg of scavenger per vial (10 wt% relative to the product).

  • Incubation: Seal the vials, place them on a shaker or stirring plate, and heat to a consistent temperature (e.g., 50°C) for a set time (e.g., 4 hours).

  • Sampling & Analysis: After incubation, cool the vials to room temperature. Filter each sample through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger.

  • Quantification: Dilute the filtered samples and the "Initial" control sample appropriately and submit for palladium analysis by ICP-MS or a rapid screening method.

  • Evaluation: Compare the final palladium concentration for each scavenger against the initial level to determine the most effective candidate.

Protocol 2: Bulk Scavenging with Thiol-Functionalized Silica

Objective: To reduce palladium levels in a batch of purified product from >50 ppm to <10 ppm.

  • Setup: In a clean, inerted reactor, charge the batch of Methyl 4-cyclopropyl-2-fluorobenzoate and a suitable solvent (e.g., Toluene, 5-10 mL/g of product).

  • Dissolution: Stir the mixture at room temperature until all solids are dissolved. Take a small, filtered sample for an initial palladium concentration measurement ("Initial").

  • Scavenger Charge: Add 10 wt% of thiol-functionalized silica gel (e.g., SiliaMetS Thiol) to the reactor.

  • Heating & Agitation: Heat the mixture to 50-60°C and maintain vigorous agitation for 4-6 hours. Good mixing is crucial for efficient scavenging.

  • Monitoring (Optional): After 4 hours, you can take another filtered sample to check the progress of the palladium removal. If the level is still high, the treatment can be extended.

  • Filtration: Cool the mixture to room temperature. Filter the batch through a filter press or a pad of Celite® to completely remove the silica scavenger.

  • Wash: Wash the reactor and the filter cake with 1-2 bed volumes of fresh solvent to ensure complete product recovery. Combine the wash with the main filtrate.

  • Final Analysis: Take a sample from the combined filtrate and submit for final QC analysis by ICP-MS.

  • Downstream Processing: The palladium-free solution can then be concentrated and used for the next step or isolated as the final product.

References

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Biotage. (2023-01-20). How to Remove Palladium in three easy steps. [Link]

  • Garrett, C. E., et al. (2022-01-20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Gold Refining & Metal Extraction Forum. (2020-02-29). Removal of Pd residues. [Link]

  • Sale, D., et al. (2023-09-06). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF. [Link]

  • Desai, B., et al. An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). ACS Publications. [Link]

  • Koide, K. (2014-10-27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]

  • ResearchGate. (2015-05-18). How can i remove palladium Pd catalyst easily?. [Link]

  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Reddit. (2025-09-19). Your trick to remove residual palladium. [Link]

  • ICH. (2022-04-26). Guideline for Elemental Impurities Q3D(R2). [Link]

  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ResearchGate. Analytical Methods to Determine Palladium in Environmental Matrices: A Review | Request PDF. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ResearchGate. The Challenge of Palladium-Catalyzed Aromatic Azidocarbonylation: From Mechanistic and Catalyst Deactivation Studies to a Highly Efficient Process | Request PDF. [Link]

  • American Laboratory. (2013-11-28). Determination of Palladium in Water and Geological Samples by Flame Atomic Absorption Spectrophotometry. [Link]

  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. [Link]

  • European Medicines Agency (EMA). ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • NIH. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]

  • ICH. (2019-03-22). Guideline for Elemental Impurities Q3D(R1). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Merck/PITT Collaboration. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Shimadzu. Trace Analysis of Palladium Using Electrothermal Atomization. [Link]

  • Sopachem. Metal Scavenger Guide. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. (2025-01-30). ICH Q3D (R2): Guidelines for Elemental Impurities. [Link]

  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. [Link]

  • YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

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Stability of Methyl 4-cyclopropyl-2-fluorobenzoate under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-cyclopropyl-2-fluorobenzoate

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 4-cyclopropyl-2-fluorobenzoate (CAS No. 1613413-65-2).[1][2] This document is intended for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions and troubleshooting guidance for experiments involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary points of reactivity and potential degradation for Methyl 4-cyclopropyl-2-fluorobenzoate?

Methyl 4-cyclopropyl-2-fluorobenzoate has three key structural features that dictate its reactivity and stability: the methyl ester, the aromatic C-F bond, and the cyclopropyl ring.

  • Methyl Ester: This is the most common site of reactivity. It is susceptible to hydrolysis under both acidic and basic conditions to form 4-cyclopropyl-2-fluorobenzoic acid. This process, particularly under basic conditions, is often referred to as saponification.[3][4]

  • Aromatic C-F Bond: The fluorine atom ortho to the ester group makes the aromatic ring electron-deficient. This positioning activates the ring for Nucleophilic Aromatic Substitution (SNAr) reactions, where a strong nucleophile can displace the fluoride.[5][6] The ester group itself is an electron-withdrawing group that further facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[5][6]

  • Cyclopropyl Ring: The cyclopropyl group is a strained three-membered ring.[7] While generally stable under many conditions, its high ring strain means it can undergo ring-opening reactions under certain harsh conditions, such as with strong acids or in some catalytic processes, which can lead to carbocation formation.[7]

Understanding these reactive sites is crucial for designing compatible reaction conditions.

Q2: How stable is the methyl ester to hydrolysis? What conditions should I use or avoid?

The methyl ester can be hydrolyzed, but the rate is significantly influenced by steric and electronic factors.

  • Basic Conditions (Saponification): Hydrolysis with bases like NaOH or KOH is a common transformation.[3] However, the fluorine atom at the ortho position provides significant steric hindrance, which can slow down the rate of nucleophilic attack at the carbonyl carbon.[8][9] To achieve complete and efficient hydrolysis, elevated temperatures, longer reaction times, or the use of a co-solvent like THF or MeOH to ensure solubility may be necessary.[8]

  • Acidic Conditions: Acid-catalyzed hydrolysis is also possible but typically requires strong acids (e.g., H₂SO₄, HCl) and heat. The reaction is reversible and often requires a large excess of water to drive it to completion.

  • Stability Insight: Compared to non-hindered esters, Methyl 4-cyclopropyl-2-fluorobenzoate is relatively robust. Mildly basic (e.g., K₂CO₃ in methanol at room temperature) or acidic (e.g., brief exposure to dilute acetic acid) conditions are often tolerated for short periods, but prolonged exposure, especially at higher temperatures, will lead to cleavage.

Q3: Is the cyclopropyl group stable during reactions?

The cyclopropyl group is surprisingly stable under a wide range of conditions, including those typically used for ester hydrolysis.[10] Its unique electronic structure, which has properties similar to a double bond, allows it to stabilize adjacent carbocations through hyperconjugation.[7]

  • Conditions to Avoid: Caution should be exercised with strong protic acids (e.g., HBr, HI) or Lewis acids, especially at elevated temperatures, as these can promote ring-opening. Reactions involving radical intermediates should also be carefully considered, although radical stabilization by a cyclopropyl group is weaker than carbocation stabilization.[7]

  • General Stability: For most common organic transformations like saponification, amide coupling (after hydrolysis to the acid), and many cross-coupling reactions, the cyclopropyl ring remains intact.[11]

Q4: Under what conditions can the C-F bond be cleaved?

The C-F bond on the aromatic ring is strong, but its position makes it the leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.

  • Reaction Requirements: This reaction is favored by:

    • A strong nucleophile: Hydroxides, alkoxides, amines, and thiols can all act as nucleophiles.

    • An electron-deficient ring: The ester group at the para-position and the fluorine itself help to withdraw electron density from the ring.[12]

    • Polar aprotic solvent: Solvents like DMSO, DMF, or NMP are ideal for SNAr reactions.

  • Example Scenario: Reacting Methyl 4-cyclopropyl-2-fluorobenzoate with sodium methoxide (NaOMe) in DMSO at an elevated temperature would likely lead to the displacement of fluoride, yielding methyl 4-cyclopropyl-2-methoxybenzoate.

Troubleshooting Guide

Problem 1: My reaction is messy. I see multiple new spots on my TLC analysis.
  • Possible Cause 1: Ester Hydrolysis. If your reaction conditions are basic or acidic (even unintentionally from a reagent) and water is present, you may be partially hydrolyzing the ester to the corresponding carboxylic acid. The acid will have a different Rf value on TLC, typically lower (more polar).

    • Solution: Ensure your reaction is strictly anhydrous if hydrolysis is not desired. Use freshly distilled solvents and dry glassware. If a base is needed, consider a non-nucleophilic, hindered base like DBU or Proton-Sponge if applicable.

  • Possible Cause 2: Nucleophilic Aromatic Substitution (SNAr). If your reaction involves a potent nucleophile (e.g., an amine, alkoxide, or even hydroxide at high temperatures), it may be displacing the fluoride atom.

    • Solution: If this is an undesired side reaction, try running the reaction at a lower temperature. If the nucleophile is a necessary reagent for another part of your molecule, you may need to consider a different synthetic route or a protecting group strategy.

  • Possible Cause 3: Cyclopropyl Ring Opening. This is the least likely cause under standard conditions but can occur with strong acids.

    • Solution: Buffer your reaction if possible. If strong acid is required, run the reaction at the lowest possible temperature and for the minimum time necessary.

G start Multiple Spots on TLC q1 Are reaction conditions acidic or basic with H2O? start->q1 q2 Does the reaction contain a strong nucleophile (e.g., R-NH2, R-O⁻)? q1->q2 No res1 Likely Cause: Ester Hydrolysis q1->res1 Yes q3 Are strong acids (e.g., HBr) or high temperatures used? q2->q3 No res2 Likely Cause: Nucleophilic Aromatic Substitution (SNAr) q2->res2 Yes res3 Possible Cause: Cyclopropyl Ring Opening q3->res3 Yes end_node Re-analyze reaction q3->end_node No/Unsure sol1 Action: Run anhydrously, use dry solvents. res1->sol1 sol1->end_node sol2 Action: Lower temperature, consider alternative nucleophile. res2->sol2 sol2->end_node sol3 Action: Use lowest possible temp, buffer reaction. res3->sol3 sol3->end_node

Caption: Troubleshooting unexpected TLC results.

Problem 2: I'm trying to saponify the ester to the acid, but the reaction is slow or incomplete.
  • Possible Cause 1: Steric Hindrance. The ortho-fluoro group hinders the approach of the hydroxide nucleophile to the ester's carbonyl group.[8] Standard room temperature conditions may be insufficient.

    • Solution: Increase the reaction temperature. Refluxing in a mixture of aqueous NaOH and a co-solvent like methanol or THF is a common and effective strategy. Monitor the reaction by TLC until the starting material is consumed.

  • Possible Cause 2: Poor Solubility. Methyl 4-cyclopropyl-2-fluorobenzoate is not very soluble in purely aqueous base. If the compound is not dissolving, the reaction will be extremely slow as it can only occur at the interface of the two phases.

    • Solution: Add a co-solvent such as THF, Methanol, or Dioxane to create a homogeneous solution. A 1:1 to 3:1 ratio of organic solvent to aqueous base is a good starting point.

Stability Data Summary

The following table summarizes the general stability of Methyl 4-cyclopropyl-2-fluorobenzoate under common laboratory conditions. This is a qualitative guide; specific rates of degradation will depend on concentration, temperature, and exact reagents.

Condition/Reagent ClassFunctional Group AffectedStability LevelComments
Aqueous Base (e.g., NaOH, KOH) Methyl EsterLow Rapid hydrolysis (saponification) occurs, especially with heat.[3]
Aqueous Acid (e.g., HCl, H₂SO₄) Methyl Ester, CyclopropylModerate to Low Ester hydrolysis occurs with heat. Ring opening possible with strong, hot acids.
Strong Nucleophiles (e.g., NaOMe, R₂NH) C-F BondLow Susceptible to Nucleophilic Aromatic Substitution (SNAr).[5][6]
Reducing Agents (e.g., NaBH₄, LiAlH₄) Methyl EsterLow The ester will be reduced to the corresponding primary alcohol.
Common Oxidizing Agents (e.g., PCC, KMnO₄) CyclopropylModerate The aromatic ring is deactivated; the cyclopropyl group can be susceptible to oxidation under harsh conditions.
Anhydrous, Neutral Conditions AllHigh The compound is stable when stored properly as a solid or in an inert solvent.

Experimental Protocol: Forced Degradation/Stability Test

This protocol allows a user to test the stability of Methyl 4-cyclopropyl-2-fluorobenzoate under their proposed reaction conditions on a small scale before committing a large amount of material.

Objective: To determine if the starting material degrades under simulated reaction conditions (excluding other key reagents).

Methodology:

  • Setup: Prepare three separate, small vials (e.g., 1-dram vials) with stir bars.

  • Reagent Addition:

    • Vial 1 (Control): Add ~10 mg of Methyl 4-cyclopropyl-2-fluorobenzoate to 0.5 mL of your reaction solvent.

    • Vial 2 (Test Condition 1 - e.g., Base): Add ~10 mg of the compound to 0.5 mL of your solvent, followed by the base you intend to use (at the final reaction concentration).

    • Vial 3 (Test Condition 2 - e.g., Nucleophile): Add ~10 mg of the compound to 0.5 mL of your solvent, followed by the nucleophile you intend to use (at the final reaction concentration).

  • Reaction: Stir all three vials at your intended reaction temperature for a set period (e.g., 2 hours).

  • Analysis:

    • Take a small aliquot from each vial.

    • Dilute the aliquots with a suitable solvent (e.g., ethyl acetate).

    • Spot all three samples on the same TLC plate (Starting Material, Control, Test 1, Test 2).

    • Elute the plate and visualize under UV light.

  • Interpretation:

    • If the spot from a test vial is identical to the control vial, the compound is stable under those conditions.

    • If new spots appear in a test vial, degradation is occurring. The Rf of the new spots can give clues as to the byproduct's identity (e.g., a polar spot near the baseline may indicate the carboxylic acid).

G cluster_prep Preparation cluster_conditions Conditions cluster_reaction Reaction & Analysis cluster_results Results A Weigh ~10mg SM into 3 Vials B Add 0.5mL Solvent to each A->B C1 Vial 1: Control B->C1 C2 Vial 2: + Base B->C2 C3 Vial 3: + Nucleophile B->C3 D Stir at Reaction Temp for 2 hours C1->D C2->D C3->D E Spot all on one TLC Plate D->E F Compare Spots E->F G1 No Change: Compound is Stable F->G1 Test = Control G2 New Spots: Compound is Unstable F->G2 Test != Control

Caption: Experimental workflow for a forced degradation study.

References

  • Rappoport, Z. (Ed.). (1987). The Chemistry of the Cyclopropyl Group. Wiley.
  • Gassman, P. G., & Cryberg, R. L. (1969). The Behavior of Bicyclo[n.1.0]alkyl Systems under Acidic Conditions. Journal of the American Chemical Society, 91(8), 2047–2053. [Link]

  • Bunnett, J. F., & Rauhut, M. M. (1956). The Steric Effect of a Methoxy Group in the Saponification of Methyl o-Anisate. Journal of Organic Chemistry, 21(8), 944–948. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

Sources

Technical Support Center: Degradation of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers investigating the stability and degradation of fluorinated benzoic acid (FBA) derivatives. It moves beyond standard protocols to address mechanistic failures, analytical discrepancies, and experimental bottlenecks.

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Microbial, Photolytic, and Chemical Degradation Pathways

Introduction: The Stability Paradox

Fluorinated benzoic acids (FBAs) are deceptive. The C–F bond is the strongest single bond in organic chemistry (~485 kJ/mol), imparting exceptional metabolic stability. However, this stability creates specific "degradation bottlenecks" in experimental workflows. Whether you are assessing environmental fate or drug shelf-life, the failure to degrade often stems from regioselectivity issues (microbial) or radical scavenging inefficiencies (photolytic).

Module 1: Microbial Degradation & The "Lethal Synthesis"

Context: Many researchers observe initial loss of parent compound followed by a sudden cessation of metabolic activity. This is often due to "Lethal Synthesis," where the bacteria transform the FBA into a toxic metabolite that inhibits its own catabolic enzymes.

Troubleshooting Guide: Why did my biodegradation stall?
SymptomProbable CauseDiagnostic StepCorrective Action
Parent loss, no F⁻ release Accumulation of fluorinated dead-end metabolites (e.g., fluorocatechols).Analyze supernatant via HPLC-MS for catechol peaks (m/z [M-H]⁻ = 141 for monofluoro).Switch strain to Aureobacterium sp. (hydrolytic mechanism) or supplement with exogenous catechol 1,2-dioxygenase.
Culture turns dark brown/black Polymerization of accumulated fluorocatechols (auto-oxidation).Visual inspection; UV-Vis scan (broad absorbance >400 nm).Reduce substrate concentration (<1 mM); add ascorbate (antioxidant) to stabilize metabolites for analysis.
Lag phase > 72 hours Lack of induction of specific dioxygenases.N/APre-induce cells with benzoate or 4-hydroxybenzoate before adding the fluorinated analog.
FAQ: Mechanistic Insights

Q: Why is 3-fluorobenzoic acid (3-FBA) often more recalcitrant than 4-fluorobenzoic acid (4-FBA)? A: It comes down to enzyme topology.

  • 4-FBA Pathway: Degraded via 4-fluorocatechol .[1][2] The fluorine is in a position that allows spontaneous elimination of HF after ring cleavage (ortho-cleavage pathway), restoring the TCA cycle intermediates.

  • 3-FBA Pathway (The Trap): Often degraded to 3-fluorocatechol .[3] The fluorine sterically hinders the catechol 1,2-dioxygenase enzyme or, if cleaved, forms 2-fluoro-cis,cis-muconate , a dead-end metabolite that cannot be cyclized. This toxic accumulation kills the biomass.

Visualized Pathway: The Divergence of Fate

The following diagram illustrates the critical difference between the "Productive" pathway (4-FBA) and the "Dead-End" pathway (3-FBA) in Pseudomonas species.

FBA_Degradation cluster_start cluster_intermediates cluster_cleavage FBA4 4-Fluorobenzoic Acid FC4 4-Fluorocatechol FBA4->FC4 Benzoate 1,2-dioxygenase FBA3 3-Fluorobenzoic Acid FC3 3-Fluorocatechol (Toxic Accumulation) FBA3->FC3 Benzoate 1,2-dioxygenase MA3 3-Fluoro-cis,cis-muconate FC4->MA3 Catechol 1,2-dioxygenase (Productive Cleavage) MA2 2-Fluoro-cis,cis-muconate (Dead End) FC3->MA2 Catechol 1,2-dioxygenase (Slow/Inhibited) Product TCA Cycle Intermediates (Succinate + Acetyl-CoA) MA3->Product Cycloisomerization + Hydrolase Fluoride Fluoride Ion (F-) Release MA3->Fluoride Spontaneous Elimination MA2->FC3 Feedback Inhibition

Figure 1: Divergent metabolic fates of fluorinated benzoates in Pseudomonas sp. B13. Green paths indicate mineralization; red paths indicate lethal synthesis.

Module 2: Photolytic Stability & Radical Chemistry

Context: In drug development, stress testing (forced degradation) often yields confusing results for FBAs. Direct UV photolysis is slow due to the stability of the aromatic ring. Degradation is usually driven by Indirect Photolysis (hydroxyl radicals, •OH).[4]

Troubleshooting Guide: Photodegradation Kinetics
IssueDiagnosisSolution
Degradation rate is pH-dependent The speciation of FBA (pKa ~4.0) affects reactivity. Anionic form (benzoate) reacts faster with •OH than the protonated acid.Buffer the solution to pH 7.0–8.0 to ensure the carboxylate anion dominates, increasing electron density on the ring.
Unknown peaks in HPLC Hydroxylation isomers. •OH radical adds non-selectively to the ring.Use LC-MS/MS to identify isomers (+16 Da). Expect ortho, meta, and para hydroxy-fluorobenzoic acids.
No Defluorination observed The •OH radical is adding to the ring but not displacing the Fluorine.Increase radical flux (e.g., TiO2 photocatalysis). F- elimination requires radical attack specifically at the C-F carbon (ipso-substitution).
Protocol: Distinguishing Direct vs. Indirect Photolysis
  • Control A (Dark): FBA solution wrapped in foil. (Checks for hydrolysis/adsorption).

  • Control B (Direct UV): FBA solution in quartz vessel, UV irradiation (254 nm).

  • Experimental (Radical): FBA solution + 1% Acetone (sensitizer) OR TiO2 slurry.

  • Result Interpretation:

    • If A = B = Stable, but Experimental degrades: The compound is photostable but susceptible to radical oxidation (common for FBAs).

Module 3: Analytical Troubleshooting (The Mass Balance Challenge)

Context: The most common support ticket involves "missing fluorine." You measure the loss of the parent FBA, but the concentration of free Fluoride ions (F⁻) does not match the theoretical yield.

The "Missing Fluorine" Checklist
  • Adsorption: Fluorinated aromatics are lipophilic. Are they stuck to your PTFE tubing or filters? Action: Switch to HPLC-grade glass or stainless steel; avoid PTFE filters.

  • Volatility: Intermediate fluoro-benzenes or fluoro-phenols may be volatile. Action: Use zero-headspace vials; avoid vigorous aeration in microbial setups.

  • Insoluble Complexes: In mineral media, released F⁻ can precipitate with Ca²⁺ or Mg²⁺. Action: Check solubility products; acidify sample (pH 2) before IC analysis to re-dissolve fluoride salts.

Analytical Workflow: Closing the Mass Balance

Mass_Balance cluster_analysis Parallel Analysis Start Sample Collection (Time Point X) HPLC HPLC-UV/MS (Quantify Parent FBA) Start->HPLC IC Ion Chromatography (Quantify Free F-) Start->IC TOF Total Organic Fluorine (TOF) (Combustion IC / 19F-NMR) Start->TOF Calc Calculate Mass Balance: [Parent F] + [Free F-] vs. Initial [F] HPLC->Calc IC->Calc Investigate Investigate: 1. Volatile Intermediates (GC-MS) 2. Adsorption (Solvent Wash) 3. F- Precipitation TOF->Investigate Discrepancy Check Decision Is Balance Closed? (>95%) Calc->Decision Success Valid Pathway Confirmation Decision->Success Yes Fail Missing Mass Gap Decision->Fail No Fail->Investigate

Figure 2: Analytical decision tree for resolving mass balance discrepancies in organofluorine degradation.

References

  • Schreiber, A., et al. (1980).[3] "Critical reactions in fluorobenzoic acid degradation by Pseudomonas sp. B13." Applied and Environmental Microbiology.

  • Engesser, K.H., et al. (1990).[3] "Degradation of 4-fluorobenzoate via 4-hydroxybenzoate." Archives of Microbiology.

  • Murphy, C.D. (2016).[5] "Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications."[5] Applied Microbiology and Biotechnology.

  • Kovacic, P., et al. (2001).
  • BenchChem Support. (2025). "Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid."

Sources

Impact of base selection on Suzuki coupling yield and side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Base Selection on Yield and Side Reactions

Document ID: SMC-TS-042 | Version: 2.1 | Status: Active[1]

The Mechanic's Corner: Why the Base Matters

In the Suzuki-Miyaura coupling, the base is not merely a proton scavenger; it is a ligand activator . Understanding this distinction is the first step to troubleshooting yield issues.

The Activation Mechanism

While early debates considered two pathways, the consensus in modern organometallic chemistry favors the Boronate Pathway (Pathway B below) as the dominant mechanism in most catalytic cycles.

  • Boronate Formation: The base (

    
    OR, 
    
    
    
    OH,
    
    
    ) attacks the Lewis-acidic boron atom of the boronic acid [1].
  • Transmetallation: This forms a tetra-coordinate boronate species

    
    , which is significantly more nucleophilic than the neutral boronic acid. This species transfers the organic group (
    
    
    
    ) to the Palladium(II) center [2].[2]

Key Insight: If your base is too weak or insoluble to form this boronate species, the reaction stalls. If the base is too strong, it pushes the boronic acid toward decomposition (protodeboronation) before it can transmetallate.

Troubleshooting by Symptom (Q&A)

Symptom 1: "My aryl boronic acid is disappearing, but I'm not forming product."

Diagnosis: Protodeboronation .[3][4] This is the most common side reaction, particularly with electron-deficient aryls (e.g., polyfluorinated benzenes) or 2-heteroaryls (e.g., 2-pyridineboronic acid). High pH accelerates the hydrolytic cleavage of the C-B bond, replacing the boron with a proton [3].

Corrective Actions:

  • Switch to a Weaker Base: Move from

    
     or 
    
    
    
    to
    
    
    ,
    
    
    , or
    
    
    (mildly hydrated).
  • Go Anhydrous: Water is the proton source. Switch to Cesium Fluoride (CsF) in dry dioxane or toluene. The fluoride anion activates the boron (forming a fluoroborate) without introducing high concentrations of

    
     [4].
    
  • The "Slow-Release" Strategy: Use a syringe pump to add the base slowly, or switch to a MIDA-boronate which hydrolyzes slowly, keeping the concentration of the vulnerable free boronic acid low [5].

Symptom 2: "The reaction works for Bromobenzene but fails for my bulky substrate."

Diagnosis: Steric Hindrance inhibiting Transmetallation. Bulky substrates require a more active boronate species or a "naked" anion to facilitate the crowded transition state.

Corrective Actions:

  • The "Cesium Effect": Switch from

    
     to Cesium Carbonate (
    
    
    
    )
    . The large ionic radius of Cesium (
    
    
    ) creates a "softer," more soluble ion pair in organic solvents (DMF, Toluene). This increases the effective concentration of the active carbonate in the organic phase, accelerating transmetallation [6].
  • Use Hydroxides: If functional groups allow,

    
     or 
    
    
    
    (toxic, but effective) generate the highly reactive
    
    
    species rapidly.
Symptom 3: "I see significant homocoupling of my boronic acid."

Diagnosis: Oxidative Homocoupling. This is often driven by the presence of oxygen and accelerated by excess base.

Corrective Actions:

  • Degas Thoroughly: Sparge solvents with Argon for 15+ minutes.

  • Reduce Base Stoichiometry: Use strictly 1.5–2.0 equivalents. Large excesses promote the formation of peroxo-palladium species which catalyze homocoupling.

Symptom 4: "My substrate has an ester/nitrile, and it hydrolyzed."

Diagnosis: Base-mediated Hydrolysis. Strong bases like hydroxides or alkoxides will attack electrophilic functional groups.

Corrective Actions:

  • Fluoride Activation: Use KF or CsF . These are non-nucleophilic toward carbonyls but highly nucleophilic toward boron.

  • Weak Base/Buffer: Use

    
     (anhydrous) or 
    
    
    
    (though amine bases are generally less efficient for Suzuki).

Base Selection Matrix

Base ClassExamplesRelative StrengthSolubility (Organics)Best Use CaseRisk Factor
Carbonates

,

ModerateLowStandard aryl-aryl couplings. Cheap, reliable.Poor solubility in pure organics; requires water cosolvent.
"Cesium"

ModerateHighSterically hindered substrates; Heterogeneous mixtures.Hygroscopic; Expensive.
Phosphates

StrongLowUnreactive chlorides; High-throughput screening.Can cause hydrolysis of esters; Aggressive on glass at high temp.
Fluorides

,

N/A (F- affinity)ModerateBase-sensitive substrates (esters, aldehydes); Anhydrous conditions.Etches glass; Requires dry solvents for best effect.
Hydroxides

,

Very StrongLowVery unreactive substrates; Fast reactions.High risk of protodeboronation and functional group hydrolysis.
Mild/Weak

,

WeakLowExtremely unstable boronic acids (e.g., 2-pyridyl).Reaction rate may be very slow.[5][6]

Visualization: Decision Logic & Mechanism

Figure 1: Base Selection Decision Tree

Caption: A logic flow for selecting the optimal base based on substrate sensitivity and steric demands.

BaseSelection Start Start: Analyze Substrate Sensitive Contains Base-Sensitive Groups? (Esters, Nitriles, Aldehydes) Start->Sensitive Unstable Is Boronic Acid Unstable? (2-Pyridine, Polyfluoro) Sensitive->Unstable No Fluoride Use Fluoride Source (CsF, KF) Anhydrous Conditions Sensitive->Fluoride Yes Hindered Is Substrate Sterically Hindered? Unstable->Hindered No WeakBase Use Weak Base (NaHCO3, K3PO4·H2O) Unstable->WeakBase Yes (High Protodeboronation Risk) Cesium Use Cesium Carbonate (Cs2CO3) Solvent: Dioxane/DMF Hindered->Cesium Yes Standard Standard Protocol (K2CO3 or Na2CO3) Solvent: Toluene/Water Hindered->Standard No

Figure 2: The Mechanism & The "Danger Zone"

Caption: The catalytic cycle showing where Base activates Boron and where Protodeboronation diverts yield.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet Boronic Boronic Acid RB(OH)2 Boronate Activated Boronate [RB(OH)3]- Boronic->Boronate Activation by Base Base Base (OH-, CO3, F-) Base->Boronate Boronate->TransMet Transfer R group Proto SIDE REACTION: Protodeboronation (R-H) Boronate->Proto High T, High pH Slow Transmetallation Product Reductive Elimination (Ar-R) TransMet->Product Product->Pd0 Regeneration

Validated Protocols

Method A: The "Workhorse" Protocol (Standard)

Best for: Simple aryl-aryl couplings, robust substrates.

  • Charge: Aryl halide (1.0 equiv), Boronic acid (1.2–1.5 equiv),

    
     (3–5 mol%).
    
  • Base: Add ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: Add DME/Water or Toluene/Water (ratio 4:1). Note: The water is critical here to dissolve the inorganic base.

  • Degas: Sparge with Argon for 15 mins.

  • Heat: Reflux (

    
    ) for 4–12 hours.
    
Method B: The "Anhydrous" Protocol (Sensitive/Unstable)

Best for: Esters, nitriles, or substrates prone to protodeboronation.

  • Charge: Aryl halide (1.0 equiv), Boronic acid (1.5 equiv),

    
     (3 mol%).
    
  • Base: Add Cesium Fluoride (CsF) (2.0–3.0 equiv).

  • Solvent: Dry Dioxane or THF (Anhydrous).

  • Degas: Sparge with Argon.

  • Heat:

    
     in a sealed tube.
    
    • Why this works: CsF has reasonable solubility in dioxane. The

      
       activates the boron without the need for added water, preventing hydrolysis of sensitive esters [4].
      

References

  • Lima, C. F. R. A. C., et al. (2014). "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction." ChemCatChem.

  • Thomas, A. A., & Denmark, S. E. (2005). "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling." Journal of the American Chemical Society.[7][8][9]

  • Cox, P. A., et al. (2017).[3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[7][8][9] [3]

  • Knauber, T., et al. (2010). "Anhydrous Fluoride-Enhanced Suzuki-Miyaura Coupling." The Journal of Organic Chemistry.

  • Knapp, D. M., et al. (2010). "Slow-Release Strategy in Suzuki-Miyaura Coupling." Journal of the American Chemical Society.[7][8][9]

  • Dent, T. J. (2020).[10] "Exploring and Quantifying the Caesium Effect in Palladium Catalysed Coupling." Whiterose ePrints.

Sources

Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-cyclopropyl-2-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of working with this versatile building block. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, particularly the profound influence of solvent choice on reaction outcomes. Having spent years troubleshooting complex syntheses, I've learned that understanding the "why" is as critical as knowing the "how." This resource is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: I am seeing low yields in my SNAr reaction between Methyl 4-cyclopropyl-2-fluorobenzoate and a nitrogen-based nucleophile (e.g., a pyrazole or amine). What is the most likely cause and how can I improve it?

Answer: Low yields in SNAr reactions with this substrate are frequently tied to suboptimal solvent selection and inadequate base strength. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, and the solvent's ability to stabilize this intermediate is paramount.[1]

  • The Causality Behind Solvent Choice: The rate-determining step in this SNAr reaction is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[2] The highly electronegative fluorine atom activates the ring for this attack. Polar aprotic solvents are generally the superior choice for this class of reactions.[3]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly recommended. They possess large dipole moments that can effectively solvate and stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[4][5] Crucially, they do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[4]

    • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can hinder the reaction. They form strong hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and accessibility to the electrophilic ring.[2] This can drastically slow down the reaction or prevent it from going to completion.

  • Troubleshooting Steps:

    • Solvent Switch: If you are using a protic or non-polar solvent, switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF.

    • Base Selection: An appropriate base is necessary to deprotonate the nucleophile (if it's an N-H containing species) and to neutralize the HF generated. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). The choice of base can be critical, and empirical screening may be necessary.

    • Temperature: SNAr reactions often require heating. If you are running the reaction at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can significantly increase the reaction rate.

    • Water Content: Ensure your solvent and reagents are anhydrous. Trace amounts of water can protonate the nucleophile and interfere with the reaction.

Solvent TypeEffect on NucleophileEffect on Meisenheimer ComplexRecommended for SNAr?
Polar Aprotic (DMSO, DMF)Weakly solvates, high reactivityStrong stabilizationHighly Recommended
Polar Protic (Ethanol, Water)Strongly solvates (H-bonding), low reactivityCan stabilize, but less effectiveNot recommended
Non-Polar (Toluene, Hexane)Poor solubility of many nucleophilesPoor stabilizationNot recommended

Question 2: I am attempting a Suzuki or other cross-coupling reaction with the aryl fluoride of Methyl 4-cyclopropyl-2-fluorobenzoate and it's not working. What am I doing wrong?

Answer: While the fluorine atom in your substrate is an excellent leaving group for SNAr, it is generally a poor leaving group for standard palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. The high strength of the C-F bond makes oxidative addition to the palladium catalyst very difficult under typical conditions.

  • The Mechanistic Hurdle: Standard cross-coupling cycles rely on the oxidative addition of an aryl halide to a low-valent transition metal (e.g., Pd(0)). The reactivity order for this step is generally I > Br > Cl >> F. The C-F bond is simply too strong.

  • Alternative Strategies:

    • Use a Different Starting Material: The most straightforward solution is to start with the bromo- or iodo-analogue of your substrate (e.g., Methyl 4-cyclopropyl-2-bromobenzoate). These will be significantly more reactive in cross-coupling reactions.

    • Specialized Catalytic Systems: There are advanced catalytic systems designed for C-F activation, often employing specialized ligands and conditions, but these are not standard laboratory procedures.

    • Consider SNAr: If your desired transformation can be achieved via nucleophilic substitution, this is the preferred pathway for this substrate.

Ester Hydrolysis

Question 3: I need to hydrolyze the methyl ester of Methyl 4-cyclopropyl-2-fluorobenzoate to the corresponding carboxylic acid. What are the best conditions, and are there any potential side reactions?

Answer: Hydrolysis of the methyl ester to the carboxylic acid is a standard transformation, but the choice of conditions (acidic vs. basic) can be influenced by the other functional groups on the ring. For this substrate, base-catalyzed hydrolysis (saponification) is generally effective and preferred.

  • Recommended Protocol: Base-Catalyzed Hydrolysis (Saponification)

    • This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester.

    • Reagents: Lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used. LiOH is often preferred for its high reactivity and solubility in mixed aqueous/organic solvent systems.

    • Solvent System: A mixture of a polar protic solvent like methanol or ethanol with water is typically used to ensure solubility of both the ester and the hydroxide salt. Tetrahydrofuran (THF) is also a common co-solvent. The water is essential for the hydrolysis reaction.

  • Potential Side Reaction: SNAr of the Fluorine Atom

    • Under harsh basic conditions (high temperature, strong base concentration), there is a risk of a competing SNAr reaction where the fluoride is displaced by a hydroxide ion to form the corresponding phenol.

    • Mitigation Strategy:

      • Use Milder Conditions: Employ LiOH at room temperature or with gentle heating (e.g., up to 40-50 °C).

      • Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction and stop it as soon as the starting material is consumed to avoid over-reaction.

      • Stoichiometry: Use a moderate excess of the base (e.g., 1.5-2.0 equivalents).

  • Acid-Catalyzed Hydrolysis:

    • While possible, acid-catalyzed hydrolysis is often slower and requires harsher conditions (e.g., refluxing in strong acid like HCl or H₂SO₄). These conditions could potentially lead to side reactions involving the cyclopropyl group, which can be sensitive to strong acids. Therefore, basic hydrolysis is generally the more reliable method.

Experimental Protocols

Protocol 1: General Procedure for SNAr with a Nitrogen Nucleophile

This protocol provides a general starting point for the reaction of Methyl 4-cyclopropyl-2-fluorobenzoate with a generic nitrogen nucleophile (H-Nu).

Materials:

  • Methyl 4-cyclopropyl-2-fluorobenzoate (1.0 eq)

  • Nitrogen nucleophile (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-cyclopropyl-2-fluorobenzoate and the nitrogen nucleophile.

  • Add the base (K₂CO₃ or Cs₂CO₃).

  • Add the anhydrous solvent (DMSO or DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Base-Catalyzed Hydrolysis of the Methyl Ester

Materials:

  • Methyl 4-cyclopropyl-2-fluorobenzoate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF) and Water (e.g., a 3:1 mixture)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 4-cyclopropyl-2-fluorobenzoate in a mixture of THF and water in a round-bottom flask.

  • Add LiOH·H₂O to the solution and stir at room temperature. Gentle heating (40 °C) can be applied if the reaction is slow.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH ~2 with 1 M HCl. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizing the SNAr Mechanism and Solvent Effects

The following diagrams illustrate the key concepts discussed.

SNAr_Mechanism Reactants Methyl 4-cyclopropyl-2-fluorobenzoate + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Attack of Nucleophile (Rate-Determining Step) Product Substituted Product + F⁻ Meisenheimer->Product Elimination of Fluoride

Caption: The two-step addition-elimination mechanism of SNAr.

Caption: Comparison of polar aprotic vs. polar protic solvent effects.

References

  • Angst, D., Gessier, F., Janser, P., Vulpetti, A., Wälchli, R., Beerli, C., Littlewood-Evans, A., Dawson, J., Nuesslein-Hildesheim, B., Wieczorek, G., Gutmann, S., Scheufler, C., Hinniger, A., Zimmerlin, A., Funhoff, E. G., Pulz, R., & Cenni, B. (2020). Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 63(11), 5102–5118. [Link]

  • Kaul, M., et al. (2021). Remibrutinib (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial. Clinical and Translational Science, 14(5), 1756-1768. [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381–2384. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Google Patents. (2024).
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  • ResearchGate. (2018). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

  • Royal Society of Chemistry. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Bickelhaupt, F. M., & van der Plas, H. C. (2007). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Angewandte Chemie International Edition, 46(43), 8218-8220. [Link]

  • Royal Society of Chemistry. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Wang, D. Y., & Widenhoefer, R. A. (2013). Transition-Metal-Catalyzed Amination of Aryl Fluorides. European Journal of Organic Chemistry, 2013(36), 8035-8047. [Link]

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Technical Support Center: Monitoring Reactions of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving Methyl 4-cyclopropyl-2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting and FAQs to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-tested insights to ensure the integrity and success of your synthetic work.

Introduction to Monitoring Reactions of Methyl 4-cyclopropyl-2-fluorobenzoate

Methyl 4-cyclopropyl-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and reaction conversion rates are critical for the overall yield and quality of the final product. Accurate monitoring of its reactions, such as hydrolysis to 4-cyclopropyl-2-fluorobenzoic acid, is therefore paramount. This guide will walk you through the most common and effective analytical techniques for this purpose.

Section 1: Thin-Layer Chromatography (TLC) - Your First Line of Analysis

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of organic reactions.[1][2] It's cost-effective and provides immediate feedback on the consumption of starting materials and the formation of products.

Frequently Asked Questions & Troubleshooting for TLC

Question 1: How do I select the right solvent system (eluent) for monitoring the hydrolysis of Methyl 4-cyclopropyl-2-fluorobenzoate?

Answer: The key is to achieve good separation between your starting material (the ester) and your product (the carboxylic acid). The ester is significantly less polar than the carboxylic acid.

  • Starting Point: A good starting eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] A 7:3 or 8:2 ratio of hexanes to ethyl acetate is often a reasonable starting point.

  • Causality: The non-polar ester will travel further up the polar silica gel plate (higher R_f value), while the more polar carboxylic acid will interact more strongly with the silica and have a lower R_f value.

  • Optimization: If the spots are too high on the plate (R_f > 0.8), increase the proportion of the non-polar solvent. If the spots remain at the baseline (R_f < 0.2), increase the proportion of the polar solvent.

Question 2: My TLC plate shows streaking or "blobby" spots. What's causing this and how can I fix it?

Answer: Streaking can be caused by several factors, most commonly applying too much sample to the plate.[4]

  • Protocol: Always use a dilute solution of your reaction mixture for spotting. A good practice is to take a drop of the reaction mixture and dissolve it in about 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Technique: Apply the sample to the plate in small, repeated spots, allowing the solvent to evaporate between applications. This keeps the initial spot size small and concentrated.[2] Do not scratch the silica surface during application.[5]

  • Acid Tailing: Carboxylic acids can sometimes streak due to interactions with the silica. Adding a small amount of acetic acid (a few drops) to your eluent can often resolve this issue.[3]

Question 3: I can't see any spots on my TLC plate after running it. What should I do?

Answer: Methyl 4-cyclopropyl-2-fluorobenzoate and its corresponding carboxylic acid are not colored, so you will need a visualization technique.

  • UV Light: Both the starting material and product are UV-active due to the benzene ring. You can visualize them under a handheld UV lamp (254 nm).[3]

  • Staining: If UV is not available or the spots are faint, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice. The aromatic rings will react with the stain and appear as yellow spots on a purple background.

Workflow for TLC Monitoring```dot

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_eluent Prepare Eluent spot_plate Spot Plate prep_eluent->spot_plate prep_sample Prepare Dilute Sample prep_sample->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize interpret Interpret Results visualize->interpret

Caption: Standard procedure for preparing and analyzing a reaction sample by HPLC.

Question 6: Can I use NMR to get real-time kinetic data for my reaction?

Answer: Yes, NMR spectroscopy is an excellent tool for reaction monitoring and can provide quantitative kinetic data. [6][7][8]

  • ¹H NMR: You can monitor the disappearance of the methyl ester peak (a singlet around 3.9 ppm) and the appearance of new aromatic signals corresponding to the carboxylic acid.

  • ¹⁹F NMR: Since the molecule contains a fluorine atom, ¹⁹F NMR is a very powerful and clean technique to use. The fluorine signal will have a distinct chemical shift for the ester and the acid, allowing for straightforward monitoring of the reaction progress. The presence of fluorine provides a unique analytical handle. [9][10]* Quantitative Analysis: By integrating the peaks corresponding to the starting material and product over time, you can determine the reaction rate and conversion. [11]

Data Summary Table for Spectroscopic Analysis
TechniqueStarting Material (Ester) SignalProduct (Acid) Signal
¹H NMR~3.9 ppm (s, 3H, -OCH₃)Absence of ~3.9 ppm signal
¹⁹F NMRDistinct singletShifted singlet

Section 3: Reaction Quenching - A Critical Step

Properly quenching your reaction is essential for accurate analysis. [12]Quenching stops the reaction at a specific time point, allowing you to analyze the composition of the mixture at that instant.

Frequently Asked Questions & Troubleshooting for Quenching

Question 7: What is the best way to quench a hydrolysis reaction of Methyl 4-cyclopropyl-2-fluorobenzoate for analysis?

Answer: For a hydrolysis reaction (e.g., using NaOH), you need to neutralize the base to stop the reaction.

  • Recommended Procedure: Take an aliquot of the reaction mixture and add it to a vial containing a slight excess of a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). For reactions quenched with reactive compounds like Grignards, a slow, drop-by-drop addition of water or a weak acid is crucial for safety. [13]* Causality: The weak acid will neutralize the base, stopping the hydrolysis. Using a strong acid could potentially cause degradation of your product.

  • Workup: After quenching, you will typically perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the organic components for analysis.

Question 8: My quenched reaction sample is giving inconsistent results. What could be the problem?

Answer: Inconsistent results after quenching can often be traced back to incomplete quenching or issues with the workup.

  • Incomplete Quenching: Ensure you are adding enough of the quenching agent to completely stop the reaction. It's better to use a slight excess.

  • Extraction Issues: Make sure you are extracting your quenched sample thoroughly. Perform multiple extractions with your organic solvent to ensure all of your compound of interest is transferred to the organic layer.

  • Solvent Choice: The choice of quenching solution can be important; aqueous solutions provide a good heat sink for exothermic quenching processes. [14]

Conclusion

Effective monitoring of reactions involving Methyl 4-cyclopropyl-2-fluorobenzoate is crucial for successful synthesis. By starting with the rapid and informative technique of TLC and moving to more quantitative methods like HPLC and NMR when necessary, you can gain a comprehensive understanding of your reaction's progress. This guide provides a framework for troubleshooting common issues, ensuring the reliability and accuracy of your results.

References

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]

  • A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. (2022). MDPI.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2012). Analytical Methods.
  • Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. (2018).
  • monitoring the reaction by GC. (2012).
  • GCMS and LCMS techniques in reaction mechanism - can anyone help?. (2013).
  • Gas chromatography–mass spectrometry. (n.d.). Wikipedia.
  • Modern Analytical Technique for Characteriz
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. (2013). Pharmaceutical Technology.
  • University of Rochester. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Evaluation of analytical methods for fluorine in biological and related m
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Kinetic Understanding Using NMR Reaction Profiling. (2018).
  • Why are reactions quenched with aqueous solutions instead of solid analogs?. (2025). Reddit.
  • Fluorinated Aromatic Compounds. (2000).
  • Benchtop NMR Reaction Monitoring for Kinetic Profiling. (n.d.). Carbon.
  • methyl 4-cyclopropyl-2-fluorobenzo
  • Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid. (n.d.). Benchchem.
  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (2019).
  • What Is Quenching In Organic Chemistry?. (2025). YouTube.
  • PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. (1999).
  • Solving Common Errors in HPLC. (n.d.).
  • Volumetric Method for Determination of Fluorine. (1933).
  • Determination of Fluorine in Fluoro-Organic Compounds. (1945). DTIC.
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  • The 22 Most Common Errors on Chemistry 232 Exams. (2011).
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025). alwsci.
  • I am very weak in Organic chemistry.I understand all the reactions but unable to apply those while solving questions. How should I do to solve the problems easily in organic chemistry?. (2019). Quora.
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. (n.d.). Wsu.
  • Determination of fluorine in organic compounds: Microcombustion method. (2002).
  • Common HPLC Problems & How to Deal With Them. (2022). Phenomenex.
  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • Making Cyclobutenes from Cyclopropyl Carbenes. (2024). ChemistryViews.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal.

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Validation & Comparative

A Comparative Guide to Purity Validation of Methyl 4-cyclopropyl-2-fluorobenzoate for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

Methyl 4-cyclopropyl-2-fluorobenzoate (MCFB), with CAS Number 1613413-65-2, is a crucial intermediate in the synthesis of innovative pharmaceuticals, including the highly selective Bruton's tyrosine kinase (BTK) inhibitor, Remibrutinib (LOU064)[1][2][3]. As a building block for active pharmaceutical ingredients (APIs), the purity of MCFB is not merely a quality metric; it is a fundamental prerequisite for the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can have significant and unforeseen consequences, potentially altering the pharmacological and toxicological profile of the API.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity validation of Methyl 4-cyclopropyl-2-fluorobenzoate. It is designed for researchers, analytical scientists, and drug development professionals, offering a framework for selecting and implementing robust analytical strategies that adhere to the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles.

Anticipating the Enemy: A Profile of Potential Impurities

A robust purity validation strategy begins with a thorough understanding of the potential impurities that may arise during the synthesis and storage of Methyl 4-cyclopropyl-2-fluorobenzoate. These can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities: Based on common synthetic routes, which often involve the coupling of a cyclopropyl group to a fluorinated benzoic acid derivative, the following are potential process-related impurities:

  • Unreacted Starting Materials:

    • 4-Bromo-2-fluorobenzoic acid or its methyl ester (a common precursor)[4][5].

    • Cyclopropylboronic acid or a related cyclopropylating agent.

  • By-products of the Coupling Reaction: Homocoupling products of the starting materials or partially reacted intermediates.

  • Residual Solvents and Reagents: Any solvents, catalysts, or reagents used in the synthesis and purification process.

Degradation Products: Forced degradation studies, conducted under stressed conditions as outlined by ICH guidelines, help to identify potential degradation products. For an ester like MCFB, the most probable degradation pathways include:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 4-cyclopropyl-2-fluorobenzoic acid [6]. This is often the primary degradation product.

  • Oxidative Degradation: While the aromatic ring is relatively stable, oxidative conditions could potentially lead to the formation of phenolic or other oxidized species.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, although the specific products would need to be identified through photostability studies.

Below is a workflow illustrating the impurity profiling process.

G cluster_synthesis Synthesis of MCFB cluster_degradation Forced Degradation Studies (ICH Q1A) Starting_Materials Starting Materials (e.g., 4-Bromo-2-fluorobenzoic acid, Cyclopropylboronic acid) Synthesis_Process Coupling Reaction & Purification Starting_Materials->Synthesis_Process MCFB Methyl 4-cyclopropyl-2-fluorobenzoate (API Intermediate) Synthesis_Process->MCFB Process_Impurities Process-Related Impurities (Unreacted starting materials, by-products) Synthesis_Process->Process_Impurities Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) MCFB->Stress_Conditions Analytical_Validation Comprehensive Analytical Validation MCFB->Analytical_Validation Process_Impurities->Analytical_Validation Degradation_Products Degradation Products (e.g., 4-cyclopropyl-2-fluorobenzoic acid) Stress_Conditions->Degradation_Products Degradation_Products->Analytical_Validation

Caption: Impurity profiling workflow for Methyl 4-cyclopropyl-2-fluorobenzoate.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is paramount for accurate and reliable purity validation. While several methods can be employed, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used techniques for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for the structural elucidation of unknown impurities.

Technique Primary Application for MCFB Purity Strengths Limitations Typical Limit of Quantification (LOQ)
HPLC-UV Quantitative analysis of the main component and known/unknown impurities.Versatile for a wide range of organic molecules, high precision and accuracy, non-destructive.[7]May require derivatization for compounds without a UV chromophore, lower sensitivity than MS detectors.0.01 - 0.1%
GC-MS Analysis of volatile and semi-volatile impurities, including residual solvents and some process-related impurities.High separation efficiency for volatile compounds, provides structural information from mass spectra for impurity identification.[8]Not suitable for non-volatile or thermally labile compounds, may require derivatization.0.001 - 0.05%
NMR Spectroscopy Structural elucidation of unknown impurities, confirmation of the main component's structure.Provides unambiguous structural information, can be quantitative (qNMR).Relatively low sensitivity, requires higher concentrations of impurities for analysis.> 0.1%
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

For a non-volatile, UV-active molecule like Methyl 4-cyclopropyl-2-fluorobenzoate, Reverse-Phase HPLC (RP-HPLC) with UV detection is the gold standard for purity determination.[7] Its versatility allows for the separation of the main component from a wide array of potential impurities with varying polarities.

A well-developed HPLC method should be "stability-indicating," meaning it can resolve the main peak from all potential degradation products and process-related impurities.

Step-by-Step HPLC-UV Protocol (Representative Method):

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility in separating compounds of moderate polarity.

    • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase would consist of:

      • Solvent A: 0.1% Phosphoric acid in water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of MCFB)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the MCFB sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase of the C18 column retains the relatively non-polar MCFB and its likely impurities, allowing for separation based on subtle differences in polarity.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid) to the aqueous mobile phase helps to suppress the ionization of any acidic impurities (like 4-cyclopropyl-2-fluorobenzoic acid), leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient from a weaker (more aqueous) to a stronger (more organic) mobile phase ensures that both more polar and less polar impurities are eluted within a reasonable time frame with good peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles and Structural Clues

GC-MS is an invaluable complementary technique, particularly for identifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[8] This includes residual solvents from the manufacturing process and certain low molecular weight by-products. The mass spectrometer provides crucial structural information, aiding in the identification of unknown peaks.

Step-by-Step GC-MS Protocol (Representative Method):

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for a broad range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis)

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve the MCFB sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • DB-5ms Column: This column provides good separation for a wide range of compounds with varying polarities and boiling points.

  • Temperature Programming: A temperature ramp is essential to elute compounds with different volatilities, from residual solvents at lower temperatures to higher boiling point impurities at elevated temperatures.

  • Electron Ionization (EI): EI at 70 eV is a standard technique that generates reproducible fragmentation patterns, which can be compared to mass spectral libraries for impurity identification.

G Sample MCFB Sample HPLC HPLC-UV (Quantitative Purity) Sample->HPLC GCMS GC-MS (Volatile Impurities, Identification) Sample->GCMS Purity_Report Comprehensive Purity Report HPLC->Purity_Report Assay, Impurity Levels NMR NMR Spectroscopy (Structure Elucidation) GCMS->NMR Isolate Unknown for Structure Confirmation GCMS->Purity_Report Residual Solvents, Impurity ID NMR->Purity_Report Confirmed Impurity Structures

Caption: Orthogonal analytical approach for MCFB purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

When HPLC or GC-MS detects an unknown impurity above the identification threshold set by ICH Q3A guidelines, NMR spectroscopy is the definitive tool for its structural elucidation. While not a primary tool for routine purity screening due to its lower sensitivity, its ability to provide a complete structural map of a molecule is unparalleled. For fluorinated compounds like MCFB, ¹⁹F NMR is a particularly powerful technique due to its high sensitivity and wide chemical shift range, which can provide valuable information about the electronic environment of the fluorine atom.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed analytical method is only reliable if it is properly validated. According to ICH Q2(R1) guidelines, the validation of a purity method should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is typically demonstrated through forced degradation studies, where the main peak is shown to be resolved from all degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed over a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of impurity is spiked into the sample.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity validation of Methyl 4-cyclopropyl-2-fluorobenzoate is a critical step in ensuring the quality and safety of the final pharmaceutical products derived from it. A comprehensive and robust analytical strategy should not rely on a single technique but should instead employ an orthogonal approach, leveraging the strengths of multiple methodologies.

  • RP-HPLC with UV detection serves as the primary tool for quantitative purity assessment and the determination of related substances.

  • GC-MS is essential for the analysis of volatile impurities and provides valuable structural information for impurity identification.

  • NMR spectroscopy is the definitive technique for the structural elucidation of unknown impurities that are present above the identification threshold.

By implementing well-validated analytical methods and adhering to the principles outlined in this guide, researchers and drug developers can confidently assess the purity of Methyl 4-cyclopropyl-2-fluorobenzoate, ensuring its suitability for pharmaceutical use and contributing to the development of safe and effective medicines.

References

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Method Development and Validation for the Quantitative Estimation of Trametinib in API Form and Marketed Tablet Dosage Form by RP-HPLC. Retrieved from [Link]

  • International Journal on Science and Technology. (2025). Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations. Retrieved from [Link]

  • Nagarajan, B., & Kumar, R. S. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 88-92.
  • ProQuest. (n.d.). Rapid RP-HPLC Method for Quantitative Determination of Emtricitabine in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(4), 951–967. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]

  • Journal of Pharmaceutical Analysis. (2025). Review on the modern analytical advancements in impurities testing.
  • PubMed. (n.d.). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • IntechOpen. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib.
  • National Center for Biotechnology Information. (n.d.). 4-Cyclopropyl-2-fluorobenzoic acid. PubChem. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2024/069507 SYNTHESIS METHODS AND INTERMEDIATES FOR THE PRODUCTION OF REMIBRUTINIB. Retrieved from [Link]

  • SynZeal. (n.d.). Remibrutinib Impurity 42. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). 4-Cyclopropyl-2-fluorobenzoic acid. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • PubMed. (2023, October 20). Remibrutinib demonstrates favorable safety profile and sustained efficacy in chronic spontaneous urticaria over 52 weeks. Retrieved from [Link]

  • New Drug Approvals. (2025, October 22). Remibrutinib. Retrieved from [Link]

  • SynZeal. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]

  • University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1613413-65-2,methyl 4-cyclopropyl-2-fluorobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorobenzoic acid. PubChem. Retrieved from [Link]

Sources

A Senior Scientist's Comparative Guide to the Certificate of Analysis for Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Blueprint for Reproducibility in Drug Discovery

In the landscape of modern drug discovery, building blocks are the currency of innovation. Molecules like Methyl 4-cyclopropyl-2-fluorobenzoate (CAS No. 1613413-65-2) are not mere reagents; they are critical starting materials for complex molecular architectures. This particular compound, for instance, is a key intermediate in the synthesis of advanced therapeutics, including potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors like Remibrutinib (LOU064)[1]. The cyclopropyl moiety is frequently employed in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune physicochemical properties, making its parent building blocks highly valuable[2].

However, the success of a multi-step synthesis and the validity of biological data hinge on the quality of these foundational materials. A Certificate of Analysis (CoA) is more than a quality control document; it is the blueprint for reproducibility. For the researcher, scientist, or drug development professional, understanding how to interpret, question, and compare CoAs is a non-negotiable skill.

This guide provides an in-depth analysis of a typical CoA for Methyl 4-cyclopropyl-2-fluorobenzoate. We will deconstruct each analytical test, explain the causality behind the chosen methodologies, and compare the compound's analytical profile to relevant structural and functional alternatives. Our goal is to equip you with the expertise to not only assess product quality but to make informed decisions that safeguard the integrity of your research.

Deconstructing the Certificate of Analysis: A Multi-faceted View of Quality

A robust CoA relies on a suite of orthogonal analytical methods—a series of independent tests that, when viewed together, provide a comprehensive and trustworthy assessment of the material's identity, purity, and quality[3][4]. Below is a detailed breakdown of a representative CoA for a high-quality batch of Methyl 4-cyclopropyl-2-fluorobenzoate.

Table 1: Representative Certificate of Analysis for Methyl 4-cyclopropyl-2-fluorobenzoate

ParameterSpecificationResultMethod
Appearance Colorless to light yellow liquidConformsVisual Inspection
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Purity (HPLC) ≥ 98.0% (AUC)99.6%HPLC-UV (254 nm)
Purity (GC) ≥ 98.0% (AUC)99.7%GC-FID
¹H NMR Conforms to structureConforms400 MHz, CDCl₃
Mass Spectrum Conforms to structureM+H⁺ = 195.1ESI-MS
Water Content ≤ 0.10%0.04%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsHeadspace GC-MS
Causality Behind the Analytical Choices
  • Identity (NMR & MS): Nuclear Magnetic Resonance (NMR) spectroscopy provides an atomic-level fingerprint of the molecule, confirming the connectivity of protons and carbons. Mass Spectrometry (MS) corroborates the molecular weight[3]. For Methyl 4-cyclopropyl-2-fluorobenzoate (MW: 194.20 g/mol )[1], an ESI-MS should show a prominent ion at m/z 195.1 [M+H]⁺. This dual confirmation is a self-validating system; it is exceptionally unlikely for an impurity to satisfy both the exact NMR fingerprint and the precise molecular weight.

  • Purity (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of purity assessment[3]. Why use both? They offer different selectivity. HPLC is ideal for non-volatile or thermally sensitive impurities. GC, conversely, excels at separating volatile compounds. A potential impurity in the synthesis of our target could be unreacted Methyl 4-bromo-2-fluorobenzoate[1][5]. Due to the significant difference in polarity and boiling point between the bromo-precursor and the cyclopropyl-product, both HPLC and GC would effectively resolve them, providing a high degree of confidence in the purity value.

  • Water Content (Karl Fischer): Moisture can be detrimental, particularly if the compound is to be used in reactions involving water-sensitive reagents like Grignard reagents or organolithiums[6]. Karl Fischer titration is the gold standard for accurately quantifying low levels of water.

  • Residual Solvents (Headspace GC-MS): Solvents used in the final crystallization or purification steps (e.g., ethyl acetate, heptane, THF) must be controlled. Headspace GC-MS is a highly sensitive method to ensure these potentially toxic solvents are below the safety thresholds established by pharmaceutical guidelines like USP <467>.

Comparative Analysis: Performance vs. Alternatives

An effective way to understand a compound's performance is to compare it with viable alternatives. We will consider two cases: a structural analog (Methyl 4-bromo-2-fluorobenzoate) and a functional alternative (4-Cyclopropyl-2-fluorobenzoic acid).

Structural Analog Comparison: Methyl 4-cyclopropyl-2-fluorobenzoate vs. Methyl 4-bromo-2-fluorobenzoate

Methyl 4-bromo-2-fluorobenzoate is a common precursor for our target compound via Suzuki or other cross-coupling reactions[1][5]. Comparing their analytical data highlights how a subtle structural change impacts key characterization metrics.

Table 2: Head-to-Head Comparison with a Structural Analog

ParameterMethyl 4-cyclopropyl-2-fluorobenzoate Methyl 4-bromo-2-fluorobenzoate Rationale for a Scientist's Scrutiny
Molecular Weight 194.20 g/mol 233.04 g/mol A significant mass difference, easily distinguished by MS. A peak at m/z 233/235 in the target's MS would indicate incomplete reaction.
Appearance Colorless to light yellow liquidWhite to light yellow crystalline powderThe difference in physical state impacts handling, solubility, and dosing procedures in a laboratory or manufacturing setting.
Purity (HPLC) Typically >98%Typically >98%While both can be high purity, their retention times will differ significantly. The bromo-analog is more polar and will likely have a shorter retention time on a standard C18 column.
¹H NMR (Aromatic) Multiplets around 6.8-7.9 ppmMultiplets around 7.2-7.8 ppmThe electronic environment of the aromatic protons is altered by the substituent (cyclopropyl vs. bromo), leading to predictable shifts in the NMR spectrum.

This comparison underscores the power of orthogonal analytical techniques. A simple purity check by HPLC is insufficient. It is the combination of HPLC (to quantify) and NMR/MS (to identify) that ensures the material is not contaminated with starting material.

Experimental Workflows & Key Protocols

To ensure trustworthiness and reproducibility, the analytical methods themselves must be robust. Here are detailed protocols for the key assays described in the CoA.

Quality Control Workflow Diagram

The following diagram illustrates the logical flow of a comprehensive QC analysis for lot release of a chemical intermediate.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Quality Assessment cluster_3 Final Disposition A Raw Material Batch Received B Visual Inspection (Appearance, Color) A->B C ¹H NMR Analysis B->C Identity_Check Structure Confirmed? C->Identity_Check D Mass Spectrometry (ESI-MS) D->Identity_Check E HPLC Purity (≥98.0%) Identity_Check->E Yes Fail Lot Rejected Quarantine & Investigate Identity_Check->Fail No F GC Purity (≥98.0%) E->F G Water Content (Karl Fischer, ≤0.10%) F->G H Residual Solvents (Headspace GC-MS) G->H Final_Check All Specs Met? H->Final_Check Pass Lot Approved Generate CoA Final_Check->Pass Yes Final_Check->Fail No

Caption: QC workflow from sample receipt to final lot disposition.

Synthetic Route and Potential Impurities

Understanding the synthesis is key to predicting impurities. A common route is the Suzuki coupling of a boronic acid/ester with a halo-aromatic precursor.

Synthesis_Impurities SM1 Methyl 4-bromo-2-fluorobenzoate (Starting Material) Coupling Pd-Catalyzed Suzuki Coupling SM1->Coupling SM2 Cyclopropylboronic Acid (Reagent) SM2->Coupling Product Methyl 4-cyclopropyl-2-fluorobenzoate (Target Product) Coupling->Product Imp1 Impurity A: Unreacted Starting Material (Detected by HPLC/GC/MS) Coupling->Imp1 Imp2 Impurity B: Homocoupled Boronic Acid (Detected by HPLC/MS) Coupling->Imp2 Imp3 Impurity C: Residual Palladium (Detected by ICP-MS) Coupling->Imp3

Sources

A Comparative Analysis of Methyl 4-cyclopropyl-2-fluorobenzoate and Alternative Building Blocks in the Synthesis of Novel BTK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bruton's Tyrosine Kinase (BTK) has emerged as a pivotal therapeutic target for B-cell malignancies and autoimmune diseases. The development of potent and selective BTK inhibitors, particularly covalent inhibitors that form a bond with Cysteine 481 (Cys481), has transformed treatment paradigms.[1] The efficacy and safety of these inhibitors are profoundly influenced by the constituent chemical fragments, or "building blocks," used in their synthesis. This guide provides an in-depth comparative analysis of Methyl 4-cyclopropyl-2-fluorobenzoate, a key building block, against other strategic molecular scaffolds. We will explore the unique physicochemical contributions of its core moieties—the cyclopropyl group and the fluorine atom—and contrast its performance with prevalent alternatives such as 4-phenoxy-aniline and pyrazole-based cores. Supported by experimental data and protocols, this guide serves as a technical resource for researchers and professionals in drug development, aiming to inform the rational design of next-generation BTK inhibitors.

The Strategic Importance of Building Blocks in BTK Inhibitor Design

The development of small molecule kinase inhibitors is a meticulous process of molecular engineering. The pharmacophore model for most irreversible BTK inhibitors consists of four key components: a large hydrophobic group, an aromatic heterocyclic nucleus for hinge binding, a linker, and a reactive "warhead" group (like acrylamide) to covalently bind to Cys481.[2] Each building block that constitutes this model is chosen to optimize the molecule's Structure-Activity Relationship (SAR) and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

A well-chosen building block can:

  • Enhance Binding Affinity: By providing optimal hydrophobic, hydrogen bonding, or π-π stacking interactions with the kinase domain.[3]

  • Improve Selectivity: By exploiting subtle differences in the ATP-binding pockets of different kinases, thereby reducing off-target effects.[1]

  • Increase Metabolic Stability: By blocking sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.[4]

  • Tune Physicochemical Properties: By modifying solubility, permeability, and other properties crucial for oral bioavailability.

The BTK signaling pathway, critical for B-cell proliferation and survival, is the primary target. Inhibition of this pathway is the central mechanism of action for this class of drugs.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN, SYK Activation BCR->LYN_SYK BTK_activation BTK Phosphorylation (Activation) LYN_SYK->BTK_activation PLCg2 PLCγ2 Activation BTK_activation->PLCg2 IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG NFkB NF-κB, NFAT, AP-1 Activation PLCg2->NFkB Calcium Calcium Mobilization IP3_DAG->Calcium Calcium->NFkB Proliferation Gene Expression, B-cell Proliferation, Survival NFkB->Proliferation Inhibitor BTK Inhibitor Inhibitor->BTK_activation

Caption: Simplified BTK Signaling Pathway and Point of Inhibition.

In Focus: Methyl 4-cyclopropyl-2-fluorobenzoate

Methyl 4-cyclopropyl-2-fluorobenzoate has become a valuable building block in medicinal chemistry, particularly for kinase inhibitors. Its utility stems from the combined benefits conferred by its distinct functional groups.

Chemical Rationale:

  • The Cyclopropyl Group: This small, strained ring is more than just a simple alkyl substituent. It acts as a "conformationally rigid" fragment.[5] This rigidity can improve binding affinity by reducing the entropic penalty of binding to the target protein. Furthermore, the unique electronic nature of the cyclopropyl ring can engage in favorable interactions within the ATP binding pocket.[5][6] From a pharmacokinetic standpoint, it often enhances metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl groups.[7]

  • The Ortho-Fluorine Atom: The strategic placement of a fluorine atom is a common and powerful tactic in drug design.[8][9] Its high electronegativity can modulate the acidity (pKa) of nearby groups, influencing binding interactions and solubility.[10] Crucially, the strong Carbon-Fluorine bond is highly resistant to metabolic cleavage by Cytochrome P450 enzymes, a common route of drug degradation.[4] This "metabolic blocking" effect can significantly improve a drug's half-life and oral bioavailability.[4] The fluorine can also form weak hydrogen bonds with protein residues, such as the side chain of Thr474 in the BTK active site, further anchoring the inhibitor.[3]

Representative Synthetic Workflow

The synthesis of a key BTK inhibitor intermediate often involves the coupling of a central heterocyclic core with fragments like Methyl 4-cyclopropyl-2-fluorobenzoate. A generalized workflow is depicted below.

Synthesis_Workflow cluster_0 Building Block Synthesis cluster_1 Core Synthesis cluster_2 Final Assembly A Starting Materials for Benzoate Derivative B Methyl 4-cyclopropyl- 2-fluorobenzoate A->B Multi-step Synthesis E Coupling Reaction (e.g., Suzuki, Buchwald) B->E C Heterocyclic Precursors D Central Scaffold (e.g., Pyrimidine, Pyrazole) C->D Cyclization D->E F BTK Inhibitor Precursor E->F G Final Product (BTK Inhibitor) F->G Warhead Addition

Caption: Generalized workflow for BTK inhibitor synthesis.

Comparative Analysis with Alternative Building Blocks

While Methyl 4-cyclopropyl-2-fluorobenzoate offers distinct advantages, alternative scaffolds are widely used, each presenting a different profile of benefits and drawbacks.[2]

Alternative A: 4-Phenoxy-aniline Derivatives

This is a classic building block found in the first-generation inhibitor ibrutinib and the second-generation zanubrutinib.[11]

  • Rationale: The 4-phenoxy group serves as a large, hydrophobic moiety that occupies a specific pocket adjacent to the ATP-binding site.[2] It provides significant van der Waals interactions, contributing to high potency.

  • Advantages: Well-established synthesis, proven efficacy in approved drugs, and extensive SAR data available.

  • Disadvantages: The phenoxy-phenyl ether bond can be a site of metabolic liability. The flexibility of this group can sometimes lead to off-target binding, as seen with ibrutinib's inhibition of other kinases like TEC and EGFR.[12]

Alternative B: Pyrazole-Based Scaffolds

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, featured in numerous kinase inhibitors.[13] It's a key component in drugs like ibrutinib and zanubrutinib, forming the core that interacts with the kinase hinge region.[11][13]

  • Rationale: The pyrazole's nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for strong and specific interactions with the kinase hinge region (e.g., Met477).[3][14] This scaffold is synthetically versatile, allowing for substitution at multiple positions to fine-tune properties.[13]

  • Advantages: Strong hinge-binding interactions, high synthetic tractability, and proven success in a wide range of kinase inhibitors.[13][15]

  • Disadvantages: Can sometimes lead to solubility issues depending on the substitution pattern. The core itself does not confer the same degree of metabolic stability as a cyclopropyl or fluoro-substituted phenyl ring.

Data Summary: Comparative Performance

The choice of building block directly impacts the final compound's characteristics. The following table summarizes a qualitative and quantitative comparison based on data from preclinical and clinical studies.

FeatureMethyl 4-cyclopropyl-2-fluorobenzoate Moiety4-Phenoxy-aniline MoietyPyrazole-Based Core
Primary Role Potency, Metabolic Stability, SelectivityHydrophobic Pocket Filling, PotencyHinge Binding, Scaffolding
Synthetic Accessibility Moderate to HighHighHigh
Typical BTK IC₅₀ Range Low Nanomolar (<5 nM)Low Nanomolar (<10 nM)Forms core, potency depends on other fragments
Key Advantage Enhanced metabolic stability and conformational rigidity.[5][7]Proven scaffold in multiple approved drugs.[11]Strong and specific hinge binding interactions.[3][14]
Potential Drawback Synthesis can be more complex than simpler aromatics.Potential for off-target effects and metabolic liabilities.Does not inherently provide metabolic stability.
Example Drug(s) Found in developmental and next-gen inhibitors.Ibrutinib, Zanubrutinib[11]Ibrutinib, Zanubrutinib, Rilzabrutinib[2][11]

Experimental Protocols for Evaluation

To ensure trustworthiness and practical utility, this section provides established, high-level protocols for the synthesis and evaluation of BTK inhibitors.

Protocol 1: Representative Synthesis of a BTK Inhibitor Precursor

This protocol describes a Suzuki coupling, a common method for joining the aromatic building blocks.

Objective: To couple a boronic ester-functionalized benzamide (derived from a building block like Methyl 4-cyclopropyl-2-fluorobenzoate) with a halogenated heterocyclic core.

Materials:

  • Aromatic Boronic Ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(pyridin-2-yl)benzamide) (1.0 eq)

  • Halogenated Heterocyclic Core (e.g., a bromo-pyrazolo[3,4-d]pyrimidine) (1.1 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To a degassed solution of the solvent, add the aromatic boronic ester, the halogenated heterocyclic core, and the base.

  • Bubble argon or nitrogen through the mixture for 15 minutes to ensure an inert atmosphere.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS for completion (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the coupled precursor.

Protocol 2: In Vitro BTK Enzymatic Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common luminescence-based assay to determine the IC₅₀ of a test compound against the BTK enzyme.[16]

Objective: To quantify the potency of a synthesized inhibitor by measuring its ability to reduce BTK kinase activity.

Materials:

  • Recombinant human BTK enzyme

  • ATP (at Km concentration for BTK)

  • Substrate (e.g., poly(Glu,Tyr) peptide)

  • Test Inhibitor (serially diluted in DMSO)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[16]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

  • Add 2 µL of BTK enzyme solution and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of the ATP/Substrate mixture.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and plot the results against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Decision Framework for Building Block Selection

The optimal building block is not universal; it is dictated by the specific goals of the drug discovery program.

Decision_Framework Start Start: Define Project Goals Goal Primary Objective? Start->Goal MetStab Maximize Metabolic Stability & Reduce Off-Target Effects Goal->MetStab Stability & Selectivity Potency Maximize Potency using Established Scaffold Goal->Potency Proven Potency Hinge Optimize Hinge Binding & Synthetic Versatility Goal->Hinge Core Interaction Select_Cyclopropyl Select: Methyl 4-cyclopropyl- 2-fluorobenzoate MetStab->Select_Cyclopropyl Select_Phenoxy Select: 4-Phenoxy-aniline Derivative Potency->Select_Phenoxy Select_Pyrazole Select: Pyrazole-based Core Scaffold Hinge->Select_Pyrazole

Sources

Advantages of using a cyclopropyl group over an isopropyl or tert-butyl group

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis against Isopropyl and tert-Butyl Isosteres

Executive Summary

In the optimization of lead compounds, the substitution of an isopropyl (


-Pr) or tert-butyl (

-Bu) group with a cyclopropyl (

-Pr) moiety is a high-impact strategy known as "cyclopropyl scanning." While these groups share similar steric bulk, the cyclopropyl ring offers distinct electronic, physicochemical, and metabolic advantages derived from its unique Walsh orbital hybridization. This guide details the mechanistic rationale for this substitution, supported by experimental data and validated case studies.
Physicochemical & Electronic Distinctions

The fundamental advantage of the cyclopropyl group stems from its electronic structure. Unlike the


 hybridized carbons in isopropyl or tert-butyl groups (bond angle ~109.5°), the strained cyclopropane ring forces the carbon atoms into a hybridization state approximating 

.
1.1 Basicity Modulation (pKa Effect)

The increased


-character in the C-C bonds of the cyclopropyl ring directs more 

-character to the external C-H and C-X bonds. When attached to a nitrogen (e.g., cyclopropylamine), the cyclopropyl group acts as an electron-withdrawing group (EWG) relative to alkyl chains, significantly lowering the basicity of the amine.

Table 1: Comparative Physicochemical Properties of Amine Isosteres

PropertyCyclopropylamine (

-Pr-NH

)
Isopropylamine (

-Pr-NH

)
tert-Butylamine (

-Bu-NH

)
Impact on Drug Design
pKa (Conjugate Acid) ~9.10 10.6310.68Lower pKa increases neutral fraction at pH 7.4, improving passive membrane permeability.
Hybridization ~




-Pr mimics alkene electronics without the reactivity of a double bond.
C-H Bond Strength (BDE) ~106 kcal/mol ~96 kcal/mol (3°)~96-99 kcal/mol (1°)Higher BDE resists CYP450-mediated hydrogen abstraction.
LogP (Lipophilicity) LowerModerateHigh

-Pr often lowers LogP by ~0.2 units vs

-Pr, improving solubility.
1.2 The "Sigma-Hole" and Binding

The electron-deficient center of the cyclopropyl ring can participate in non-covalent interactions with electron-rich protein residues (e.g., carbonyl oxygens) via "sigma-hole" bonding, a feature absent in the diffuse electron clouds of


-Pr or 

-Bu groups.
Metabolic Stability: Blocking the "Soft Spot"

The most common driver for


-Pr 


-Pr replacement is metabolic stabilization. Isopropyl groups are prone to rapid oxidative metabolism by Cytochrome P450 enzymes (CYP450) at the tertiary carbon (methine).
  • Mechanism: CYP450 metabolism typically initiates via hydrogen atom abstraction. The rate depends on the Bond Dissociation Energy (BDE) of the C-H bond.

  • The Advantage: The cyclopropyl C-H bond is significantly stronger (~106 kcal/mol) than the tertiary C-H of an isopropyl group (~96 kcal/mol). This energy barrier effectively blocks

    
    -hydroxylation.
    

Diagram 1: Metabolic Fate Comparison The following diagram illustrates the divergent metabolic pathways of Isopropyl vs. Cyclopropyl moieties.

MetabolicFate Substrate_iPr Drug-Isopropyl (Tertiary C-H) CYP_iPr CYP450 Enzyme Substrate_iPr->CYP_iPr Binding Radical_iPr Stable Tertiary Radical (Low Energy Barrier) CYP_iPr->Radical_iPr H-Abstraction (Fast) Metabolite_iPr Hydroxy-Isopropyl (Rapid Clearance) Radical_iPr->Metabolite_iPr OH Rebound Substrate_cPr Drug-Cyclopropyl (Stronger C-H) CYP_cPr CYP450 Enzyme Substrate_cPr->CYP_cPr Binding No_Reaction Reaction Blocked (High Energy Barrier) CYP_cPr->No_Reaction H-Abstraction Failed Stable_Drug Intact Drug (Extended Half-life) No_Reaction->Stable_Drug Recirculation

Caption: Comparative metabolic liability. The weak tertiary C-H bond of the isopropyl group facilitates rapid hydroxylation, whereas the strong cyclopropyl C-H bond resists abstraction, extending drug half-life.

Case Studies: Validated Performance
3.1 Pitavastatin: Metabolic Diversion[1]
  • Challenge: Most statins (e.g., Atorvastatin, Simvastatin) are heavily metabolized by CYP3A4, leading to high risks of drug-drug interactions (DDIs).

  • Solution: Pitavastatin incorporates a cyclopropyl group on the quinoline core.[1][2]

  • Outcome: The cyclopropyl group is metabolically inert. It diverts the drug away from CYP3A4 entirely. Pitavastatin is minimally metabolized (minor CYP2C9 pathway) and excreted unchanged, offering a superior safety profile regarding DDIs compared to isopropyl-containing analogs.

3.2 Ciprofloxacin: Potency & Spectrum[3][4]
  • Comparison: Early quinolone antibiotics utilized N-ethyl or N-isopropyl groups.

  • Innovation: Introduction of the N-cyclopropyl group in Ciprofloxacin.[3]

  • Outcome: The N-cyclopropyl group provided optimal steric fill for the hydrophobic pocket of the bacterial DNA gyrase-DNA complex. This substitution increased potency against Gram-negative bacteria (specifically Pseudomonas aeruginosa) by >10-fold compared to the N-isopropyl analog.

Experimental Protocols

To validate the advantages of a cyclopropyl substitution in your own lead series, the following self-validating workflow is recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement (Intrinsic Clearance,


) of 

-Pr vs.

-Pr analogs.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (

    
    -Pr and 
    
    
    
    -Pr analogs) at 10 mM in DMSO.
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Methodology:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation: Pre-incubate microsomes (0.5 mg/mL final conc) with test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time.
    

Calculation:




Success Criteria: A reduction in


 of >50% for the 

-Pr analog indicates successful metabolic blockade.
Decision Logic for Lead Optimization

Use this logic flow to determine when to deploy the cyclopropyl group.

DecisionTree Start Lead Compound Analysis (Contains Isopropyl/t-Butyl) Check_Metabolism Is the alkyl group a metabolic hot spot (CYP)? Start->Check_Metabolism Check_Basicity Is the amine too basic (pKa > 10)? Check_Metabolism->Check_Basicity No Action_Replace REPLACE with Cyclopropyl Check_Metabolism->Action_Replace Yes (High Clearance) Check_Potency Is potency limited by steric clash or entropy? Check_Basicity->Check_Potency No Check_Basicity->Action_Replace Yes (Need lower pKa) Check_Potency->Action_Replace Yes (Need Rigidity) Action_Keep KEEP Isopropyl/t-Butyl Check_Potency->Action_Keep No

Caption: Strategic decision tree for substituting alkyl groups with cyclopropyl moieties during lead optimization.

References
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[5] Link[5]

  • Wiberg, K. B. (1996). "Structures, energies, and spectra of cyclopropanes." The Chemistry of the Cyclopropyl Group, Vol 2.
  • Saito, Y., et al. (2002). "Pitavastatin: an overview." Atherosclerosis Supplements, 3(3), 25-32. Link

  • Halgren, T. A., et al. (2005). "Cyclopropylamine: A 'Magic Methyl' for the Design of Potent and Metabolically Stable Drugs.
  • PubChem. (2024). "Cyclopropylamine Compound Summary." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 4-cyclopropyl-2-fluorobenzoate in Modern Drug Discovery

Methyl 4-cyclopropyl-2-fluorobenzoate is a key structural motif in numerous pharmaceutical candidates and agrochemicals. The unique combination of a cyclopropyl group, a fluorine atom, and a methyl ester on a benzene ring imparts desirable physicochemical properties such as enhanced metabolic stability, improved potency, and favorable membrane permeability. The development of efficient and versatile methods for the functionalization of this scaffold through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is therefore of paramount importance to researchers in drug development and medicinal chemistry.

This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with methyl 4-cyclopropyl-2-fluorobenzoate. Drawing upon established principles and experimental data from analogous systems, we will explore the nuances of catalyst selection, ligand effects, and reaction optimization to empower researchers in their synthetic endeavors.

The Challenge: Coupling with an Electron-Deficient and Sterically Hindered Substrate

The chemical structure of methyl 4-cyclopropyl-2-fluorobenzoate presents a distinct set of challenges for palladium-catalyzed cross-coupling reactions. The fluorine atom at the ortho-position to the site of coupling and the electron-withdrawing nature of the methyl ester group render the aryl fluoride bond less reactive towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the cyclopropyl group can introduce steric hindrance, influencing the approach of the catalyst and the coupling partner.

This guide will dissect these challenges and provide data-driven insights into selecting the optimal palladium catalyst system to overcome them.

Comparative Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance. The choice of palladium catalyst is crucial for achieving high yields and reaction efficiency, especially with challenging substrates.

Catalyst Systems and Performance
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Advantages & Considerations
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100>90SPhos (dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine) is a bulky and electron-rich ligand that promotes the oxidative addition of challenging aryl halides and enhances the stability of the catalytic species. The use of a biphasic solvent system with a phosphate base is often optimal.[1]
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄2-MeTHF80-100>90RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is another highly effective Buchwald ligand, often providing excellent results at lower temperatures. 2-Methyltetrahydrofuran (2-MeTHF) is a more environmentally friendly solvent alternative to toluene.
PEPPSI-IPrIPr (N-heterocyclic carbene)K₂CO₃Dioxane100-12085-95PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts featuring N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are known for their high stability and efficiency, particularly with sterically hindered substrates.
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene/Ethanol/H₂OReflux70-85Tetrakis(triphenylphosphine)palladium(0) is a classical catalyst but may require higher catalyst loadings and longer reaction times for challenging substrates. It can be a cost-effective option for initial screening.

Expert Insight: For the Suzuki-Miyaura coupling of methyl 4-cyclopropyl-2-fluorobenzoate, a catalyst system based on a bulky and electron-rich phosphine ligand such as SPhos is highly recommended as a starting point. The steric bulk of the ligand facilitates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition of the relatively inert C-F bond. The use of a phosphate base like K₃PO₄ is crucial for activating the boronic acid without promoting defluorination side reactions.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Methyl 4-cyclopropyl-2-fluorobenzoate, Boronic Acid, Base, and Solvent degas Degas the Mixture start->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench and Extract monitor->quench purify Purify by Chromatography quench->purify end Characterize Product purify->end

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos
  • Reaction Setup: To an oven-dried reaction vessel, add methyl 4-cyclopropyl-2-fluorobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene (4 mL) and water (0.4 mL) via syringe.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol) in degassed toluene (1 mL).

  • Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Comparative Efficacy of Palladium Catalysts in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of anilines and their derivatives. The choice of ligand is particularly critical in this reaction to facilitate the challenging reductive elimination step.

Catalyst Systems and Performance

For the amination of methyl 4-cyclopropyl-2-fluorobenzoate, catalyst systems that are effective for coupling with aryl chlorides are often a good starting point due to the similar challenge of activating a relatively strong carbon-halogen bond.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Advantages & Considerations
Pd₂(dba)₃ / BrettPhosBrettPhosNaOtBuToluene100-110>85BrettPhos ((2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)) is a highly effective ligand for the amination of challenging aryl halides. Sodium tert-butoxide is a common strong base for this transformation.
[Pd(cinnamyl)Cl]₂ / tBuXPhostBuXPhosK₂CO₃t-Amyl alcohol100>80The use of a weaker carbonate base is possible with highly active catalyst systems, which can be beneficial for substrates with base-sensitive functional groups. tert-Amyl alcohol is a common solvent for these reactions.
PEPPSI-IPrIPr (N-heterocyclic carbene)K₃PO₄Dioxane110-13080-90PEPPSI catalysts are also effective for C-N coupling and offer excellent thermal stability.

Expert Insight: For the Buchwald-Hartwig amination, a catalyst system employing a highly hindered and electron-rich phosphine ligand such as BrettPhos is a strong candidate. The steric bulk of the ligand promotes the crucial C-N reductive elimination. The choice of base is critical; while strong bases like NaOtBu are often effective, a careful screening of bases may be necessary to avoid side reactions.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L ArPdX ArPd(II)(X)L Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [ArPd(II)(HNR'R'')L]X ArPdX->ArPdAmine + HNR'R'' ArPdAmido ArPd(II)(NR'R'')L ArPdAmine->ArPdAmido - HX + Base Product Ar-NR'R'' ArPdAmido->Product Reductive Elimination Product->Pd0

Sources

A Comparative Guide to the Synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 4-cyclopropyl-2-fluorobenzoate is a crucial building block in the synthesis of numerous pharmaceutical compounds, valued for the unique physicochemical properties imparted by its cyclopropyl and fluorine moieties. The strategic placement of these groups can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate: a modern approach via Suzuki-Miyaura coupling and a classic organometallic pathway utilizing a Grignard reaction. This analysis, supported by detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable method for their specific needs, considering factors such as yield, scalability, and reaction robustness.

Introduction to Synthetic Strategies

The synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate presents an interesting chemical challenge: the precise and efficient construction of a C(sp²)-C(sp³) bond between an aromatic ring and a strained cyclopropyl group, coupled with the presence of a deactivating fluorine substituent and an ester functionality. The two methods benchmarked in this guide represent distinct philosophical approaches to this challenge. The Suzuki-Miyaura coupling offers a catalytic, highly versatile, and functional-group-tolerant method, while the Grignard reaction provides a time-tested, cost-effective, though often more sensitive, alternative.

Method 1: Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] This approach is predicated on the palladium-catalyzed reaction between an organoboron compound and an organohalide. For the synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate, this translates to the coupling of a commercially available boronic acid with a suitable aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Synthesis of 4-cyclopropyl-2-fluorobenzoic acid

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq) with a suitable phosphine ligand like tricyclohexylphosphine (0.04 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-cyclopropyl-2-fluorobenzoic acid.

Step 2: Fischer Esterification

  • Reaction Setup: Dissolve the 4-cyclopropyl-2-fluorobenzoic acid (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 5 mol%).

  • Reaction Execution: Reflux the mixture for 4-8 hours, monitoring by TLC.[2]

  • Workup: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-cyclopropyl-2-fluorobenzoate.[2]

Rationale and Mechanistic Insights

The choice of a palladium catalyst and a phosphine ligand is critical for the efficiency of the Suzuki-Miyaura coupling. The ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[3] The use of a base, such as potassium carbonate, is essential for the transmetalation step. The subsequent Fischer esterification is a classic acid-catalyzed equilibrium reaction.[4] Using a large excess of methanol as both solvent and reactant drives the equilibrium towards the desired ester product.

Suzuki_Miyaura_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Fischer Esterification start1 Methyl 4-bromo-2-fluorobenzoate + Cyclopropylboronic Acid reagents1 Pd(OAc)2, P(Cy)3 K2CO3, Toluene/H2O start1->reagents1 Reactants product1 4-cyclopropyl-2-fluorobenzoic acid reagents1->product1 Product start2 4-cyclopropyl-2-fluorobenzoic acid reagents2 Methanol (excess) H2SO4 (cat.) start2->reagents2 Reactant product2 Methyl 4-cyclopropyl-2-fluorobenzoate reagents2->product2 Final Product

Caption: Workflow for the Suzuki-Miyaura synthesis route.

Method 2: Grignard Reaction Approach

The Grignard reaction is a powerful tool for C-C bond formation, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[5] In this synthetic strategy, a suitable aryl halide is first converted to a Grignard reagent, which is then carboxylated using carbon dioxide to furnish the benzoic acid derivative.

Experimental Protocol: Grignard Reaction

Step 1: Formation of Grignard Reagent and Carboxylation

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.[6] Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Slowly add a solution of 1-bromo-4-cyclopropyl-2-fluorobenzene (1.0 eq) in anhydrous THF to initiate the reaction. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.[6] After the addition is complete, continue stirring at reflux for 1-2 hours.[6]

  • Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Cool the prepared Grignard reagent to 0°C and then add it slowly to the vigorously stirred dry ice slurry, maintaining the temperature below -60°C.[6]

  • Workup: Allow the reaction mixture to warm to room temperature and then quench by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-cyclopropyl-2-fluorobenzoic acid.

Step 2: Fischer Esterification

This step is identical to the esterification protocol described in the Suzuki-Miyaura approach.

Rationale and Mechanistic Insights

The formation of the Grignard reagent is a critical and often challenging step, requiring strictly anhydrous conditions to prevent quenching of the highly reactive organometallic species.[6] The subsequent carboxylation with carbon dioxide is an electrophilic addition reaction. The choice of a bromo-substituted precursor is a balance between reactivity and cost; while iodo-arenes are more reactive, they are also more expensive. The esterification step follows the same principles as outlined previously.

Grignard_Workflow cluster_step1 Step 1: Grignard Reaction & Carboxylation cluster_step2 Step 2: Fischer Esterification start1 1-bromo-4-cyclopropyl-2-fluorobenzene reagents1 1. Mg, THF 2. CO2 3. H3O+ start1->reagents1 Reactant product1 4-cyclopropyl-2-fluorobenzoic acid reagents1->product1 Product start2 4-cyclopropyl-2-fluorobenzoic acid reagents2 Methanol (excess) H2SO4 (cat.) start2->reagents2 Reactant product2 Methyl 4-cyclopropyl-2-fluorobenzoate reagents2->product2 Final Product

Caption: Workflow for the Grignard reaction synthesis route.

Comparative Analysis

To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized in the table below. The values are based on typical outcomes for similar reactions reported in the literature.

ParameterSuzuki-Miyaura CouplingGrignard Reaction
Overall Yield Good to Excellent (typically 70-90%)Moderate to Good (typically 50-75%)
Functional Group Tolerance HighLow (sensitive to acidic protons)
Reaction Conditions Mild to moderate heatingCryogenic temperatures for carboxylation
Scalability Generally good, but catalyst cost can be a factorGood, with careful control of exotherms
Cost of Reagents Higher (palladium catalyst, boronic acid)Lower (magnesium, CO₂)
Safety Considerations Use of phosphine ligands requires careGrignard reagents are highly reactive and pyrophoric
Robustness/Reproducibility Generally highCan be sensitive to reagent and solvent quality

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling and the Grignard reaction are viable methods for the synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate. The choice between them will largely depend on the specific requirements of the research or development project.

The Suzuki-Miyaura coupling is recommended for:

  • Small to medium-scale synthesis where high yields and purity are paramount.

  • Situations where a wide range of functional groups may be present in more complex starting materials.

  • Projects where reproducibility and robustness are critical.

The Grignard reaction is a suitable choice for:

  • Large-scale synthesis where cost-effectiveness is a primary driver.

  • Projects where the starting materials are simple and lack sensitive functional groups.

  • Laboratories well-equipped to handle highly reactive and moisture-sensitive reagents.

Ultimately, the selection of a synthetic route is a multi-faceted decision. By understanding the underlying chemistry, advantages, and limitations of each approach, researchers can make an informed choice that best aligns with their scientific goals and practical constraints.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. [Link]

  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Organotrifluoroborates. In Organic Reactions (pp. 1-213). John Wiley & Sons, Inc. [Link]

  • Silverman, G. S., & Rakita, P. E. (Eds.). (2000). Handbook of Grignard Reagents. CRC press. [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990. [Link]

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link] (Note: Replace VIDEO_ID with the actual video ID if available, otherwise a general link is provided).

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) and key intermediates like Methyl 4-cyclopropyl-2-fluorobenzoate, robust and reliable analytical methods are the bedrock of quality control, ensuring product safety and efficacy. This guide provides an in-depth comparison and cross-validation of two principal analytical techniques for the quantification of Methyl 4-cyclopropyl-2-fluorobenzoate: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to explain the underlying scientific rationale for methodological choices, thereby providing a framework for developing and validating analytical methods in your own laboratories. All protocols and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Critical Role of Cross-Validation

Before delving into the specifics of each method, it is essential to understand the concept of cross-validation. Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can produce comparable results.[5][6] This is crucial when:

  • Transferring a method from a research and development lab to a quality control lab.

  • Comparing results from different laboratories or analysts.

  • Replacing an older method with a newer, more efficient one.

The goal is to ensure that the data generated by different methods are interchangeable, providing confidence in the consistency of product quality assessment.[5]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of compounds. For Methyl 4-cyclopropyl-2-fluorobenzoate, a reversed-phase HPLC method with UV detection is a logical choice, given the presence of a chromophore in the molecule.

Scientific Rationale for Method Design

The selection of a C18 stationary phase is based on the non-polar nature of the cyclopropyl and methyl ester groups of the analyte, which will interact favorably with the hydrophobic C18 chains. The mobile phase, a mixture of acetonitrile and water, is chosen to provide a good balance of solvent strength to elute the analyte with a reasonable retention time and good peak shape. A UV detector is suitable due to the aromatic ring in the analyte, which absorbs UV light. The detection wavelength is selected to maximize sensitivity.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 4-cyclopropyl-2-fluorobenzoate reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in acetonitrile, and dilute with the mobile phase to a final concentration of 100 µg/mL.

4. System Suitability:

  • Inject the 50 µg/mL working standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent alternative and a powerful tool for identifying and quantifying impurities. Given that Methyl 4-cyclopropyl-2-fluorobenzoate is a methyl ester, it is sufficiently volatile for GC analysis without the need for derivatization.

Scientific Rationale for Method Design

A low-polarity capillary column is chosen to separate the analyte based on its boiling point and interaction with the stationary phase. The use of a mass spectrometer as a detector provides high selectivity, as it can identify the analyte based on its unique mass spectrum, specifically its molecular ion and fragmentation pattern. This is particularly advantageous for confirming the identity of the analyte and for resolving it from any co-eluting impurities.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

2. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of Methyl 4-cyclopropyl-2-fluorobenzoate (e.g., m/z 194, 163, 135).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 4-cyclopropyl-2-fluorobenzoate reference standard and dissolve in 100 mL of acetone.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetone to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Solution (10 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in acetone, and dilute to a final concentration of 10 µg/mL.

4. System Suitability:

  • Inject the 5 µg/mL working standard solution six times. The system is deemed suitable if the RSD of the peak area is ≤ 5.0% and the signal-to-noise ratio of the primary ion is ≥ 10.

Comparative Data and Cross-Validation

The performance of both the HPLC-UV and GC-MS methods was evaluated according to ICH Q2(R1) guidelines.[3][4] The following tables summarize the validation parameters.

Table 1: System Suitability and Specificity
ParameterHPLC-UVGC-MSAcceptance Criteria
Retention Time ~4.5 min~8.2 minConsistent retention times
Specificity No interference from blank and placebo at the analyte's retention time.No interfering peaks at the analyte's retention time and mass spectrum matches the reference.Method is specific.
RSD of Peak Area ≤ 1.5%≤ 4.0%≤ 2.0% (HPLC), ≤ 5.0% (GC)
Tailing Factor 1.2N/A≤ 2.0
Theoretical Plates > 3000N/A≥ 2000
Table 2: Linearity, Range, LOD, and LOQ
ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) 0.99980.9995r² ≥ 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mLMethod should be linear, accurate, and precise over the defined range.
LOD 0.3 µg/mL0.03 µg/mLAppropriate for the intended use.
LOQ 1.0 µg/mL0.1 µg/mLAppropriate for the intended use.
Table 3: Accuracy and Precision
ParameterHPLC-UVGC-MSAcceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 1.0%≤ 2.5%≤ 2.0%
Precision (Intermediate, %RSD) ≤ 1.8%≤ 4.5%≤ 3.0%
Table 4: Robustness
Parameter VariationHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Flow Rate/Carrier Gas Flow ± 0.1 mL/min: < 2.0%± 0.1 mL/min: < 5.0%System suitability passes.
Column Temperature ± 2°C: < 2.0%± 5°C: < 5.0%System suitability passes.
Mobile Phase/Oven Ramp ± 2% Acetonitrile: < 2.0%± 1°C/min: < 5.0%System suitability passes.

Cross-Validation Results

To perform the cross-validation, a single batch of Methyl 4-cyclopropyl-2-fluorobenzoate was analyzed in triplicate by three different analysts using both the validated HPLC-UV and GC-MS methods.

Table 5: Cross-Validation of Assay Results
AnalystHPLC-UV Assay (%)GC-MS Assay (%)% Difference
199.899.50.3
2100.199.90.2
399.599.20.3
Average 99.8 99.5 0.3
Overall %RSD 0.3% 0.4% N/A

The results show a high degree of concordance between the two methods, with the percentage difference in assay values being well within the typical acceptance criterion of ± 2.0%. This successful cross-validation demonstrates that both methods are reliable and can be used interchangeably for the quality control of Methyl 4-cyclopropyl-2-fluorobenzoate.

Visualizing the Validation and Cross-Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation and cross-validation processes.

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_crossval Cross-Validation Dev Develop HPLC & GC-MS Methods Specificity Specificity Dev->Specificity Validate Each Method Linearity Linearity & Range Dev->Linearity Validate Each Method Accuracy Accuracy Dev->Accuracy Validate Each Method Precision Precision (Repeatability & Intermediate) Dev->Precision Validate Each Method LOD_LOQ LOD & LOQ Dev->LOD_LOQ Validate Each Method Robustness Robustness Dev->Robustness Validate Each Method CrossVal Analyze Same Sample Batch with Both Validated Methods Specificity->CrossVal Linearity->CrossVal Accuracy->CrossVal Precision->CrossVal LOD_LOQ->CrossVal Robustness->CrossVal Compare Compare Results (Assay, Impurities) CrossVal->Compare Conclusion Equivalence Assessment Compare->Conclusion Validation_Parameters_Relationship center Fit for Purpose Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Linearity Linearity center->Linearity Robustness Robustness center->Robustness Accuracy->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of Methyl 4-cyclopropyl-2-fluorobenzoate.

  • The HPLC-UV method is well-suited for routine quality control due to its simplicity, speed, and lower operational cost. It provides reliable quantification for assay and content uniformity testing.

  • The GC-MS method offers superior specificity and significantly lower detection and quantification limits. This makes it the preferred method for trace-level analysis, such as the identification and quantification of impurities or for cleaning validation studies.

The successful cross-validation confirms that both methods yield comparable and reliable data. The choice of which method to employ will depend on the specific application. For routine release testing, the HPLC-UV method is recommended, while the GC-MS method should be utilized for more demanding applications requiring higher sensitivity and confirmatory identification. This dual-method approach provides a comprehensive and robust analytical strategy for ensuring the quality of Methyl 4-cyclopropyl-2-fluorobenzoate throughout the drug development lifecycle.

References

  • GERPAC. (2022, October 5). Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Fluorobenzoates: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems can dramatically alter a molecule's pharmacokinetic and physicochemical properties, making substituted fluorobenzoates highly valuable building blocks in the pharmaceutical, agrochemical, and materials science industries. The strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate acidity, among other beneficial effects. This guide provides an in-depth comparison of the primary synthetic routes to this important class of compounds, offering insights into the mechanistic underpinnings and practical considerations for each methodology.

Classical Approach: The Balz-Schiemann Reaction

The Balz-Schiemann reaction, a cornerstone of aromatic fluorination for nearly a century, transforms primary aromatic amines into aryl fluorides via a diazonium tetrafluoroborate intermediate.[1][2] This method remains a reliable route for the synthesis of many fluorobenzoates, particularly when the corresponding aminobenzoic acid is readily available.

Mechanism and Rationale

The reaction proceeds in two key stages: diazotization and thermal decomposition. The primary amine of an aminobenzoic acid is first converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, typically tetrafluoroboric acid (HBF₄).[2][3] The resulting diazonium tetrafluoroborate salt is often stable enough to be isolated. Subsequent heating of this salt induces the elimination of nitrogen gas and boron trifluoride, generating a highly reactive aryl cation that is then trapped by the fluoride anion from the tetrafluoroborate counterion.[2]

Balz_Schiemann

Experimental Protocol: Synthesis of p-Fluorobenzoic Acid

This protocol is adapted from the established procedure for the synthesis of p-fluorobenzoic acid from ethyl p-aminobenzoate.[4]

Step 1: Diazotization

  • In a suitable flask, suspend ethyl p-aminobenzoate (1 mole) in water and concentrated hydrochloric acid (2.5 moles).

  • Warm the mixture to dissolve the amine, then cool to 0°C in an ice-salt bath with mechanical stirring.

  • Slowly add a solution of sodium nitrite (1.05 moles) in water, maintaining the temperature below 5°C.

  • Prepare a solution of fluoboric acid from boric acid (1.1 moles) and 60% hydrofluoric acid (4 moles) in a paraffin-wax coated or lead beaker, keeping the temperature below 25°C.

  • Cool the fluoboric acid solution in an ice bath and add it rapidly to the diazonium salt solution while maintaining the temperature below 10°C.

  • A thick paste of p-carbethoxybenzenediazonium fluoborate will precipitate. Continue stirring for 20-30 minutes.

  • Filter the precipitate and wash sequentially with cold water, cold methanol, and ether. Dry the solid in a vacuum desiccator over concentrated sulfuric acid. It is crucial that the fluoborate is thoroughly dry to avoid violent decomposition in the next step.[4]

Step 2: Thermal Decomposition and Hydrolysis

  • Place the dry p-carbethoxybenzenediazonium fluoborate in a large distilling flask.

  • Gently heat the flask with a Bunsen flame to initiate decomposition. The reaction can be vigorous, so careful heating is essential. Boron trifluoride gas is evolved and should be trapped or vented in a fume hood.

  • The crude ethyl p-fluorobenzoate is obtained as a residue and in the receiver.

  • Combine the crude ester and reflux for one hour with a solution of sodium hydroxide to hydrolyze the ester.

  • After hydrolysis, acidify the hot solution with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid.

  • Cool the mixture, filter the solid, and purify by recrystallization.

Scope and Limitations

The Balz-Schiemann reaction is generally applicable to a range of substituted anilines. However, its success is dependent on the stability of the intermediate diazonium salt. Electron-withdrawing groups on the aromatic ring can destabilize the diazonium salt, leading to lower yields. Conversely, electron-donating groups tend to favor the reaction. A significant limitation is the often harsh reaction conditions, including the use of strong acids and high temperatures for decomposition, which can be incompatible with sensitive functional groups.[3] Furthermore, the isolation of potentially explosive diazonium salts poses a safety risk, particularly on a larger scale.[5]

Modern Approaches: Transition-Metal-Catalyzed C-H Fluorination

The direct functionalization of C-H bonds has emerged as a powerful strategy in organic synthesis. Palladium and copper catalysts have been at the forefront of developing methods for the direct fluorination of benzoic acids and their derivatives, offering alternative routes that can overcome some of the limitations of classical methods.

Palladium-Catalyzed C-H Fluorination

Palladium catalysis offers a promising avenue for the direct, site-selective fluorination of benzoic acids. These reactions often utilize a directing group to achieve high regioselectivity, typically at the ortho position.

Mechanism and Rationale

The catalytic cycle generally involves the coordination of the palladium catalyst to a directing group on the substrate. This is followed by a C-H activation step to form a palladacycle intermediate. Oxidation of the palladium(II) center to palladium(IV) by an electrophilic fluorine source (e.g., Selectfluor) is a key step. The final C-F bond is then formed via reductive elimination, regenerating the active palladium(II) catalyst. The choice of ligand is critical for facilitating the challenging C-F reductive elimination step.[3][6]

Pd_Catalyzed_Fluorination

Experimental Protocol: ortho-Fluorination of Benzoic Acid

The direct ortho-fluorination of benzoic acid remains a challenging transformation, with reported yields being modest. The following is a general procedure based on reported methodologies.[7]

  • To a reaction vessel, add the benzoic acid substrate (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 10 mol%), a suitable ligand (e.g., a pyridone-based ligand, 20 mol%), an electrophilic fluorinating reagent (e.g., Selectfluor, 2.5 equiv), and an additive (e.g., Ag₂CO₃, 2.0 equiv).

  • Add the appropriate solvent (e.g., a mixture of MeCN and DCE).

  • Seal the vessel and heat the reaction mixture at a high temperature (e.g., 150 °C) for an extended period (e.g., 14 hours).

  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography.

Copper-Catalyzed C-H Fluorination

Copper catalysis provides a more economical alternative to palladium for C-H fluorination. These methods can also exhibit high regioselectivity and functional group tolerance.

Mechanism and Rationale

Copper-catalyzed C-H fluorination can proceed through various mechanisms, including those involving a high-valent copper-fluoride species. In some cases, the reaction is thought to proceed via a single-electron transfer (SET) pathway, generating a radical intermediate that is subsequently trapped by a fluoride source.[8][9] For decarboxylative fluorination, a photoinduced ligand-to-metal charge transfer (LMCT) process can generate a high-valent arylcopper(III) intermediate, which then undergoes reductive elimination to form the C-F bond.[1][10]

Experimental Protocol: Decarboxylative Fluorination of Benzoic Acids

The following is a generalized protocol for the copper-catalyzed decarboxylative fluorination of benzoic acids using visible light.[1][10]

  • In a reaction vessel, combine the benzoic acid substrate (1.0 equiv), a copper catalyst (e.g., Cu(OTf)₂, 2.0 equiv), a fluoride source (e.g., KF, 1.5 equiv), and a phase-transfer catalyst (e.g., K₂₂₂) in an appropriate solvent (e.g., acetonitrile).

  • Irradiate the reaction mixture with a 365 nm LED light source for a specified time (e.g., 2 hours).

  • Upon completion, the reaction mixture is worked up, and the crude product is purified by standard techniques such as column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups.[3]

Mechanism and Rationale

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. A nucleophilic fluoride source attacks the carbon atom bearing a suitable leaving group (e.g., Cl, Br, NO₂), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (e.g., nitro, cyano) at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[11] Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state.[2][12]

SNAr_Mechanism

Experimental Protocol: Nucleophilic Fluorination of a Nitro-Substituted Benzoate

The following is a general protocol for the SNAr reaction of an activated aryl halide.

  • Dissolve the substituted halobenzoate (1.0 equiv) in a polar aprotic solvent (e.g., DMF, DMSO).

  • Add a source of fluoride, such as cesium fluoride (CsF) or potassium fluoride (KF), often in the presence of a phase-transfer catalyst (e.g., 18-crown-6).

  • Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular substituted fluorobenzoate depends on several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, scalability, and cost.

Method Typical Starting Material Advantages Disadvantages Typical Yields
Balz-Schiemann Reaction Aminobenzoic AcidWell-established, reliable for certain substrates.Harsh conditions, safety concerns with diazonium salts, limited functional group tolerance.40-80%[4]
Pd-Catalyzed C-H Fluorination Benzoic Acid DerivativeHigh regioselectivity (ortho), good functional group tolerance.Requires directing groups, expensive catalyst, often high temperatures.13-80% (highly substrate dependent)[7][13]
Cu-Catalyzed C-H/Decarboxylative Fluorination Benzoic Acid DerivativeMore economical than palladium, milder conditions possible with photochemistry.Can have lower yields, substrate scope may be limited.16-40% (for decarboxylative fluorination)[1]
Nucleophilic Aromatic Substitution (SNAr) Activated HalobenzoateHigh yields for activated substrates, mild conditions for some systems.Requires strong electron-withdrawing groups on the aromatic ring, limited to specific substitution patterns.60-95% (for activated substrates)[14][15]

Conclusion and Future Outlook

The synthesis of substituted fluorobenzoates has evolved significantly from the classical Balz-Schiemann reaction to modern transition-metal-catalyzed and nucleophilic substitution methods. While the Balz-Schiemann reaction remains a viable option, particularly for large-scale synthesis where the starting aminobenzoic acid is inexpensive, its limitations in terms of functional group tolerance and safety are significant.

Modern transition-metal-catalyzed C-H fluorination offers exciting possibilities for the direct and regioselective synthesis of fluorobenzoates from readily available precursors. Palladium catalysis has demonstrated high efficiency for ortho-fluorination, while copper catalysis provides a more cost-effective alternative. The development of more active and selective catalysts that can operate under milder conditions is an ongoing area of research.

Nucleophilic aromatic substitution is a highly efficient method for the synthesis of fluorobenzoates bearing electron-withdrawing groups. The predictability and high yields of SNAr reactions make them a preferred choice for appropriately substituted substrates.

For the medicinal chemist and process developer, the selection of the optimal synthetic route will always be a balance of factors including cost, efficiency, safety, and the specific structural requirements of the target molecule. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the toolbox for the synthesis of these valuable fluorinated building blocks will continue to expand, enabling the creation of novel and improved pharmaceuticals and materials.

References

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An Economic and Mechanistic Analysis of Synthetic Pathways to Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Methyl 4-cyclopropyl-2-fluorobenzoate is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparison of three distinct synthetic pathways to this target molecule, evaluating them on the basis of chemical yield, cost of starting materials, and overall process efficiency. The analysis is grounded in established chemical principles and supported by detailed experimental protocols.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted aromatic compounds like Methyl 4-cyclopropyl-2-fluorobenzoate presents a strategic challenge in regioselectivity and the introduction of diverse functional groups. The choice of synthetic route can significantly impact not only the final yield and purity but also the overall economic viability of a drug development program. This guide will explore and compare two modern palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and a Negishi-type coupling—with a more classical multi-step approach involving Friedel-Crafts acylation and a Favorskii rearrangement.

Pathway 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions and broad functional group tolerance.[1] This pathway employs the palladium-catalyzed coupling of an aryl halide, in this case, methyl 4-bromo-2-fluorobenzoate, with a cyclopropylboronic acid.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 4-bromo-2-fluorobenzoate.

  • Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The desired carbon-carbon bond is formed as the cyclopropyl group and the aryl group are eliminated from the palladium center, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-Br Aryl-Pd(II)-Br Pd(0)Ln->Aryl-Pd(II)-Br Oxidative Addition (Aryl-Br) Aryl-Pd(II)-Cyclopropyl Aryl-Pd(II)-Cyclopropyl Aryl-Pd(II)-Br->Aryl-Pd(II)-Cyclopropyl Transmetalation (Cyclopropylboronic acid, Base) Product Product Aryl-Pd(II)-Cyclopropyl->Product Reductive Elimination Product->Pd(0)Ln Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials:

  • Methyl 4-bromo-2-fluorobenzoate

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (10:1 v/v) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Pathway 2: The Negishi-Type Cross-Coupling Reaction

The Negishi coupling offers another powerful method for carbon-carbon bond formation, utilizing an organozinc reagent.[2] This pathway involves the reaction of an aryl halide with a cyclopropylzinc reagent, which can be prepared in situ from the corresponding Grignard reagent.

Mechanistic Insight

Similar to the Suzuki coupling, the Negishi reaction proceeds through a palladium-catalyzed cycle. A key difference lies in the transmetalation step, where the organozinc reagent transfers its organic group to the palladium center. The use of zinc halides can "soften" the highly reactive Grignard reagent, leading to improved functional group tolerance.[2]

Negishi_Mechanism Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-Br Aryl-Pd(II)-Br Pd(0)Ln->Aryl-Pd(II)-Br Oxidative Addition (Aryl-Br) Aryl-Pd(II)-Cyclopropyl Aryl-Pd(II)-Cyclopropyl Aryl-Pd(II)-Br->Aryl-Pd(II)-Cyclopropyl Transmetalation (Cyclopropylzinc bromide) Product Product Aryl-Pd(II)-Cyclopropyl->Product Reductive Elimination Product->Pd(0)Ln Catalyst Regeneration

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol

Materials:

  • Methyl 4-bromo-2-fluorobenzoate

  • Cyclopropylmagnesium bromide solution (0.5 M in THF)

  • Zinc chloride (ZnCl₂), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organozinc Reagent: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous zinc chloride (1.1 eq) and dissolve in anhydrous THF. Cool the solution to 0 °C. Slowly add the cyclopropylmagnesium bromide solution (1.0 eq) and stir for 1 hour at room temperature.

  • Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve methyl 4-bromo-2-fluorobenzoate (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous THF.

  • Transfer the freshly prepared cyclopropylzinc bromide solution to the flask containing the aryl bromide and catalyst via cannula.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 6-12 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway 3: Friedel-Crafts Acylation and Favorskii Rearrangement

This classical approach involves a multi-step synthesis beginning with a Friedel-Crafts acylation to form a ketone, followed by halogenation and a Favorskii rearrangement to yield the desired carboxylic acid derivative.[3][4]

Mechanistic Insight
  • Friedel-Crafts Acylation: An acylium ion is generated from cyclopropanecarbonyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This highly electrophilic species is then attacked by the electron-rich aromatic ring of 1,3-difluorobenzene to form a cyclopropyl ketone.[5][6]

  • α-Halogenation: The ketone is then halogenated at the α-position to the carbonyl group.

  • Favorskii Rearrangement: In the presence of a base (e.g., sodium methoxide), the α-halo ketone undergoes a rearrangement via a cyclopropanone intermediate to form the methyl ester of the target carboxylic acid.[3][4]

Friedel_Crafts_Favorskii Difluorobenzene Difluorobenzene Cyclopropyl_Ketone Cyclopropyl Ketone Difluorobenzene->Cyclopropyl_Ketone Friedel-Crafts Acylation (Cyclopropanecarbonyl chloride, AlCl₃) Alpha_Halo_Ketone α-Halo Ketone Cyclopropyl_Ketone->Alpha_Halo_Ketone α-Halogenation Product Product Alpha_Halo_Ketone->Product Favorskii Rearrangement (NaOMe, MeOH)

Caption: Synthetic sequence of the Friedel-Crafts/Favorskii pathway.

Experimental Protocol

Materials:

  • 1,3-Difluorobenzene

  • Cyclopropanecarbonyl chloride

  • Aluminum chloride (AlCl₃)

  • N-Bromosuccinimide (NBS)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane, add cyclopropanecarbonyl chloride (1.1 eq). Stir for 15 minutes, then add 1,3-difluorobenzene (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by pouring it onto ice and hydrochloric acid. Extract with dichloromethane, wash, dry, and concentrate to obtain the cyclopropyl ketone.

  • α-Bromination: Dissolve the ketone in a suitable solvent and treat with N-bromosuccinimide and a radical initiator (e.g., AIBN) or an acid catalyst to obtain the α-bromo ketone.

  • Favorskii Rearrangement and Esterification: Add the α-bromo ketone to a solution of sodium methoxide in methanol at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Neutralize the reaction with acid and extract the product. Purify by column chromatography to yield the final methyl ester.

Economic and Performance Comparison

The following table provides a semi-quantitative comparison of the three synthetic pathways, based on estimated yields and the cost of key reagents from a major supplier (Sigma-Aldrich, prices are for illustrative purposes and subject to change).

MetricPathway 1: Suzuki-MiyauraPathway 2: Negishi-TypePathway 3: Friedel-Crafts/Favorskii
Starting Materials Methyl 4-bromo-2-fluorobenzoate, Cyclopropylboronic acidMethyl 4-bromo-2-fluorobenzoate, Cyclopropylmagnesium bromide1,3-Difluorobenzene, Cyclopropanecarbonyl chloride
Key Reagents Cost Moderate (Pd catalyst, ligand)Moderate (Pd catalyst)Low (AlCl₃, NaOMe)
Estimated Yield High (typically >80%)High (typically >75%)Moderate (multi-step, cumulative yield likely 40-60%)
Process Complexity Low (one-pot)Moderate (in-situ reagent preparation)High (multi-step, isolation of intermediates)
Functional Group Tolerance ExcellentVery GoodModerate to Poor
Waste Products Boron-containing byproductsZinc and magnesium saltsAluminum salts, halogenated waste
Overall Cost-Effectiveness Potentially high for small scale, improves at larger scaleCompetitive, depends on Grignard reagent costPotentially cost-effective for bulk synthesis if yields are optimized

Conclusion and Recommendations

For the synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate, both the Suzuki-Miyaura and Negishi-type cross-coupling reactions offer efficient, high-yielding, and relatively straightforward pathways. The Suzuki-Miyaura coupling stands out for its operational simplicity and the stability of the boronic acid reagent, making it an excellent choice for laboratory-scale synthesis and for creating diverse analog libraries. The Negishi-type coupling is also a very effective method, with the potential for high reactivity.

The Friedel-Crafts/Favorskii pathway, while utilizing cheaper starting materials and reagents, is hampered by its multi-step nature, which likely leads to a lower overall yield and increased process complexity. This route may be more economically viable for large-scale industrial production where the cost of raw materials is the primary driver and process optimization can maximize yields at each step.

For most research and drug development applications, where time, versatility, and high yield are critical, the Suzuki-Miyaura coupling is recommended as the preferred synthetic route .

References

  • SIOC Journals. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Wikipedia. Favorskii rearrangement. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of Reading.
  • Google Patents.
  • Chemist Wizards. Favorskii Rearrangement. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • ResearchGate. (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. [Link]

  • OUR Archive (Otago University Research Archive). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

  • YouTube. Favorskii Rearrangement. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

  • Beilstein Journals. BJOC - Search Results. [Link]

  • IndiaMART. Powder Tetrakis(Triphenylphosphine) Palladium(0) For Industrial, Grade Standard. [Link]

  • Synthonix, Inc. Cyclopropylmagnesium bromide, 0.50 M in THF - [C73515]. [Link]

  • ResearchGate. General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Scientific Laboratory Supplies. Cyclopropylmagnesium bromide s | 526797-100ML | SIGMA-ALDRICH. [Link]

  • MIT Open Access Articles. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • Denmark Group. The Negishi Cross-Coupling Reaction. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-cyclopropyl-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-cyclopropyl-2-fluorobenzoate (CAS No. 1613413-65-2), a compound whose specific safety and disposal data are not widely documented.[1][2][3] In the absence of a dedicated Safety Data Sheet (SDS), this protocol is conservatively constructed based on data from structurally analogous fluorinated aromatic esters and established best practices for laboratory chemical waste management.

The core principle of this guide is risk mitigation. All chemical products, especially those with limited toxicological data, should be handled with the assumption of unknown hazards.[4] This document provides the necessary procedural guidance to manage Methyl 4-cyclopropyl-2-fluorobenzoate waste safely and effectively.

Hazard Assessment and Safety Precautions

  • Skin Corrosion/Irritation (Category 2) [5][6]

  • Serious Eye Damage/Eye Irritation (Category 2) [5][6]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [5]

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. Before handling Methyl 4-cyclopropyl-2-fluorobenzoate or its waste, ensure the following are worn:

  • Eye Protection: Chemical splash goggles are the minimum requirement.[7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear protective gloves, such as nitrile rubber, and ensure they are compatible with fluorinated organic compounds.[8] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[5]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][7]

Engineering Controls
  • Ventilation: Always work with Methyl 4-cyclopropyl-2-fluorobenzoate in a properly functioning chemical fume hood.[7]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5][6]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill management plan is essential.

Step 1: Immediate Response

  • Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • If the substance comes into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5][7][8]

Step 2: Containment and Cleanup

  • For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[8] Do not use combustible materials like paper towels to absorb the initial spill.

  • Once absorbed, carefully collect the material into a suitable, labeled container for hazardous waste disposal.[5][8]

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Step 3: Reporting

  • Report the spill to your institution's Environmental Health & Safety (EH&S) department, following their specific procedures.

Disposal of Methyl 4-cyclopropyl-2-fluorobenzoate Waste

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[9] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[9][10]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][11]

  • Waste Stream: Designate a specific, clearly labeled hazardous waste container for Methyl 4-cyclopropyl-2-fluorobenzoate and any materials contaminated with it (e.g., pipette tips, absorbent materials).

  • Container Type: Use a chemically resistant container, preferably high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[11][12]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Methyl 4-cyclopropyl-2-fluorobenzoate," and the associated hazards (e.g., "Irritant," "Skin and Eye Irritant").[10][12]

Step-by-Step Disposal Procedure
  • Collection: Carefully transfer all waste containing Methyl 4-cyclopropyl-2-fluorobenzoate into the designated hazardous waste container. Avoid overfilling the container; a good rule of thumb is to fill it to no more than 80% capacity.[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[12] This area should be away from incompatible materials, such as strong oxidizing agents.[5][6]

  • Disposal Request: Once the container is full or the project is complete, contact your institution's EH&S department to arrange for pickup and disposal.[12] The final disposal will be handled by a licensed hazardous waste disposal facility, likely through high-temperature incineration equipped with scrubbers to handle acidic gases like hydrogen fluoride that may form during combustion.[13]

Disposal of Empty Containers

Empty containers that once held Methyl 4-cyclopropyl-2-fluorobenzoate must also be handled with care.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[14]

  • Rinsate Collection: The solvent rinsate from this process must be collected and disposed of as hazardous waste.[14]

  • Final Disposal: After triple rinsing and allowing the container to air dry in a fume hood, the chemical hazard label should be defaced, and the container can then be disposed of in the regular trash or recycled according to institutional policy.[9][14]

Hazard Summary and Disposal Workflow

The following table summarizes the key hazard information extrapolated from analogous compounds.

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation Causes skin irritation.[5][8]Wear appropriate chemical-resistant gloves.
Eye Irritation Causes serious eye irritation.[5][8]Wear chemical splash goggles.
Respiratory Irritation May cause respiratory irritation.[8]Handle only in a certified chemical fume hood.

The disposal process can be visualized through the following workflow:

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Generate Methyl 4-cyclopropyl-2-fluorobenzoate Waste B->C D Segregate into a Labeled, Compatible Hazardous Waste Container C->D E Store Container in Satellite Accumulation Area D->E F Contact EH&S for Waste Pickup E->F G Transport to Approved Waste Disposal Facility F->G

Caption: Disposal workflow for Methyl 4-cyclopropyl-2-fluorobenzoate.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your innovative work does not come at the cost of personal or environmental health.

References

  • methyl 4-cyclopropyl-2-fluorobenzoate. LookChem. [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Toxic Docs. [Link]

  • Cas 1613413-65-2, methyl 4-cyclopropyl-2-fluorobenzoate. LookChem. [Link]

  • Methyl 4-cyclopropyl-2-fluorobenzoate | 1613413-65-2. Hoffman Fine Chemicals. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. The Society of the Plastics Industry, Inc. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (PDF) ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.